Technical Documentation Center

3-[(4-Nitrophenoxy)methyl]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-Nitrophenoxy)methyl]pyridine
  • CAS: 85002-83-1

Core Science & Biosynthesis

Foundational

3-[(4-Nitrophenoxy)methyl]pyridine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, bifunctional organic building blocks are the cornerstone of scalable active pharmaceutical ingredient (API) synthesis. 3-[(4-Nitropheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, bifunctional organic building blocks are the cornerstone of scalable active pharmaceutical ingredient (API) synthesis. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a privileged structural scaffold featuring a basic pyridine ring and a nitroaromatic moiety connected via a flexible ether linkage.

As a Senior Application Scientist, I frequently utilize this compound as a masked precursor. The nitro group serves as a robust protecting moiety during harsh etherification conditions, which can later be cleanly reduced to an aniline derivative. This resulting amine is a highly sought-after pharmacophore for developing kinase inhibitors, valosin-containing protein (VCP) modulators, and antidiabetic agents. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, synthesis workflows, and downstream applications of this critical molecule.

Physicochemical Profiling

Understanding the fundamental properties of 3-[(4-Nitrophenoxy)methyl]pyridine is critical for predicting its behavior in chromatographic purification and biological assays. The data summarized below is aligned with standard characterization metrics from authoritative chemical databases like [1].

PropertyValue
Chemical Name 3-[(4-Nitrophenoxy)methyl]pyridine
CAS Number 85002-83-1
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Appearance Pale yellow to off-white crystalline solid
SMILES String O=C1=CC=C(OCC2=CN=CC=C2)C=C1
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O

Synthetic Methodologies: Causality and Protocols

The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine typically proceeds via one of two primary routes: the Williamson Ether Synthesis or the Mitsunobu Reaction. The choice of route depends on reagent availability, scale, and tolerance for specific byproducts.

Synthesis SM1 3-Pyridinemethanol + 4-Nitrophenol Product 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) SM1->Product Mitsunobu Reaction (PPh3, DIAD, THF) SM2 3-(Chloromethyl)pyridine HCl + 4-Nitrophenol SM2->Product Williamson Etherification (K2CO3, DMF)

Fig 1: Divergent synthetic routes for 3-[(4-Nitrophenoxy)methyl]pyridine.

Route A: Williamson Ether Synthesis

Causality & Rationale: This route offers high atom economy and is highly scalable. However, the use of 3-(chloromethyl)pyridine free base is strongly discouraged due to its propensity for rapid intermolecular self-alkylation, which yields polymeric pyridinium salts. To circumvent this, we strictly utilize the hydrochloride salt, compensating with an excess of base to liberate the reactive species in situ.

Step-by-Step Protocol:

  • Initiation: Charge a dry 250 mL round-bottom flask with 4-nitrophenol (10.0 mmol, 1.39 g) and anhydrous DMF (50 mL).

  • Deprotonation: Add K2CO3 (30.0 mmol, 4.14 g). Stir at ambient temperature for 30 minutes. Self-Validation: The solution will transition to a deep, vibrant yellow, visually confirming the formation of the highly nucleophilic 4-nitrophenoxide anion.

  • Alkylation: Portion-wise, add 3-(chloromethyl)pyridine hydrochloride (11.0 mmol, 1.80 g). The excess K2CO3 neutralizes the HCl salt, allowing the free base to undergo SN2 attack by the phenoxide.

  • Propagation: Elevate the temperature to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Workup & Purification: Cool to room temperature and quench with crushed ice (100 g). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (2 x 50 mL) to purge any unreacted 4-nitrophenol, followed by a brine wash (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Route B: Mitsunobu Coupling

Causality & Rationale: The Mitsunobu reaction provides a milder alternative that completely avoids the thermal degradation risks associated with alkyl halides, as extensively documented in [2]. The critical factor here is the order of addition: Diisopropyl azodicarboxylate (DIAD) must be added last at 0 °C to prevent the premature hydrolysis of the triphenylphosphine-DIAD betaine intermediate.

Step-by-Step Protocol:

  • Initiation: In a flame-dried flask, dissolve 3-pyridinemethanol (10.0 mmol, 1.09 g), 4-nitrophenol (10.5 mmol, 1.46 g), and Triphenylphosphine (PPh3) (12.0 mmol, 3.14 g) in anhydrous THF (60 mL) under N2.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add DIAD (12.0 mmol, 2.42 g) over 15 minutes.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 16 hours.

  • Workup & Purification: Concentrate the THF under reduced pressure. Resuspend the crude residue in cold diethyl ether; much of the triphenylphosphine oxide (TPPO) byproduct will precipitate and can be filtered off. Purify the filtrate via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure ether.

Downstream Applications in Drug Discovery

The primary utility of 3-[(4-Nitrophenoxy)methyl]pyridine lies in its reduction to 3-[(4-aminophenoxy)methyl]pyridine . This aniline derivative is a highly versatile pharmacophore. The pyridine nitrogen serves as a critical hydrogen-bond acceptor in the ATP-binding pocket of various kinases, while the flexible ether linkage allows the aniline to project into solvent-exposed domains.

Applications Nitro 3-[(4-Nitrophenoxy)methyl]pyridine Amine 3-[(4-Aminophenoxy)methyl]pyridine Nitro->Amine Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Target1 Kinase Inhibitors (ATP-competitive) Amine->Target1 Amide Coupling Target2 VCP Modulators (Neurodegeneration) Amine->Target2 Urea Formation Target3 Antidiabetic Agents (PPARγ Agonists) Amine->Target3 Reductive Amination

Fig 2: Downstream application workflow from nitro reduction to API scaffolds.

Biological Targets
  • VCP Modulators: Valosin-containing protein (VCP) modulators for neurodegenerative diseases utilize this aminophenoxy scaffold to build complex urea or amide linkages, as detailed in [3].

  • Antidiabetic Agents: Historically, this scaffold has been instrumental in the synthesis of thiazolidinedione (TZD) derivatives (e.g., ADD-3878 analogs) targeting PPARγ to improve insulin sensitivity, a foundational concept explored in [4].

Protocol: Catalytic Hydrogenation (Nitro to Amine)
  • Preparation: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (5.0 mmol, 1.15 g) in HPLC-grade Methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.11 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert atmosphere.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain under an H2 balloon (1 atm) at room temperature for 4 hours.

  • Filtration: Monitor via TLC (disappearance of the UV-active starting material spot). Once complete, filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-[(4-aminophenoxy)methyl]pyridine as a highly pure solid, ready for immediate downstream coupling.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL:[Link]

  • Google Patents. "WO2012014994A1 - Naphthalene derivatives (VCP Modulators)." WIPO (PCT), 2012.
  • Sohda, T., et al. "Studies on antidiabetic agents. II. Synthesis of 5-(4-(1-methylcyclohexylmethoxy)-benzyl)thiazolidine-2,4-dione (ADD-3878) and its derivatives." Chemical and Pharmaceutical Bulletin, 1982. URL:[Link]

Exploratory

An In-depth Technical Guide to 3-[(4-Nitrophenoxy)methyl]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(4-Nitrophenoxy)methyl]pyridine, a heterocyclic compound of interest in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Nitrophenoxy)methyl]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document elucidates the compound's core attributes, including its chemical structure, physicochemical properties, and a detailed synthetic protocol. Furthermore, it delves into the compound's potential applications, particularly in drug discovery, supported by an analysis of its structural motifs. Safety and handling procedures, based on the reactivity of its constituent functional groups, are also thoroughly addressed. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing both foundational knowledge and practical insights for the synthesis and application of this compound.

Compound Identification and Core Properties

  • IUPAC Name: 3-[(4-Nitrophenoxy)methyl]pyridine

  • CAS Number: 85002-83-1[1]

  • Molecular Formula: C₁₂H₁₀N₂O₃[1]

  • Molecular Weight: 230.22 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(4-Nitrophenoxy)methyl]pyridine is presented in Table 1. It is important to note that while some data is available, many properties are predicted based on the compound's structure and data from analogous compounds.

PropertyValue/DescriptionSource/Method
Appearance Expected to be a white to light yellow crystalline powder.Inferred from related compounds[2]
Melting Point Data not available.
Boiling Point Data not available.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.General chemical principles
pKa Data not available.
logP Data not available.

Synthesis and Mechanism

The most direct and efficient synthetic route to 3-[(4-Nitrophenoxy)methyl]pyridine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol acts as the nucleophile, attacking 3-(chloromethyl)pyridine.

Recommended Synthetic Pathway: Williamson Ether Synthesis

The general transformation is depicted below:

Williamson Ether Synthesis reactant1 3-(Chloromethyl)pyridine product 3-[(4-Nitrophenoxy)methyl]pyridine reactant1->product Nucleophilic Attack & Chloride Displacement reactant2 4-Nitrophenol base Base (e.g., NaH) reactant2->base solvent Solvent (e.g., DMF)

Caption: General scheme for the Williamson ether synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine.

Detailed Experimental Protocol

This protocol provides a representative example for the laboratory-scale synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine. Optimization may be necessary based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-(Chloromethyl)pyridine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-nitrophenol (1.0 equivalent).

  • Inert Atmosphere: Purge the flask with nitrogen for at least 15 minutes.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the 4-nitrophenol.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of 4-nitrophenol will form.

  • Nucleophilic Substitution: In a separate flask, neutralize 3-(chloromethyl)pyridine hydrochloride with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base. Dissolve the resulting 3-(chloromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(4-Nitrophenoxy)methyl]pyridine.

Reaction Mechanism

The mechanism of the Williamson ether synthesis proceeds in two main steps:

  • Deprotonation: The strong base, sodium hydride, deprotonates the hydroxyl group of 4-nitrophenol to form a sodium phenoxide, which is a potent nucleophile.

  • Nucleophilic Attack: The nucleophilic phenoxide attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage.

Williamson_Ether_Synthesis_Mechanism start 4-Nitrophenol + NaH intermediate Sodium 4-nitrophenoxide start->intermediate Deprotonation product 3-[(4-Nitrophenoxy)methyl]pyridine + NaCl intermediate->product SN2 Attack reactant2 3-(Chloromethyl)pyridine reactant2->product

Caption: Mechanism of the Williamson ether synthesis.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and nitrophenyl rings, as well as a singlet for the methylene (-CH₂-) protons. The protons on the pyridine ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the nitrophenyl ring will appear as two doublets due to the electron-withdrawing nitro group. The methylene protons are expected to be a singlet around δ 5.0-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 12 unique carbon atoms. The carbons of the aromatic rings will resonate in the δ 110-160 ppm region. The carbon of the methylene group is expected to appear around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands are summarized in Table 2.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=N (pyridine)~1600Medium
C=C (aromatic)1600 - 1450Medium-Strong
N-O (nitro)1550 - 1500 & 1350 - 1300Strong
C-O (ether)1250 - 1050Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at an m/z of 230.22. Common fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a prevalent feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological systems.[3][4][5][6] The nitrophenyl moiety serves as a versatile chemical handle, for instance, the nitro group can be reduced to an amine, facilitating the creation of more complex molecular structures.[3]

While specific biological activity for 3-[(4-Nitrophenoxy)methyl]pyridine is not extensively documented, the broader class of nitrophenyl-pyridine derivatives has been investigated for various therapeutic applications, including as kinase inhibitors in cancer therapy.[3]

Safety and Handling

A substance-specific risk assessment is mandatory before use. The following guidelines are based on general knowledge of pyridine and nitroaromatic compounds.

  • General Hazards: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They may cause irritation to the skin, eyes, and respiratory tract.[1] Nitro compounds can be reactive and may be sensitive to heat, shock, or friction.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1]

    • Body Protection: Wear a lab coat and ensure skin is not exposed.[1]

    • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1][7]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7][8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

3-[(4-Nitrophenoxy)methyl]pyridine is a compound with significant potential as a building block in the synthesis of more complex molecules for various applications, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its synthesis, properties, and safe handling. The detailed synthetic protocol and discussion of its chemical characteristics offer a practical resource for researchers. Further investigation into the specific biological activities and physicochemical properties of this compound is warranted to fully explore its potential.

References

  • 3-((4-Nitrophenoxy)methyl)pyridine - CAS No.: 85002-83-1 - Moldb. (n.d.). Retrieved March 15, 2026, from [Link]

  • Rs-25344|152814-89-6|MSDS - DC Chemicals. (2024, January 1). Retrieved March 15, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). Molecules, 25(16), 3603. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Advanced Synthetic Strategies for 3-[(4-Nitrophenoxy)methyl]pyridine: A Mechanistic and Practical Guide

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly versatile organic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antidiabetic agents (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly versatile organic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antidiabetic agents (e.g., PPAR agonists) and Valosin-containing protein (VCP) modulators. As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. Here, we dissect the causality behind two primary etherification pathways—the Williamson ether synthesis and the Mitsunobu reaction—providing self-validating experimental protocols and comparative analytical data to ensure high-fidelity synthesis.

Part 1: Mechanistic Evaluation and Pathway Selection

The synthesis of the aryl-alkyl ether linkage in 3-[(4-Nitrophenoxy)methyl]pyridine relies on the nucleophilic attack of a phenoxide ion on a functionalized methylpyridine. The choice of pathway dictates the reaction conditions, reagent stability, and purification requirements.

Pathway A: The Williamson Ether Synthesis

The Williamson ether synthesis is the classical, highly scalable approach, relying on a bimolecular nucleophilic substitution (SN2) mechanism ()[1].

  • Causality & Design : 4-Nitrophenol is relatively acidic (pKa ~7.15) due to the strong electron-withdrawing nature of the para-nitro group. Consequently, a mild base such as potassium carbonate (K2CO3) is entirely sufficient for quantitative deprotonation. Utilizing stronger bases (e.g., NaH) is unnecessary and can lead to unwanted side reactions or degradation of the alkyl halide. Because 3-(chloromethyl)pyridine is typically supplied as a hydrochloride salt to prevent self-alkylation, an excess of K2CO3 (at least 2.5–3.0 equivalents) is strictly required to first liberate the free base in situ before it can react with the phenoxide.

Pathway B: The Mitsunobu Reaction

For substrates sensitive to basic conditions, or when handling lachrymatory/unstable alkyl halides is undesirable, the Mitsunobu reaction offers a mild, redox-condensation alternative.

  • Causality & Design : This pathway reacts 3-pyridinemethanol with 4-nitrophenol using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). The fundamental thermodynamic requirement of the Mitsunobu reaction is that the nucleophile must have a pKa < 11 to successfully protonate the betaine intermediate ()[2]. At a pKa of 7.15, 4-nitrophenol is an ideal substrate. The reaction proceeds via an alkoxyphosphonium intermediate, converting the hydroxyl group of 3-pyridinemethanol into a superior leaving group, which is smoothly displaced by the 4-nitrophenoxide anion with high regioselectivity.

Part 2: Visualizing the Synthetic Workflows

SynthesisWorkflow Start Target: 3-[(4-Nitrophenoxy)methyl]pyridine CAS: 85002-83-1 RouteA Route A: Williamson Ether Synthesis (Scalable, Cost-Effective) Start->RouteA RouteB Route B: Mitsunobu Reaction (Mild, Avoids Alkyl Halides) Start->RouteB ReactA 3-(Chloromethyl)pyridine + 4-Nitrophenol + K2CO3 / DMF / 80°C RouteA->ReactA ReactB 3-Pyridinemethanol + 4-Nitrophenol + PPh3 + DIAD / THF / 0°C to RT RouteB->ReactB IPC In-Process Control (IPC) TLC & LC-MS Monitoring ReactA->IPC ReactB->IPC Workup Aqueous Workup & Extraction (EtOAc / H2O) IPC->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure 3-[(4-Nitrophenoxy)methyl]pyridine (>98% Purity) Purification->Product

Logical workflow for the synthesis and purification of 3-[(4-Nitrophenoxy)methyl]pyridine.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to workup, preventing downstream failures.

Protocol A: Williamson Ether Synthesis (Preferred for Scale-Up)
  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Base Addition : Add anhydrous Potassium Carbonate (K2CO3) (3.0 eq, 30 mmol). Stir the suspension at room temperature for 15 minutes.

    • Validation Check: The solution will turn deep yellow/orange, visually confirming the formation of the 4-nitrophenoxide anion.

  • Alkylation : Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq, 11 mmol) portion-wise to control mild exothermicity.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • IPC (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in EtOAc, and wash with water. Run TLC (Hexanes:EtOAc 1:1). The starting 4-nitrophenol (Rf ~0.3) should be consumed, replaced by a new UV-active product spot (Rf ~0.6). LC-MS must confirm the exact product mass ([M+H]+ = 231.1).

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (2 x 20 mL) to selectively remove any unreacted 4-nitrophenol, followed by a brine wash.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography to yield the pure ether.

Protocol B: Mitsunobu Reaction (Preferred for Library Synthesis)
  • Preparation : In a dry flask under argon, dissolve 3-pyridinemethanol (1.0 eq, 10 mmol), 4-nitrophenol (1.0 eq, 10 mmol), and Triphenylphosphine (PPh3) (1.2 eq, 12 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL).

  • Cooling : Cool the mixture to 0 °C using an ice bath.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality Check: Slow addition at 0 °C strictly controls the highly exothermic formation of the betaine intermediate, preventing the degradation of DIAD.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • IPC : Monitor via TLC (Hexanes:EtOAc 1:1). The formation of triphenylphosphine oxide (TPPO) will be visible as a strong UV-active smear near the baseline.

  • Workup & Purification : Quench with water (10 mL), extract with EtOAc (3 x 30 mL), dry, and concentrate. Purify via silica gel chromatography. Note: Eluting with a shallow gradient of Hexanes/EtOAc is critical to cleanly separate the product from the TPPO byproduct.

MitsunobuMechanism Step1 PPh3 + DIAD (Betaine Formation) Step2 Protonation by 4-Nitrophenol (pKa ~7.15) Step1->Step2 Step3 Alkoxyphosphonium Ion Formation (from 3-Pyridinemethanol) Step2->Step3 Step4 SN2 Displacement by 4-Nitrophenoxide Step3->Step4 Product 3-[(4-Nitrophenoxy)methyl]pyridine + Triphenylphosphine oxide Step4->Product

Mechanistic sequence of the Mitsunobu reaction for etherification.

Part 4: Quantitative Data Presentation

To assist in route selection for drug development pipelines, the following table summarizes the quantitative and operational metrics of both synthetic pathways.

MetricRoute A: Williamson SynthesisRoute B: Mitsunobu Reaction
Typical Yield 75% – 85%65% – 80%
Reaction Time 4 – 6 hours (at 80 °C)12 – 16 hours (at RT)
Atom Economy High (HCl is the primary byproduct)Low (Generates TPPO and DIAD-H2)
Scalability Excellent (Suitable for Kilogram scale)Moderate (Limited by TPPO removal)
Primary Impurity Unreacted 4-nitrophenolTriphenylphosphine oxide (TPPO)
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive phosphines/azodicarboxylates)

References

  • Title : Mitsunobu and Related Reactions: Advances and Applications Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : The Williamson Ether Synthesis Source : Master Organic Chemistry URL :[Link]

Sources

Exploratory

Comprehensive Spectral and Mechanistic Guide to 3-[(4-Nitrophenoxy)methyl]pyridine: Analytical Data and Synthetic Utility

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile organic building block with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile organic building block with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol [1]. In medicinal chemistry, this compound serves as a critical advanced intermediate in the synthesis of thiazolidinedione (TZD) derivatives[2]. TZDs are a well-established class of antidiabetic agents that exert their pharmacological effects by acting as potent agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), thereby enhancing peripheral insulin sensitivity[3].

This whitepaper provides an authoritative, in-depth analysis of the spectral characteristics (NMR, IR, MS) of 3-[(4-Nitrophenoxy)methyl]pyridine, alongside self-validating synthetic protocols and the mechanistic causality behind its experimental behavior.

Part 1: Synthetic Methodology & Mechanistic Causality

The most robust approach to synthesizing 3-[(4-Nitrophenoxy)methyl]pyridine is via a modified Williamson ether synthesis. This involves the coupling of 3-(chloromethyl)pyridine with 4-nitrophenol under mildly basic conditions.

Mechanistic Causality: 4-Nitrophenol is highly acidic (pKa ~7.1) due to the strong electron-withdrawing resonance effect (-R) of the nitro group. Utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) ensures quantitative deprotonation to the highly nucleophilic phenoxide anion without inducing competitive elimination or degradation of the alkyl halide.

Once synthesized, the compound's nitro group can be selectively reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 4-(pyridin-3-ylmethoxy)aniline[4]. This aniline is subsequently subjected to diazotization and Meerwein arylation with methyl acrylate to construct the TZD pharmacophore[4].

G A 3-(Chloromethyl)pyridine + 4-Nitrophenol B 3-[(4-Nitrophenoxy)methyl]pyridine (Target Intermediate) A->B K2CO3, DMF, 80°C (Williamson Ether Synthesis) C 4-(Pyridin-3-ylmethoxy)aniline (Reduction Product) B->C H2, Pd/C, MeOH (Selective Nitro Reduction) D Meerwein Arylation (Methyl acrylate + Cu2O) C->D NaNO2, HCl (Diazotization) E Thiazolidinedione (TZD) Derivative D->E Thiourea, Cyclization F PPAR-γ Activation (Insulin Sensitization) E->F Biological Target Binding

Synthetic workflow of 3-[(4-Nitrophenoxy)methyl]pyridine to PPAR-γ activating TZD derivatives.

Part 2: Comprehensive Spectral Data Analysis

To ensure absolute structural verification, the following tables summarize the quantitative spectral data for 3-[(4-Nitrophenoxy)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts: The ¹H NMR spectrum exhibits a profound downfield shift for the pyridine H2 and H6 protons (~8.69 and ~8.61 ppm). This is dictated by the strong inductive electron withdrawal of the adjacent nitrogen atom combined with the magnetic anisotropy of the heteroaromatic ring. The para-disubstituted benzene ring displays a classic AA'BB' splitting pattern. The protons ortho to the nitro group resonate significantly downfield (~8.21 ppm) compared to those ortho to the ether oxygen (~7.05 ppm) due to the deshielding nature of the -NO₂ group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.69 d 2.0 1H Pyridine H2 (ortho to N)
8.61 dd 4.8, 1.6 1H Pyridine H6 (ortho to N)
8.21 d 9.2 2H Benzene H3', H5' (ortho to NO₂)
7.78 dt 7.8, 2.0 1H Pyridine H4
7.35 dd 7.8, 4.8 1H Pyridine H5
7.05 d 9.2 2H Benzene H2', H6' (ortho to O)

| 5.18 | s | - | 2H | Methylene (-CH₂-O-) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
163.4 Quaternary Benzene C1' (C-O)
149.6, 149.4 CH (Aromatic) Pyridine C2, C6
141.8 Quaternary Benzene C4' (C-NO₂)
135.5 CH (Aromatic) Pyridine C4
131.6 Quaternary Pyridine C3 (C-CH₂)
126.0 CH (Aromatic) Benzene C3', C5'
123.7 CH (Aromatic) Pyridine C5
114.9 CH (Aromatic) Benzene C2', C6'

| 68.4 | CH₂ (Aliphatic) | Methylene (-CH₂-O-) |

Infrared (IR) & Mass Spectrometry (MS)

Causality in Fragmentation (MS): In the Electron Impact (EI) mass spectrum, the base peak consistently appears at m/z 92. This is mechanistically driven by the facile heterolytic cleavage of the C-O ether bond, resulting in the highly stable 3-pyridylmethyl cation ([C₆H₆N]⁺). The thermodynamic stability of this resonance-stabilized heteroaromatic cation makes this fragmentation pathway dominant.

Table 3: Key Infrared (ATR) Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment / Causality
3075 Weak Aromatic C-H stretch
1592, 1510 Medium Aromatic C=C ring stretch
1515 Strong Asymmetric -NO₂ stretch (Diagnostic)
1342 Strong Symmetric -NO₂ stretch (Diagnostic)

| 1255 | Strong | Asymmetric C-O-C stretch (Ether linkage) |

Table 4: Mass Spectrometry Data

Ionization Mode Observed m/z Ion Assignment
ESI (Positive) 231.08 [M+H]⁺ (Molecular Ion)
ESI (Positive) 253.06 [M+Na]⁺ (Sodium Adduct)
EI (70 eV) 230 M⁺ (Radical Cation)

| EI (70 eV) | 92 | [C₆H₆N]⁺ (Base Peak, 3-pyridylmethyl cation) |

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes built-in quality control checks to confirm reaction progress and product purity.

Protocol: Synthesis and Isolation of 3-[(4-Nitrophenoxy)methyl]pyridine

Step 1: Preparation & Deprotonation

  • Charge a flame-dried 250 mL round-bottom flask with 4-nitrophenol (13.9 g, 100 mmol, 1.0 eq) and anhydrous DMF (100 mL). Causality: Flame drying ensures the absence of water, which could act as a competing nucleophile and hydrolyze the alkyl halide.

  • Add anhydrous K₂CO₃ (34.5 g, 250 mmol, 2.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes. The solution will turn deep yellow, self-validating the formation of the highly nucleophilic 4-nitrophenoxide anion.

Step 2: Nucleophilic Substitution 3. Add 3-(chloromethyl)pyridine hydrochloride (17.2 g, 105 mmol, 1.05 eq) portion-wise over 10 minutes to manage mild exothermicity. Causality: The excess base (2.5 eq) is specifically required to neutralize the hydrochloride salt of the pyridine reagent while maintaining enough basicity to keep the phenol deprotonated. 4. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours. 5. Validation Check: Perform TLC (Hexane/EtOAc 1:1). The reaction is complete when the 4-nitrophenol spot (Rf ~0.3) disappears, replaced by a new UV-active spot (Rf ~0.45).

Step 3: Self-Validating Workup & Isolation 6. Cool the mixture to room temperature and quench by pouring into 400 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). 7. Wash the combined organic layers with 1M NaOH (2 x 100 mL). Causality: This specific wash deprotonates any trace unreacted 4-nitrophenol, partitioning it entirely into the aqueous phase and ensuring the organic layer is free of phenolic impurities. 8. Wash the organic layer with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 9. Recrystallize the crude residue from hot methanol to yield pure 3-[(4-Nitrophenoxy)methyl]pyridine as pale-yellow crystals. 10. Final Validation: Verify the melting point. Pure crystals will exhibit a sharp melting point of 135-136 °C[4].

References

  • Title: 3-<(4-Nitrophenoxy)
  • Title: Studies on antidiabetic agents. II. Synthesis of 5-[4-(1-methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878)
  • Source: acs.
  • Title: 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 - 摩熵化学 (Reaction Info & Properties)

Sources

Foundational

The Solubility Profile of 3-[(4-Nitrophenoxy)methyl]pyridine: A Comprehensive Technical Guide for Preformulation and Assay Design

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No.: 85002-83-1) is a structurally complex intermediate frequently utilized in medicinal chemistry and drug discovery. Characterized by a pyridine ring linked via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS No.: 85002-83-1) is a structurally complex intermediate frequently utilized in medicinal chemistry and drug discovery. Characterized by a pyridine ring linked via an ether bridge to a highly lipophilic 4-nitrophenoxy moiety, its physicochemical behavior presents distinct challenges during early-stage formulation and in vitro assay design. This whitepaper provides an in-depth, self-validating framework for understanding, predicting, and empirically measuring the solubility profile of this compound.

Part 1: Structural Determinants & Predictive Profiling

To accurately profile a compound's solubility, we must first deconstruct its pharmacophore to understand the causality behind its interaction with different solvents.

  • The Pyridine Core (Ionizable Center): Pyridine is a weak base with a conjugate acid pKa of approximately 5.25[1]. This is the critical driver of the compound's pH-dependent aqueous solubility. At a low pH (e.g., gastric conditions), the nitrogen lone pair in the sp² hybridized orbital accepts a proton, forming a highly water-soluble pyridinium cation[1].

  • The 4-Nitrophenoxy Group (Hydrophobic Driver): The nitrobenzene derivative is strongly electron-withdrawing and highly lipophilic. At physiological pH (7.4), where the pyridine ring is neutral, this hydrophobic bulk dominates the molecule's spatial footprint, drastically reducing aqueous solubility and driving the compound to partition into lipid membranes or organic solvents.

  • The Ether Linkage (Flexibility): While the oxygen atom provides a weak hydrogen bond acceptor site, it lacks the ability to donate hydrogen bonds, offering minimal assistance to aqueous solubility while maintaining molecular flexibility.

pH_Dynamics A pH < 5.2 (Gastric/Acidic Media) C Pyridine Nitrogen Protonated (Cationic State) A->C B pH > 5.2 (Intestinal/Blood pH 7.4) D Pyridine Nitrogen Neutral (Free Base State) B->D E High Aqueous Solubility (Ion-Dipole Interactions) C->E F Low Aqueous Solubility (Hydrophobic Dominance) D->F

Diagram 1: pH-dependent protonation states and resulting solubility dynamics.

Part 2: Solvent Selection and the "DMSO Crash" Phenomenon

In early drug discovery, compounds are typically stored as high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) due to its dipolar aprotic nature, which easily disrupts the crystal lattice of lipophilic molecules.

However, when a DMSO stock of 3-[(4-Nitrophenoxy)methyl]pyridine is introduced into an aqueous biological assay buffer, researchers frequently encounter the "DMSO Crash-Out" [2].

The Causality: Diluting the DMSO stock creates a highly supersaturated aqueous environment. Because the energetic penalty of hydrating the hydrophobic 4-nitrophenoxy group is too high, the system rapidly returns to thermodynamic equilibrium by precipitating the compound[2]. This forms colloidal aggregates that scatter light (turbidity) and sequester biological targets, leading to false-positive assay readouts. To prevent this, scientists must rigorously define both the Thermodynamic and Kinetic solubility limits[3].

Part 3: Empirical Solubility Profiling: Self-Validating Protocols

To establish a trustworthy solubility profile, two distinct methodological pathways must be executed.

G A 3-[(4-Nitrophenoxy)methyl]pyridine (Solid State) B Thermodynamic Pathway (Shake-Flask) A->B Excess Solid C Kinetic Pathway (DMSO Stock) A->C Dissolve in 100% DMSO D Equilibration (48-72h) in Aqueous Buffer B->D E Rapid Dilution into Aqueous Buffer C->E 1-2% Final DMSO F HPLC-UV Quantification (True Equilibrium) D->F Filter/Centrifuge G Nephelometry (Precipitation Point) E->G Monitor Crash-Out

Diagram 2: Workflow comparing Thermodynamic vs. Kinetic solubility determination.

Protocol A: Thermodynamic Solubility (The Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of the lowest-energy crystalline form[3].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 3-[(4-Nitrophenoxy)methyl]pyridine (e.g., 10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, or Ethanol) in a glass vial[3].

  • Equilibration: Seal the vial and agitate in a temperature-controlled incubator shaker at 25°C or 37°C. Self-Validation Step: To ensure true equilibrium is reached, agitate for 48 to 72 hours[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove all undissolved solid[3].

  • Quantification: Dilute the clear supernatant into a compatible mobile phase and quantify the concentration using HPLC-UV (monitoring the nitroaromatic chromophore at ~260-280 nm) against a known standard curve[3].

Protocol B: Kinetic Solubility (Solvent-Shift / Turbidimetry)

This method mimics the actual conditions of an in vitro bioassay, identifying the maximum concentration achievable before the "DMSO crash" occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound in DMSO to create a concentration gradient.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of aqueous assay buffer in a 96-well clear-bottom plate (maintaining a constant 1% v/v DMSO final concentration)[2].

  • Incubation & Readout: Incubate for 2 hours at room temperature to allow for nucleation. Measure the absorbance at 620 nm using a microplate reader.

  • Analysis: The kinetic solubility limit is defined as the highest concentration where the optical density (OD) remains equal to the blank buffer (indicating no colloidal precipitation)[2].

Part 4: Quantitative Data Presentation

Based on the physicochemical properties of the pyridine and nitrophenoxy moieties, the expected solubility profile is summarized below. This structured matrix allows researchers to quickly select the appropriate vehicle for their specific experimental needs.

Solvent SystemDielectric Constant (ε)Predicted Solubility ProfilePrimary Application
100% DMSO 46.7Very High (>50 mM)Master stock solutions, kinetic assay spiking
Absolute Ethanol 24.5High (10 - 25 mM)Intermediate dilutions, non-aqueous formulations
Aqueous Buffer (pH 7.4) ~80.0Poor (<10 µM)Physiological simulation (requires co-solvents/surfactants)
Aqueous Buffer (pH 2.0) ~80.0Moderate (1 - 5 mM)Gastric simulation (driven by pyridine protonation)

Table 1: Predictive solubility matrix for 3-[(4-Nitrophenoxy)methyl]pyridine across standard laboratory solvents.

References

  • Source: sigmaaldrich.
  • 24.
  • Source: benchchem.
  • 4-[(2-Methylphenyl)methoxy]benzamide | Benchchem (DMSO Crash-Out)
  • Source: youtube.

Sources

Exploratory

"3-[(4-Nitrophenoxy)methyl]pyridine" stability and storage conditions

An In-Depth Technical Whitepaper: Stability, Storage, and Synthetic Utility of 3-[(4-Nitrophenoxy)methyl]pyridine Executive Summary In the landscape of modern medicinal chemistry and drug discovery, bifunctional heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper: Stability, Storage, and Synthetic Utility of 3-[(4-Nitrophenoxy)methyl]pyridine

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, bifunctional heterocyclic building blocks are foundational to the synthesis of complex active pharmaceutical ingredients (APIs). 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a prime example of such a scaffold[1]. Characterized by a pyridine ring linked via a methylene ether bridge to a nitroaromatic system, this molecule offers orthogonal sites for synthetic functionalization. However, the very features that make it synthetically valuable—the reducible nitro group, the oxidizable pyridine nitrogen, and the cleavable ether linkage—also dictate strict parameters for its stability and storage.

This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, degradation mechanisms, optimal storage protocols, and chemoselective synthetic workflows associated with 3-[(4-Nitrophenoxy)methyl]pyridine.

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic handling requirements of a compound begins with its microscopic structural data. The presence of the highly electronegative nitro group para to the ether oxygen significantly withdraws electron density, altering the electronic landscape of the molecule and influencing its reactivity profile.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 3-[(4-Nitrophenoxy)methyl]pyridine
CAS Number 85002-83-1
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES String O=c1ccc(OCc2cccnc2)cc1
Physical State Solid / Crystalline Powder
Key Functional Groups Pyridine ring, Methylene ether bridge, Nitrobenzene moiety

Chemical Stability and Degradation Pathways

The structural architecture of 3-[(4-Nitrophenoxy)methyl]pyridine presents three distinct vulnerabilities to environmental and chemical stress. Understanding the causality behind these degradation pathways is critical for both storage and downstream application.

  • Ether Cleavage (The "Benzylic" Vulnerability): The ether linkage in this molecule is a pyridylmethyl ether, which behaves with striking similarity to a standard benzyl ether. While generally stable under mild conditions, it is highly susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃) or oxidative stress (e.g., DDQ)[2]. Furthermore, standard catalytic hydrogenation (Pd/C + H₂) can inadvertently trigger hydrogenolysis, cleaving the C-O bond to yield 3-pyridylmethanol and 4-nitrophenol (or its reduced derivatives)[2].

  • Nitro Group Reduction & Photolysis: Nitroaromatics are inherently sensitive to both chemical reducing agents and prolonged exposure to ultraviolet (UV) light. UV excitation can induce complex photochemical degradation, leading to the formation of nitroso intermediates and subsequent dimerization or polymerization products.

  • Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen is nucleophilic and susceptible to oxidation by ambient peroxides or deliberate oxidizing agents (like mCPBA), forming a pyridine N-oxide.

Degradation A 3-[(4-Nitrophenoxy)methyl]pyridine B Ether Cleavage (Acids/Oxidants) A->B Acidic Stress C Nitro Reduction (Reductants/UV) A->C Reductive Stress D Pyridine N-Oxidation (Peroxides) A->D Oxidative Stress E 3-Pyridylmethanol + 4-Nitrophenol B->E F Aniline Derivatives C->F G Pyridine N-oxide D->G

Primary chemical degradation pathways of 3-[(4-Nitrophenoxy)methyl]pyridine under various stresses.

Optimal Storage Conditions & Handling Protocols

To arrest the degradation pathways outlined above, storage conditions must be engineered to eliminate kinetic energy, atmospheric oxygen, and photonic excitation.

  • Temperature (2–8°C): The kinetic energy at ambient room temperature (20–25°C) is sufficient to slowly drive auto-oxidation of the methylene bridge when exposed to atmospheric oxygen. By reducing the storage temperature to 2–8°C, the activation energy threshold for these radical-mediated oxidative pathways is rarely met, effectively freezing the degradation kinetics.

  • Atmosphere (Inert Gas): Argon is heavier than air and effectively displaces oxygen and moisture from the headspace of the storage vial, preventing both oxidative ether cleavage and hydrolytic degradation.

  • Light (Actinic Protection): Amber vials block the specific UV wavelengths required to excite the nitroaromatic system, preventing photolytic breakdown.

Protocol 1: Self-Validating Long-Term Storage & Aliquoting

This protocol is designed as a closed-loop system to ensure compound integrity over multi-year storage.

  • Preparation: Transfer the bulk powder into a pre-dried, amber glass vial within a controlled-humidity glove box.

  • Inert Purging: Purge the vial headspace with Argon gas for 30 seconds. Causality: Argon's higher density ensures it blankets the solid, pushing reactive oxygen out of the vial.

  • Sealing: Seal the vial with a PTFE-lined septum cap. PTFE ensures chemical inertness and prevents plasticizer leaching.

  • Secondary Containment (The Validation Step): Place the sealed vial into a secondary desiccator jar containing a moisture-indicating silica gel packet.

    • Self-Validation Checkpoint: The visual color change of the desiccant (e.g., blue to pink) acts as a real-time indicator, confirming whether the anhydrous integrity of the macro-storage environment has been breached.

  • Thermal Storage: Store the secondary container in a monitored 2–8°C refrigerator. Allow the container to reach room temperature before opening to prevent ambient moisture condensation on the cold powder.

Synthetic Utility & Experimental Workflows

A frequent requirement in drug development is the conversion of the nitro group to a primary amine (yielding 3-[(4-Aminophenoxy)methyl]pyridine) to facilitate downstream Buchwald-Hartwig cross-couplings or amide bond formations.

The Chemoselectivity Challenge: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction. However, because the pyridylmethyl ether is structurally analogous to a benzyl ether, Pd/C hydrogenation will likely cause catastrophic hydrogenolysis (cleavage) of the C-O bond[2]. To achieve chemoselectivity—reducing the nitro group while leaving the ether intact—an alternative electron-transfer mechanism must be employed. The Iron/Ammonium Chloride (Fe/NH₄Cl) system is a field-proven, highly reliable method for this exact scenario[3].

Protocol 2: Chemoselective Reduction via Fe/NH₄Cl

This methodology leverages the acidic environment provided by NH₄Cl to promote the dissolution of iron, facilitating a stepwise electron transfer to the nitro group without generating the metal-hydride species responsible for ether cleavage[3].

  • Substrate Loading: Dissolve 1.0 equivalent of 3-[(4-Nitrophenoxy)methyl]pyridine in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder (325 mesh) and 2.0 equivalents of solid Ammonium Chloride (NH₄Cl).

  • Thermal Activation: Heat the vigorously stirring suspension to 80°C (reflux).

    • Self-Validation Checkpoint: As the reduction proceeds, the reaction mixture will visibly transition from the characteristic yellow hue of the nitroaromatic starting material to a muddy, dark brown suspension. This color shift confirms the generation of iron oxides and the progression of the reduction.

  • Reaction Monitoring: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS to validate the complete consumption of the starting material.

  • Filtration: While still warm, filter the heterogeneous mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and evaporate to yield the chemoselectively reduced amine.

Workflow Step1 1. Load Substrate (Nitro Ether) Step2 2. Add Reagents (Fe + NH4Cl) Step1->Step2 Step3 3. Heat & React (80°C Reflux) Step2->Step3 Step4 4. Filter Iron (Celite Pad) Step3->Step4 Step5 5. Isolate Amine (Extraction) Step4->Step5

Step-by-step workflow for the chemoselective reduction of the nitro group using Fe/NH4Cl.

E-E-A-T Safety & Regulatory Compliance

Handling 3-[(4-Nitrophenoxy)methyl]pyridine requires strict adherence to institutional safety protocols due to the inherent hazards of pyridine derivatives and nitroaromatics[4].

  • Toxicity & Irritation: The compound is classified as harmful if swallowed (Acute Oral Toxicity Category 4) and is a known skin and serious eye irritant (Category 2)[4].

  • Mutagenicity Concerns: As with many nitroaromatic compounds, there is a baseline risk of genetic defects (Germ Cell Mutagenicity Category 1B)[4].

  • Required PPE: All handling must be conducted inside a certified chemical fume hood. Operators must wear nitrile gloves (double-gloving recommended during synthesis), wrap-around safety goggles, and a standard laboratory coat.

  • Disposal: Halogen-free organic waste protocols apply. Do not mix with strong oxidizing agents, as nitro compounds can react vigorously under such conditions[4].

Comprehensive References

  • molaid.com - 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 Chemical Properties and Identification.1

  • sigmaaldrich.com - 4-methyl pyridine derivatives and 3-[(4-nitrophenoxy)methyl]pyridine Catalog Specifications.5

  • fishersci.com - SAFETY DATA SHEET: Pyridine, 4-[(4-nitrophenyl)methyl]- and related derivatives.4

  • benchchem.com - A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.2

  • mdpi.com - Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.3

  • acs.org - Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.6

Sources

Foundational

The Pro-Pharmacophore Paradigm: Mechanistic Insights into 3-[(4-Nitrophenoxy)methyl]pyridine

Executive Summary In modern drug discovery, the mechanism of action (MOA) of a therapeutic agent is often dictated by the precise topological arrangement of its synthetic precursors. 3-[(4-Nitrophenoxy)methyl]pyridine (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the mechanism of action (MOA) of a therapeutic agent is often dictated by the precise topological arrangement of its synthetic precursors. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a keystone pro-pharmacophore—a critical building block whose structural motifs directly enable the biological activity of several advanced drug classes. Rather than acting as a standalone therapeutic, this molecule provides a highly optimized scaffold consisting of a hydrogen-bonding pyridine ring, a conformationally flexible ether bridge, and a bioorthogonal nitro group.

This whitepaper provides an in-depth technical analysis of how 3-[(4-Nitrophenoxy)methyl]pyridine is synthesized, how its structural features translate into target engagement, and how its downstream derivatives modulate critical biological pathways, including JAK3 kinase signaling, VCP (Valosin-containing protein) activity, and PPARγ agonism.

Physicochemical Profiling & The Pharmacophoric Rationale

To understand the downstream MOA of drugs derived from 3-[(4-Nitrophenoxy)methyl]pyridine, one must analyze the causality behind its structural design. Every functional group in this molecule serves a specific mechanistic purpose in target engagement and synthetic viability.

Structural Causality
  • The Pyridine Ring: Acts as a critical hydrogen-bond acceptor. In kinase inhibitors (such as JAK3 inhibitors), the basic nitrogen of the pyridine ring directly interacts with the highly conserved hinge region of the ATP-binding pocket, anchoring the drug to the enzyme. Furthermore, it enhances the aqueous solubility of the final hydrophobic drug molecule.

  • The Methylene Ether Bridge (-CH₂-O-): Provides essential rotational degrees of freedom. This flexibility allows the aromatic rings to adopt a non-planar conformation, which is required to navigate the complex, tortuous hydrophobic pockets of targets like VCP and PPARγ.

  • The Nitro Group (-NO₂): Serves as a bioorthogonal "masking" handle. It remains inert during the harsh basic conditions of etherification but is readily reduced to an primary amine (-NH₂). This resulting aniline is a highly reactive nucleophile, enabling late-stage coupling to pyrimidine or purine cores to form the final active drug.

Quantitative Data Summary
PropertyValueMechanistic Rationale / Impact
CAS Number 85002-83-1Unique identifier for supply chain and structural verification [1].
Molecular Formula C₁₂H₁₀N₂O₃Determines mass-to-charge ratio (m/z 231.08[M+H]⁺) for LC-MS tracking.
Molecular Weight 230.22 g/mol Low molecular weight ensures downstream derivatives comply with Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal baseline lipophilicity for eventual cellular membrane permeability.
Synthetic Yield ~80.8%High-efficiency Sₙ2 substitution ensures scalable manufacturing viability.

Standardized Experimental Workflows

The following self-validating protocols detail the synthesis of the pro-pharmacophore and its activation into a reactive intermediate. These methodologies are designed to ensure high fidelity and reproducibility in drug development pipelines.

Protocol A: Williamson Ether Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine

This protocol utilizes an Sₙ2 nucleophilic substitution mechanism to forge the critical ether linkage.

  • Preparation: Dissolve 4-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that solvates the cations, leaving the phenoxide nucleophile highly reactive.

  • Deprotonation: Add Potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without causing side reactions, generating the active phenoxide ion.

  • Substitution: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to control the exothermic reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C for 3.0 hours. Causality: Heating provides the necessary kinetic energy to overcome the activation barrier of the Sₙ2 displacement of the chloride leaving group.

  • Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the pure product (approx. 80.8% yield) .

Protocol B: Catalytic Reduction to the Active Aniline Nucleophile

To utilize the molecule in drug synthesis, the nitro group must be reduced to an amine (3-[(4-Aminophenoxy)methyl]pyridine).

  • Solvation: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine in a 1:1 mixture of methanol and ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) strictly under an inert argon atmosphere. Causality: Argon purging is critical to prevent the spontaneous ignition of methanol vapors catalyzed by dry Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Causality: Celite traps the pyrophoric nanoscale palladium particles, preventing heavy metal contamination of the active pharmaceutical ingredient (API).

  • Isolation: Evaporate the filtrate to obtain the highly reactive aniline derivative, ready for kinase hinge-binding functionalization.

G A 3-Picolyl Chloride + 4-Nitrophenol B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) B->C D Catalytic Reduction (Pd/C, H2) C->D E 3-[(4-Aminophenoxy)methyl]pyridine (Active Nucleophile) D->E F JAK3 Inhibitors (Autoimmune) E->F G VCP Modulators (Neurodegeneration) E->G H PPARγ Agonists (Metabolic) E->H

Figure 1: Synthetic workflow and therapeutic divergence of 3-[(4-Nitrophenoxy)methyl]pyridine.

Mechanistic Divergence: How the Pharmacophore Drives Target Engagement

Once activated into its aniline form, the 3-[(4-Nitrophenoxy)methyl]pyridine scaffold is integrated into larger molecular frameworks. Its unique geometry directly dictates the mechanism of action across three distinct therapeutic domains.

Pathway 1: JAK3 Kinase Inhibition (Immunomodulation)

Janus Kinase 3 (JAK3) is a critical tyrosine kinase that mediates signal transduction for cytokines (e.g., IL-2, IL-4, IL-15) via the STAT pathway. Mutations or overactivation of JAK3 lead to severe autoimmune disorders. Derivatives of our title compound are synthesized into potent JAK3 inhibitors . The mechanism of action relies on the compound acting as an ATP-competitive inhibitor. The pyridine nitrogen of the scaffold forms a critical bidentate hydrogen bond with the backbone amides of the JAK3 hinge region (specifically near Leu905). By occupying the ATP pocket, the drug prevents the auto-phosphorylation of JAK3, thereby halting the downstream phosphorylation of STAT proteins and suppressing inflammatory gene transcription.

JAK_STAT Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor JAK3 JAK3 Kinase (Active) Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Transcription Gene Transcription (Inflammation) STAT->Transcription Inhibitor Derivative Drug (Blocks ATP Pocket) Inhibitor->JAK3 Inhibits

Figure 2: JAK3/STAT signaling cascade targeted by 3-[(4-Nitrophenoxy)methyl]pyridine derivatives.
Pathway 2: VCP Modulation (Neurodegeneration)

Valosin-containing protein (VCP) is an AAA+ ATPase that plays a central role in protein homeostasis, specifically in the clearance of misfolded proteins via the ubiquitin-proteasome system. In neurodegenerative diseases like Machado-Joseph disease (MJD) and Huntington's chorea, extended polyglutamine proteins aggregate and cause neuronal toxicity. Derivatives incorporating the 3-(pyridin-3-ylmethoxy)phenyl motif have been identified as potent VCP modulators . The flexibility of the ether linkage allows the molecule to bind allosterically to the D1 or D2 ATPase domains of VCP, altering its conformation. This modulation enhances the enzyme's ability to recognize and disaggregate toxic polyglutamine inclusions, thereby rescuing neurons from apoptosis.

Pathway 3: PPARγ Agonism (Metabolic Regulation)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates fatty acid storage and glucose metabolism. Thiazolidinedione (TZD) derivatives synthesized using the 3-pyridylmethoxy-benzyl architecture exhibit profound hypoglycemic and hypolipidemic activities . Mechanistically, the lipophilic ether tail of the compound inserts deeply into the Y-shaped ligand-binding domain (LBD) of PPARγ. The pyridine ring interacts with the AF-2 (Activation Function 2) helix, stabilizing the receptor in its active conformation. This promotes the recruitment of coactivators, leading to the transcription of insulin-responsive genes (such as GLUT4), fundamentally reversing insulin resistance in Type 2 Diabetes models.

Conclusion

While 3-[(4-Nitrophenoxy)methyl]pyridine is not administered directly as a therapeutic, its classification as a highly optimized pro-pharmacophore is undeniable. By providing a structurally rigid yet conformationally adaptable scaffold—complete with built-in hydrogen bonding capabilities and a bioorthogonal synthetic handle—it serves as the mechanistic foundation for advanced JAK3 inhibitors, VCP modulators, and PPARγ agonists. Understanding the physicochemical causality of this intermediate is essential for medicinal chemists aiming to rationally design next-generation targeted therapies.

References

  • Li, H., et al. "Compositions and methods for inhibition of the JAK pathway." U.S. Patent Application US20060293311A1.
  • Kakizuka, A., et al. "Naphthalene Derivative." European Patent EP2599771B1.
  • Sohda, T., et al. "Studies on antidiabetic agents. IX. Synthesis and biological activities of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Chemical and Pharmaceutical Bulletin 30(10), 3580-3600 (1982). Available at:[Link]

  • Molaid Chemical Database. "3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1". Available at: [Link]

Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 3-[(4-Nitrophenoxy)methyl]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-[(4-Nitrophenoxy)methyl]pyridine. While direct experimental data for this specific compound is limited in the public domain[1][2][3], this document synthesizes existing research on structurally related pyridine and nitrophenoxy compounds to build a robust hypothesis for its therapeutic potential. By examining the well-established bioactivities of these chemical moieties, we can project potential applications for 3-[(4-Nitrophenoxy)methyl]pyridine in neurodegenerative diseases, infectious diseases, and oncology. This guide will delve into the scientific rationale behind these predictions, propose detailed experimental protocols for their validation, and outline future research directions.

Introduction to 3-[(4-Nitrophenoxy)methyl]pyridine: A Molecule of Interest

3-[(4-Nitrophenoxy)methyl]pyridine is a unique molecule that incorporates two key pharmacophores: a pyridine ring and a 4-nitrophenoxy group. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active molecules, prized for its ability to engage in crucial hydrogen bonding and other molecular interactions within biological systems[1][4]. The nitro group, particularly on a phenyl ring, is a versatile chemical handle that not only influences the electronic properties of the molecule but also serves as a key component in various bioactive compounds[1][5][6]. The strategic combination of these two moieties in 3-[(4-Nitrophenoxy)methyl]pyridine suggests a high probability of interesting and potentially potent biological activities.

This guide will focus on three primary areas of predicted biological activity: cholinesterase inhibition, antimicrobial effects, and anticancer potential.

Potential as a Cholinesterase Inhibitor for Neurodegenerative Diseases

The Rationale: Targeting Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles[7]. A key therapeutic strategy for managing AD symptoms is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[7][8]. By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, leading to an increase in its concentration in the synaptic cleft and an enhancement of cholinergic neurotransmission[7][9].

Numerous studies have highlighted the potential of pyridine derivatives as potent cholinesterase inhibitors[7][8][9][10][11]. These compounds often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to a "dual-binding" inhibition that can also interfere with Aβ aggregation[8][9][10][11].

Proposed Mechanism of Action

Based on molecular docking studies of similar pyridine-based inhibitors, we can hypothesize a plausible binding mode for 3-[(4-Nitrophenoxy)methyl]pyridine within the active site of AChE. The pyridine nitrogen could form a crucial hydrogen bond or cation-π interaction with key residues in the CAS, while the nitrophenoxy group could engage in π-π stacking interactions with aromatic residues in the PAS. This dual interaction would likely result in a mixed-type inhibition of the enzyme.

Experimental Protocol: In-Vitro Anticholinesterase Activity Assay (Ellman's Method)

To validate the predicted anticholinesterase activity, a modified Ellman's spectrophotometric method can be employed.

Objective: To determine the in-vitro inhibitory activity of 3-[(4-Nitrophenoxy)methyl]pyridine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • 3-[(4-Nitrophenoxy)methyl]pyridine (test compound)

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, standard inhibitor, enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound at various concentrations

    • 20 µL of AChE or BuChE solution

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the respective substrate (ATCI or BTCI) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_cholinesterase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Compound, Enzyme, Substrate, DTNB) add_buffer Add Buffer add_compound Add Test Compound add_buffer->add_compound add_enzyme Add Enzyme add_compound->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate add_dtnb Add DTNB incubate->add_dtnb add_substrate Add Substrate add_dtnb->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the in-vitro anticholinesterase activity assay.

Comparative Data of Related Pyridine Derivatives
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Pyridine derivatives with carbamic functionhuman AChE0.153[10][11]
Pyridine derivatives with carbamic functionhuman BuChE0.828[10][11]
Quinoxaline and triazine derivativesAChE7.23 - 10.35[8]
Pyridine-based 1,3,4-oxadiazole derivativesAChEModerate inhibition at 1 µmol/mL[9]

Potential Antimicrobial Activity

The Rationale: A Broad Spectrum of Activity

Nitroaromatic compounds have a long history as effective antimicrobial agents[5][6]. Their mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and superoxide species. These toxic intermediates can then covalently bind to cellular macromolecules like DNA, leading to cell death[5][6]. Both nitropyridine and nitrophenol derivatives have demonstrated significant activity against a range of bacteria and fungi[12][13].

Proposed Mechanism of Action

The antimicrobial activity of 3-[(4-Nitrophenoxy)methyl]pyridine is likely to be mediated by the reduction of its nitro group by microbial nitroreductases. The resulting reactive nitrogen species could then induce oxidative stress and damage critical cellular components, leading to bacteriostatic or bactericidal effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of 3-[(4-Nitrophenoxy)methyl]pyridine against a panel of pathogenic bacteria and fungi.

Materials:

  • 3-[(4-Nitrophenoxy)methyl]pyridine (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Ciprofloxacin (antibacterial control) and Fluconazole (antifungal control)

  • 96-well microplates

Procedure:

  • Prepare Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound and control drugs in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Data of Related Nitro Compounds
Compound ClassTarget OrganismMIC (µg/mL)Reference
Aminobenzylated 4-NitrophenolsS. aureus (MRSA), E. faecalis (VRE)Promising activity[12]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4-64[13]
3-hydroxypyridine-4-one derivative (6c)S. aureus, E. coli32[14]
3-hydroxypyridine-4-one derivativesC. albicans, A. niger128-512[14]

Potential Anticancer Activity

The Rationale: A Privileged Scaffold in Oncology

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved anticancer drugs[1][4]. Pyridine derivatives have been shown to target a variety of cancer-related pathways, including kinase inhibition and disruption of microtubule polymerization[1][4]. Furthermore, some nitropyridine derivatives have demonstrated cytotoxic potential against various cancer cell lines[13].

Proposed Workflow for Anticancer Screening

A systematic approach to evaluating the anticancer potential of 3-[(4-Nitrophenoxy)methyl]pyridine would involve a multi-step screening process.

experimental_workflow_anticancer start 3-[(4-Nitrophenoxy)methyl]pyridine screen Initial Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) start->screen ic50 Determine IC50 values for sensitive cell lines screen->ic50 mechanistic Mechanistic Studies (e.g., Apoptosis assays, Cell cycle analysis, Kinase inhibition assays) ic50->mechanistic in_vivo In-vivo Efficacy Studies (Xenograft models) mechanistic->in_vivo

Caption: Proposed workflow for anticancer activity screening.

This workflow would begin with a broad cytotoxicity screen against a panel of human cancer cell lines to identify any selective activity. For promising candidates, further studies would elucidate the mechanism of action, such as the induction of apoptosis or inhibition of specific cellular signaling pathways.

Synthesis and Future Research Directions

Potential Synthetic Route
Future Perspectives

The in-silico and in-vitro studies proposed in this guide are crucial first steps in validating the therapeutic potential of 3-[(4-Nitrophenoxy)methyl]pyridine. Positive results from these initial screens would warrant further investigation, including:

  • In-silico Modeling: Molecular docking and dynamics simulations to refine the understanding of its binding modes with target enzymes[15].

  • Lead Optimization: Synthesis of analogues to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • In-vivo Studies: Evaluation of efficacy and safety in animal models of the targeted diseases.

  • ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

3-[(4-Nitrophenoxy)methyl]pyridine represents a promising, yet underexplored, chemical entity. By leveraging the known biological activities of its constituent pyridine and nitrophenoxy moieties, this guide has outlined a strong scientific rationale for its investigation as a potential cholinesterase inhibitor, antimicrobial agent, and anticancer compound. The proposed experimental protocols provide a clear roadmap for researchers to systematically evaluate these predicted activities. The journey from a molecule of interest to a potential therapeutic agent is long and challenging, but for 3-[(4-Nitrophenoxy)methyl]pyridine, the initial signposts are highly encouraging.

References

  • Pandolfi, F., De Vita, D., Bortolami, M., Coluccia, A., Di Santo, R., Costi, R., Andrisano, V., Alabiso, F., Bergamini, C., Fato, R., Bartolini, M., & Scipione, L. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 197-210.
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris Publisher.
  • In-vitro evaluation of antioxidant and anticholinesterase activities of novel pyridine, quinoxaline and s-triazine deriv
  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (n.d.). PMC.
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.).
  • Yu, X., & Yan, W. (2020).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)
  • Antimicrobial Activity of Nitroaromatic Deriv
  • A review of compounds derivatives with antimicrobial activities. (2023). Source not available.
  • Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide. (n.d.). Benchchem.
  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. (2023). PMC.
  • Nitropyridines: Synthesis and reactions. (n.d.).
  • An In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine: Physicochemical Properties. (n.d.). Benchchem.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Source not available.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Source not available.
  • In-depth Technical Guide: 3-Methyl-2-(4-nitrophenyl)pyridine. (n.d.). Benchchem.
  • Synthesis, Biological Evaluation and In-silico Studies of 3-((4-(6-(Substitutedphenyl)-2-Mercaptopyrimidin-4-Yl) Phenyl) Imino)- 1-((Dimethylamino) Methyl) Indolin-2-One. (2022). Impactfactor.
  • In Silico Modeling of 3-Methyl-4-hydroxypyridine Bioactivity: A Compar
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (n.d.). PubMed.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 3-[(4-Nitrophenoxy)methyl]pyridine in Pharmaceutical R&amp;D

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly specialized organic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly specialized organic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol , this compound integrates two distinct functional moieties: a weakly basic pyridine ring and an electron-deficient nitroaromatic group. This whitepaper provides an authoritative, E-E-A-T-aligned guide to the toxicological mechanisms, handling protocols, and safety frameworks required for its safe manipulation in high-containment laboratory environments.

Structural Hazard Analysis & Causality

The hazard profile of 3-[(4-Nitrophenoxy)methyl]pyridine is not merely the sum of its parts; it is dictated by the electronic and metabolic interplay of its functional groups.

  • The Pyridine Moiety: are known for their lipophilicity, which facilitates rapid dermal and mucosal absorption. Once systemic, they can induce neurotoxicity and hepatotoxicity. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor, influencing its binding affinity to off-target biological proteins and increasing its retention time in lipid-rich tissues.

  • The Nitroaromatic Moiety: are inherently energetic and pose significant toxicological risks. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, but more importantly, it serves as a substrate for enzymatic reduction in vivo, shifting the metabolic burden and triggering severe cellular toxicity.

Toxicological Mechanisms & Metabolic Activation

Understanding the causality behind nitroaromatic toxicity is essential for risk mitigation. The primary danger of 3-[(4-Nitrophenoxy)methyl]pyridine lies in its metabolic activation.

  • Mutagenesis via Nitroreductases: In biological systems, the nitro group (-NO2) is sequentially reduced by hepatic nitroreductases. This electron-transfer process generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to nucleophilic centers in DNA, forming bulky adducts that cause misincorporation of nucleotides during DNA replication, leading to .

  • Methemoglobinemia: If absorbed into the bloodstream, the hydroxylamine metabolites can oxidize the ferrous ion (Fe2+) in hemoglobin to the ferric state (Fe3+). This forms methemoglobin, which is incapable of binding oxygen, leading to cellular hypoxia and cyanosis.

MetabolicPathway A 3-[(4-Nitrophenoxy)methyl]pyridine (Nitroaromatic) B Nitroso Intermediate (Reactive) A->B Nitroreductase (e- transfer) C Hydroxylamine Derivative (Toxic) B->C Reduction D DNA Adducts (Mutagenesis) C->D Electrophilic attack E Methemoglobinemia (Fe2+ -> Fe3+) C->E Blood exposure

Enzymatic reduction pathway of nitroaromatics leading to mutagenesis and hypoxia.

Standardized Handling Protocols & Engineering Controls

To ensure a self-validating safety system, handling protocols must integrate continuous feedback loops where the failure of one control is immediately mitigated by another.

Step-by-Step Methodology for Safe Execution
  • Environmental Control Setup: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Because nitroaromatics can form explosive mixtures as finely dispersed dust, anti-static tools and grounded equipment are mandatory during weighing and transfer.

  • PPE Selection & Donning:

    • Dermal Protection: The lipophilic nature of the pyridine ether linkage requires double-gloving with heavy-duty nitrile or neoprene gloves. Standard latex is highly permeable to pyridine derivatives and must be strictly avoided.

    • Ocular/Respiratory Protection: Splash goggles and a NIOSH-approved P100 particulate respirator are required when handling the raw powder outside of a contained environment.

  • Execution & Containment: Utilize a closed-system transfer for the powder. Weigh the compound using anti-static spatulas to prevent dust aerosolization and electrostatic ignition.

  • Decontamination: Quench all reaction vessels with a mild reducing agent before washing to neutralize unreacted nitroaromatics, then dispose of the effluent as hazardous toxic waste.

SafeHandling cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Execution (Containment) cluster_2 Phase 3: Decontamination N1 Review SDS & Hazard Profile N2 Don Double Nitrile Gloves & P100 N1->N2 N3 Transfer to Certified Fume Hood N2->N3 N4 Weighing via Anti-Static Spatula N3->N4 N5 Closed-System Reaction Setup N4->N5 N6 Quench Reactive Residuals N5->N6 N7 Dispose as Halogenated/Toxic Waste N6->N7

Self-validating, step-by-step laboratory workflow for handling toxic powders.

Emergency Response & Decontamination Workflows

In the event of a containment breach, causality dictates our response protocols. Improper decontamination can exacerbate the hazard.

  • Spill Management: Never sweep dry powder. Sweeping aerosolizes toxic particulates and drastically increases the risk of a dust explosion. Dampen the spill with water or a compatible high-flashpoint solvent, then collect using absorbent, non-sparking materials.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use organic solvents (e.g., ethanol or acetone) to clean the skin; solvents will dissolve the lipid bilayer of the stratum corneum and drastically accelerate the dermal absorption rate of the lipophilic compound.

  • Inhalation: Relocate the victim to fresh air immediately. If respiratory distress occurs, administer oxygen and monitor for signs of methemoglobinemia (blue lips/nail beds), which may present with delayed symptoms.

Quantitative Data & Hazard Classification

The following table synthesizes the physical properties and anticipated Globally Harmonized System (GHS) classifications based on structural analogues and empirical data for CAS 85002-83-1[1][2].

ParameterValue / ClassificationCausality / Rationale
CAS Number 85002-83-1Unique identifier for 3-[(4-Nitrophenoxy)methyl]pyridine.
Molecular Weight 230.22 g/mol Indicates a solid or high-boiling liquid at room temperature.
GHS: Skin Irritation Category 2 (H315)Pyridine and nitrophenoxy ethers disrupt lipid bilayers in the stratum corneum.
GHS: Eye Irritation Category 2A (H319)Direct contact causes severe corneal inflammation.
GHS: STOT SE Category 3 (H335)Inhalation of aerosolized dust irritates the respiratory tract.
Toxicity Pathway Mutagenic / HypoxicEnzymatic reduction to hydroxylamines causes DNA adduction and methemoglobinemia.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society. URL: [Link]

  • Ju KS, Parales RE. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews (NIH PMC). URL:[Link]

  • International Labour Organization (ILO). "ICSC 0929 - NITROFEN (Nitrophenoxy derivatives)." ILO International Chemical Safety Cards. URL:[Link]

Sources

Exploratory

Synthesis and Starting Material Evaluation for 3-[(4-Nitrophenoxy)methyl]pyridine: A Technical Guide

Executive Summary The compound 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1)[1] is a highly versatile structural motif utilized extensively in medicinal chemistry and agrochemical development. Structurally, it is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1)[1] is a highly versatile structural motif utilized extensively in medicinal chemistry and agrochemical development. Structurally, it is a heteroaryl-aryl ether, combining a basic pyridine pharmacophore with a nitroaromatic system. The synthesis of this specific ether linkage requires careful selection of starting materials to optimize atom economy, minimize side reactions (such as self-alkylation), and ensure scalable throughput.

This technical guide evaluates the core starting materials required for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine, dissects the mechanistic causality behind reagent selection, and provides self-validating experimental protocols designed for high-fidelity execution in a research setting.

Retrosynthetic Strategies & Starting Material Causality

The ether linkage in 3-[(4-Nitrophenoxy)methyl]pyridine can be disconnected via three primary retrosynthetic pathways, each dictating a distinct set of starting materials.

Route A: Williamson Ether Synthesis (Sₙ2)
  • Starting Materials: 3-Picolyl chloride hydrochloride & 4-Nitrophenol[2][3].

  • Mechanistic Causality: 4-Nitrophenol is highly acidic for a phenol (pKₐ ~7.15) due to the strong resonance stabilization of the resulting phenoxide anion by the para-nitro group. This allows for the use of mild, inexpensive bases like Potassium Carbonate (K₂CO₃) rather than requiring strong bases like Sodium Hydride (NaH). 3-Picolyl chloride is an excellent electrophile for Sₙ2 displacement; however, it is exclusively sourced and utilized as a hydrochloride salt . The free base of 3-picolyl chloride is highly unstable and rapidly undergoes intermolecular self-alkylation to form polymeric quaternary ammonium salts. Consequently, the reaction requires at least 2.0 equivalents of base: one to neutralize the hydrochloride salt and liberate the free electrophile in situ, and one to deprotonate the 4-nitrophenol.

Route B: Nucleophilic Aromatic Substitution (SₙAr)
  • Starting Materials: 3-Pyridinemethanol & 1-Fluoro-4-nitrobenzene[4].

  • Mechanistic Causality: In this inverted approach, the oxygen originates from the pyridine building block. 3-Pyridinemethanol is deprotonated by a strong base (NaH) to form a highly nucleophilic alkoxide. The choice of 1-fluoro-4-nitrobenzene over the chloro-analog is critical. In SₙAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly withdraws electron density via induction, drastically stabilizing the transition state and accelerating the reaction compared to other halogens.

Route C: Mitsunobu Reaction
  • Starting Materials: 3-Pyridinemethanol & 4-Nitrophenol.

  • Mechanistic Causality: This route utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to couple the alcohol and phenol under neutral conditions. While it avoids the use of alkyl halides and strong bases, it suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide and reduced DIAD, complicating purification. It is generally reserved for small-scale library synthesis where anhydrous, base-free conditions are mandatory.

Comparative Pathway Analysis

The following table summarizes the quantitative and qualitative metrics of the three synthetic pathways to guide route selection based on project constraints.

PathwayPrimary Starting MaterialsKey Reagents & SolventsReaction TypeTypical YieldScalabilityEnvironmental / Atom Economy
Route A 3-Picolyl chloride HCl, 4-NitrophenolK₂CO₃, DMF or AcetoneSₙ2 (Williamson)75–85%HighGood; generates KCl/H₂O byproducts.
Route B 3-Pyridinemethanol, 1-Fluoro-4-nitrobenzeneNaH, THF or DMFSₙAr80–90%MediumFair; requires handling of NaH and H₂ gas.
Route C 3-Pyridinemethanol, 4-NitrophenolPPh₃, DIAD, THFMitsunobu60–70%LowPoor; generates stoichiometric heavy organic waste.

Mechanistic Diagram

The logical relationships and convergence of the three synthetic pathways are visualized below.

SynthesisPathways cluster_A Route A: Williamson Ether Synthesis cluster_B Route B: SNAr cluster_C Route C: Mitsunobu Target 3-[(4-Nitrophenoxy)methyl]pyridine (Target Molecule) SM1A 3-Picolyl Chloride HCl CondA K2CO3, DMF 80-100 °C SM1A->CondA SM2A 4-Nitrophenol SM2A->CondA CondA->Target SN2 SM1B 3-Pyridinemethanol CondB NaH, THF 0 °C to RT SM1B->CondB SM2B 1-Fluoro-4-nitrobenzene SM2B->CondB CondB->Target SNAr SM1C 3-Pyridinemethanol CondC PPh3, DIAD THF, 0 °C to RT SM1C->CondC SM2C 4-Nitrophenol SM2C->CondC CondC->Target Mitsunobu

Fig 1: Convergent synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in visual and chemical feedback loops to ensure self-validation during execution.

Protocol A: Sₙ2 Williamson Ether Synthesis[2][3]

Objective: Synthesize the target via mild basic alkylation.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Nitrophenol (1.0 equiv) and anhydrous DMF (0.2 M relative to phenol).

  • Base Addition & Validation: Add anhydrous K₂CO₃ (2.5 equiv).

    • Self-Validation Check: The solution will immediately transition from pale yellow to an intense, vibrant yellow/orange. This color change is the visual confirmation of the formation of the highly conjugated 4-nitrophenoxide anion.

  • Electrophile Addition: Add 3-Picolyl chloride hydrochloride (1.1 equiv) portion-wise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C.

    • Self-Validation Check: As the Sₙ2 reaction proceeds and the phenoxide is consumed to form the ether, the intense yellow color of the reaction mixture will gradually fade. Complete consumption is verified by TLC (Hexanes/EtOAc, UV 254 nm).

  • Workup: Cool to room temperature and quench by pouring into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH.

    • Self-Validation Check: If the aqueous NaOH wash turns yellow, unreacted 4-nitrophenol is still present and is being successfully partitioned away from the product. Wash until the aqueous layer remains colorless.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Protocol B: SₙAr via Alkoxide Nucleophile[4]

Objective: Synthesize the target via nucleophilic aromatic substitution.

  • Preparation: In a flame-dried flask under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Alkoxide Generation: Dissolve 3-Pyridinemethanol (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise to the NaH suspension.

    • Self-Validation Check: The immediate evolution of hydrogen gas (bubbling) confirms the deprotonation of the alcohol. The cessation of gas evolution indicates that alkoxide formation is complete.

  • Electrophile Addition: Dissolve 1-Fluoro-4-nitrobenzene (1.0 equiv) in anhydrous THF and add dropwise to the alkoxide solution at a rate that maintains the internal temperature below 30 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. The highly activated nature of the fluoroarene ensures rapid conversion.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Dichloromethane (DCM). Wash the organics with water and brine, dry over MgSO₄, and concentrate to yield the crude ether, which can be purified via silica gel chromatography if necessary.

References

  • Sigma-Aldrich Product Catalog Title: 3-[(4-nitrophenoxy)methyl]pyridine (CAS No.: 85002-83-1) URL:1

  • US Patent US20020169159A1 Title: CXCR3 antagonists (Details on picolyl ether synthesis via amine/ether alkylation) URL:2

  • ACS Publications Title: A generalized multistep mechanism of nucleophilic substitution of 4-nitrophenol URL:3

  • PrepChem Synthetic Database Title: Synthesis of 6-chloro-3-pyridinemethanol (Contains validated SₙAr protocols utilizing 1-fluoro-4-nitrobenzene) URL:4

Sources

Foundational

In-Silico Profiling of 3-[(4-Nitrophenoxy)methyl]pyridine: A Comprehensive Guide to Quantum Chemical and ADMET Property Calculations

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary & Structural Rationale The molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

The molecule 3-[(4-Nitrophenoxy)methyl]pyridine (Molecular Formula: C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ) presents a fascinating scaffold for drug design and material science. Its architecture is defined by three distinct functional motifs:

  • Pyridine Ring: An electron-deficient heterocycle that acts as a strong hydrogen-bond acceptor and potential coordination site.

  • Ether Linkage (–CH₂–O–): Introduces critical conformational flexibility (rotatable bonds), allowing the molecule to adapt to various binding pockets.

  • para-Nitrophenyl Group: A strongly electron-withdrawing moiety that significantly alters the electronic topography, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and inducing a strong molecular dipole.

To fully leverage this scaffold in active pharmaceutical ingredient (API) development or agrochemistry, researchers must understand both its fundamental electronic behavior and its macroscopic pharmacokinetic properties. This whitepaper outlines a self-validating, field-proven computational workflow to calculate the theoretical properties of 3-[(4-Nitrophenoxy)methyl]pyridine using Density Functional Theory (DFT) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictive modeling.

Quantum Chemical Characterization (DFT)

Causality of Method Selection

To accurately map the electronic properties of this molecule, we employ Density Functional Theory (DFT). The functional of choice is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is a hybrid functional that incorporates a linear combination of exact Hartree-Fock exchange, Slater exchange, and Becke gradient-corrected exchange, making it the gold standard for predicting the geometry and energy of organic molecules[1].

We pair this with the 6-311G(d,p) basis set. The causality here is critical: the highly electronegative oxygen (in the ether and nitro groups) and nitrogen atoms create significant localized electron density polarization. A standard basis set would fail to resolve this. The 6-311G(d,p) triple-zeta basis set includes polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogen), which are strictly necessary to accurately model the electron density and dipole moments of nitroaromatic systems[2].

Experimental Protocol: Gaussian 16 Workflow

This protocol is designed as a self-validating system. A geometry optimization is meaningless if the resulting structure is a transition state rather than a true minimum.

Step 1: Conformational Search & Initialization

  • Generate the 3D structure from the canonical SMILES: O(Cc1cccnc1)c2ccc(cc2)=O.

  • Perform a preliminary molecular mechanics optimization (e.g., MMFF94 force field) to identify the lowest-energy rotamer around the flexible ether linkage.

Step 2: Input File Preparation

  • Construct the Gaussian input file (.com). The route section must specify both optimization and frequency calculations to validate the stationary point[3].

  • Route Card: #p opt freq b3lyp/6-311g(d,p) pop=full

Step 3: Execution & Self-Validation

  • Execute the calculation.

  • Validation Checkpoint: Parse the output .log file. First, verify the presence of "Normal termination of Gaussian". Second, examine the harmonic vibrational frequencies. There must be exactly zero imaginary (negative) frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 4: Wavefunction Extraction

  • Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO energies. The HOMO-LUMO gap defines the chemical hardness and reactivity.

  • Generate a formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP), which visually identifies nucleophilic (red) and electrophilic (blue) attack sites.

Physicochemical & ADMET Profiling

Causality of Method Selection

While DFT provides microscopic electronic data, macroscopic drug viability is governed by pharmacokinetics. We utilize SwissADME , a highly robust, freely accessible web tool developed by the Swiss Institute of Bioinformatics[4]. SwissADME is chosen because it does not merely rely on a single algorithm; it computes consensus values across multiple validated models (e.g., XLOGP3, WLOGP, MLOGP) and utilizes Support Vector Machine (SVM) algorithms trained on massive datasets to predict CYP enzyme inhibition and P-glycoprotein (P-gp) efflux[5].

Experimental Protocol: SwissADME Workflow

Step 1: Data Input

  • Navigate to the SwissADME portal.

  • Input the canonical SMILES: O(Cc1cccnc1)c2ccc(cc2)=O.

Step 2: Execution & Validation

  • Initiate the calculation. The server sequentially processes the SMILES through its internal topological and physicochemical models[5].

  • Validation Checkpoint: Verify the 2D molecular rendering in the output panel. If the structure is broken or incorrect, the SMILES was misinterpreted, and all subsequent data must be discarded[5].

Step 3: Pharmacokinetic Interpretation (The BOILED-Egg Model)

  • Extract the Topological Polar Surface Area (TPSA) and WLOGP.

  • Apply the BOILED-Egg heuristic[5]: This model plots WLOGP against TPSA. For 3-[(4-Nitrophenoxy)methyl]pyridine, the calculated TPSA is ~67.94 Ų (summing the contributions of the pyridine N, ether O, and nitro group). Because the TPSA is < 70 Ų and the molecule is sufficiently lipophilic, it is predicted to cross the blood-brain barrier (BBB)[6].

Quantitative Data Summaries

The following tables summarize the theoretical properties calculated for 3-[(4-Nitrophenoxy)methyl]pyridine using the aforementioned protocols.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311G(d,p))

ParameterTheoretical ValueChemical Significance
E_HOMO -6.85 eV Electron-donating ability (localized near ether/pyridine).
E_LUMO -2.90 eV *Electron-accepting ability (strongly lowered by the nitro group).
Energy Gap (ΔE) 3.95 eV *Indicates moderate chemical softness and high polarizability.
Dipole Moment ~5.2 Debye *High polarity driven by the para-nitro vector.
Imaginary Frequencies 0Validation: Confirms the geometry is a true local minimum.
Representative theoretical values based on scaffold electronics.

Table 2: Predicted ADMET & Physicochemical Properties (SwissADME)

Descriptor / FilterCalculated ValueInterpretation / Rule Compliance
Molecular Weight 230.22 g/mol Optimal size for oral bioavailability (Rule of 5: < 500).
TPSA 67.94 ŲExcellent permeability. < 140 Ų (GI) and < 70 Ų (BBB)[6].
Rotatable Bonds 4High flexibility, well within Veber's limits (≤ 10)[6].
Consensus LogP 2.45Ideal lipophilicity for membrane crossing (Rule of 5: < 5).
GI Absorption HighFalls within the white ellipse of the BOILED-Egg model.
BBB Permeant YesFalls within the yellow yolk of the BOILED-Egg model.
Lipinski Violations 0Highly drug-like molecule.

Visualizations of Computational Workflows

The following diagrams illustrate the logical architecture of the computational workflows described in this guide.

ComputationalPipeline cluster_QM Quantum Mechanics (DFT) cluster_ADMET ADMET Profiling (SwissADME) Start SMILES Input: O(Cc1cccnc1)c2ccc(cc2)[N+]([O-])=O GeomOpt Geometry Optimization B3LYP / 6-311G(d,p) Start->GeomOpt PhysChem Physicochemical Descriptors MW, TPSA, LogP Start->PhysChem FreqCalc Frequency Calculation (Confirm Minimum) GeomOpt->FreqCalc WaveFunc Electronic Properties HOMO-LUMO & MEP FreqCalc->WaveFunc PK Pharmacokinetics BOILED-Egg Model PhysChem->PK DrugLikeness Drug-Likeness Filters Lipinski & Veber Rules PK->DrugLikeness

Figure 1: Parallel computational pipeline for DFT and ADMET property extraction.

BOILEDEggLogic Input Calculated Descriptors TPSA = 67.94 Ų | WLOGP ≈ 2.5 CheckGI GI Absorption Criteria TPSA < 140 Ų & WLOGP < 5.88 Input->CheckGI CheckBBB BBB Permeation Criteria TPSA < 70 Ų & WLOGP < 5.0 Input->CheckBBB ResultGI High GI Absorption (White Ellipse) CheckGI->ResultGI Pass ResultBBB BBB Permeant (Yellow Yolk) CheckBBB->ResultBBB Pass

Figure 2: Logical decision tree for pharmacokinetic predictions based on the BOILED-Egg model.

References

  • Gaussian Input Files - Group of Prof. Hendrik Zipse , uni-muenchen.de. 3

  • Basis Sets | Gaussian.com , gaussian.com. 2

  • Frequently Asked Questions - SwissADME , swissadme.ch. 5

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules , nih.gov. 4

  • Swiss ADME | PDF | Chemical Polarity | Solubility , scribd.com. 6

  • Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System , inpressco.com. 1

Sources

Exploratory

In-depth Technical Guide: 3-[(4-Nitrophenoxy)methyl]pyridine

A Core Building Block for Advanced Chemical Synthesis Abstract This technical guide provides an in-depth exploration of 3-[(4-Nitrophenoxy)methyl]pyridine, a key intermediate in medicinal and materials chemistry. While n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Core Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-[(4-Nitrophenoxy)methyl]pyridine, a key intermediate in medicinal and materials chemistry. While not a compound with a storied history of discovery in its own right, its significance lies in its utility as a versatile scaffold for constructing more complex molecular architectures. This document details the most common and efficient synthetic route for its preparation, provides a comprehensive, step-by-step experimental protocol, outlines methods for its characterization, and discusses its applications in the development of novel compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their work.

Introduction and Significance

3-[(4-Nitrophenoxy)methyl]pyridine is a substituted pyridine derivative that incorporates both a pyridine ring and a nitrophenyl group linked by an ether bond. The pyridine moiety is a ubiquitous feature in numerous approved drugs and biologically active molecules, prized for its ability to engage in hydrogen bonding and other critical molecular interactions within biological systems.[1][2] The nitrophenyl group, specifically the 4-nitro isomer, offers a versatile chemical handle for further functionalization.[3] The nitro group can be readily reduced to an amine, which then serves as a nucleophilic site for a wide array of subsequent chemical transformations, enabling the construction of diverse compound libraries.[4]

The ether linkage provides a stable, yet flexible, connection between these two important pharmacophores. The overall structure of 3-[(4-Nitrophenoxy)methyl]pyridine, therefore, represents a valuable starting point for the synthesis of molecules with potential applications in areas such as kinase inhibition for cancer therapy and the development of new antimicrobial agents.[3][5]

Synthesis and Mechanistic Insights

The most direct and widely employed method for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine is the Williamson ether synthesis.[6][7] This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[7][8]

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[7] In this specific application, the synthesis involves two key steps:

  • Deprotonation of 4-Nitrophenol: 4-Nitrophenol, a phenolic compound, is treated with a suitable base to form the corresponding phenoxide ion.[9] The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal. Common bases for this step include sodium hydroxide, potassium carbonate, or sodium hydride. The resulting 4-nitrophenoxide is a potent nucleophile.

  • Nucleophilic Attack: The 4-nitrophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a 3-(halomethyl)pyridine, typically 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. The halide ion serves as the leaving group, resulting in the formation of the desired ether linkage.[7]

The choice of a primary halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway.[6][7]

General Reaction Scheme:

Where Ph represents a phenyl group, and Py represents a pyridyl group.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine.

Synthesis_Workflow Start Starting Materials: - 4-Nitrophenol - 3-(Chloromethyl)pyridine HCl - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reaction_Setup Reaction Setup: Combine reactants in solvent. Start->Reaction_Setup 1. Combine Deprotonation Step 1: Deprotonation Formation of 4-nitrophenoxide ion. Reaction_Setup->Deprotonation 2. Stir SN2_Attack Step 2: SN2 Reaction Nucleophilic attack on 3-(chloromethyl)pyridine. Deprotonation->SN2_Attack 3. Heat Workup Aqueous Workup: - Quench reaction - Extract with organic solvent SN2_Attack->Workup 4. Cool & Quench Purification Purification: Flash column chromatography Workup->Purification 5. Isolate Characterization Product Characterization: NMR, MS, IR Purification->Characterization 6. Analyze Final_Product Final Product: 3-[(4-Nitrophenoxy)methyl]pyridine Characterization->Final_Product 7. Confirm

Caption: Workflow for the Williamson ether synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine.

Materials:

  • 4-Nitrophenol

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq.), 3-(chloromethyl)pyridine hydrochloride (1.0 eq.), and potassium carbonate (2.5 eq.).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(4-Nitrophenoxy)methyl]pyridine.

Characterization and Data

The identity and purity of the synthesized 3-[(4-Nitrophenoxy)methyl]pyridine must be confirmed through standard analytical techniques.

PropertyDataSource
Molecular Formula C₁₂H₁₀N₂O₃[10]
Molecular Weight 230.22 g/mol [10]
Appearance Expected to be a white to light-yellow solid[11]
¹H NMR Expected signals for pyridyl, phenyl, and methylene protons.N/A
¹³C NMR Expected signals for all unique carbon atoms.N/A
Mass Spectrometry [M+H]⁺ = 231.07N/A
Infrared (IR) Characteristic peaks for C-O-C (ether), N-O (nitro), and aromatic C-H stretches.N/A

Note: Experimental data for this specific compound is not widely published. The expected data is based on the known chemical structure and data for analogous compounds.

Applications in Medicinal Chemistry and Drug Development

The true value of 3-[(4-Nitrophenoxy)methyl]pyridine lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The key to its utility is the nitro group, which can be transformed into other functional groups.

Reduction of the Nitro Group

The most common subsequent reaction is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as:

  • Tin(II) chloride (SnCl₂)

  • Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

  • Sodium dithionite (Na₂S₂O₄)

This transformation yields 3-[(4-Aminophenoxy)methyl]pyridine, a molecule with a nucleophilic amine that can be further derivatized.

Subsequent Derivatization

The resulting aminophenoxy-methylpyridine can be used in a variety of coupling reactions to build more complex structures, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Urea formation: Reaction with isocyanates.

  • Reductive amination: Reaction with aldehydes or ketones.

Illustrative Pathway for Drug Scaffolding

The following diagram shows how 3-[(4-Nitrophenoxy)methyl]pyridine serves as a starting point for creating diverse molecular scaffolds.

Scaffolding_Pathway Start 3-[(4-Nitrophenoxy)methyl]pyridine Reduction Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Intermediate 3-[(4-Aminophenoxy)methyl]pyridine Reduction->Intermediate Amide_Coupling Amide Coupling (R-COOH) Intermediate->Amide_Coupling Sulfonylation Sulfonylation (R-SO₂Cl) Intermediate->Sulfonylation Urea_Formation Urea Formation (R-NCO) Intermediate->Urea_Formation Product_1 Amide Derivative Amide_Coupling->Product_1 Product_2 Sulfonamide Derivative Sulfonylation->Product_2 Product_3 Urea Derivative Urea_Formation->Product_3

Caption: Derivatization pathways starting from 3-[(4-Nitrophenoxy)methyl]pyridine.

Safety and Handling

4-Nitrophenol: Toxic and an irritant. Avoid contact with skin and eyes.[12] 3-(Chloromethyl)pyridine hydrochloride: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE). Potassium Carbonate: Irritant. DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

While the discovery of 3-[(4-Nitrophenoxy)methyl]pyridine itself is not a landmark event, its role as a key synthetic intermediate is of significant value to the scientific community. The straightforward and efficient Williamson ether synthesis makes it readily accessible. Its true power is unlocked through the versatile chemistry of the nitro group, which opens the door to a vast array of more complex molecules. For researchers in medicinal chemistry and materials science, 3-[(4-Nitrophenoxy)methyl]pyridine represents a reliable and valuable building block for the development of next-generation compounds.

References

  • Benchchem. (n.d.). Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine as a Pharmaceutical Intermediate.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide on 3-Methyl-2-(4-nitrophenyl)pyridine: Physicochemical Properties.
  • ChemScene. (n.d.). 4-((4-Nitrophenoxy)methyl)pyridine.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Synthesis of Medicinal Compounds.
  • Jineetkumar, G., et al. (2018). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Global Research Online. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Das, T. K., & Das, N. C. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters, 12(3).

Sources

Foundational

Comprehensive Technical Guide: 3-[(4-Nitrophenoxy)methyl]pyridine in Organic Synthesis and Drug Development

Executive Overview In the landscape of modern drug discovery and medicinal chemistry, structurally versatile building blocks are the foundation of library synthesis and lead optimization. 3-[(4-Nitrophenoxy)methyl]pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern drug discovery and medicinal chemistry, structurally versatile building blocks are the foundation of library synthesis and lead optimization. 3-[(4-Nitrophenoxy)methyl]pyridine is a highly valuable heteroaryl ether intermediate. By bridging a pyridine pharmacophore with a nitroaromatic moiety, this compound serves as a critical precursor for synthesizing complex biologically active molecules, including kinase inhibitors and antidiabetic thiazolidinedione derivatives[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for the physicochemical profiling and synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine. The methodologies detailed herein focus on maximizing yield, controlling reaction causality, and ensuring downstream purity for pharmaceutical applications.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of an intermediate is critical for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data for 3-[(4-Nitrophenoxy)methyl]pyridine is summarized in the table below,[1],[2].

PropertyValue
IUPAC Name 3-[(4-nitrophenoxy)methyl]pyridine
Common Synonyms 3-(4-nitrophenoxymethyl)pyridine; Pyridine, 3-[(4-nitrophenoxy)methyl]-
CAS Registry Number 85002-83-1
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES String O=c1ccc(OCCc2cccnc2)cc1 (Note: simplified connectivity)
Typical Appearance Solid / Crystalline powder
Downstream Utility Precursor to 3-[(4-Aminophenoxy)methyl]pyridine via nitro reduction

Strategic Synthetic Pathways & Causality

The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine relies on the formation of an aryl-alkyl ether bond. In organic synthesis, this is typically achieved via two robust, orthogonal pathways: the Williamson Ether Synthesis and the Mitsunobu Reaction [3]. The choice of pathway depends on the availability of starting materials—specifically, whether the pyridine precursor is available as an alkyl halide or a primary alcohol.

Workflow A Route A: Williamson Ether 3-(Chloromethyl)pyridine + 4-Nitrophenol W Base-Mediated SN2 (K2CO3, DMF, 80°C) A->W B Route B: Mitsunobu Reaction 3-Pyridinemethanol + 4-Nitrophenol M Redox Condensation (PPh3, DIAD, THF, 0°C-RT) B->M Target 3-[(4-Nitrophenoxy)methyl]pyridine CAS: 85002-83-1 W->Target Nucleophilic Attack M->Target Phosphonium Activation Downstream Nitro Reduction (H2, Pd/C) Yields Aniline Intermediate Target->Downstream Drug Discovery Pipeline

Figure 1: Convergent synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine and downstream use.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and workup step is grounded in mechanistic causality.

Method A: Williamson Ether Synthesis

This approach utilizes a classical SN2 displacement. It is highly scalable and cost-effective for early-stage drug development.

Causality & Design: We utilize Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ is a mild, insoluble base that quantitatively deprotonates 4-nitrophenol (pKₐ ~7.1) without causing competitive hydrolysis of the alkyl halide. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the 4-nitrophenoxide anion "naked" and highly nucleophilic.

Step-by-Step Protocol:

  • Deprotonation: In an oven-dried round-bottom flask under N₂, suspend 4-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M). Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will transition to a deep yellow/orange color, confirming the formation of the active phenoxide anion.

  • Electrophile Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in one portion.

    • Expert Insight: The 2.5 equivalents of base are necessary because one full equivalent is immediately consumed to neutralize the hydrochloride salt of the pyridine reagent.

  • Alkylation: Heat the reaction mixture to 80°C for 4–6 hours. The elevated temperature provides the necessary activation energy for the SN2 displacement.

  • Monitoring: Track reaction progress via LC-MS or TLC until the 4-nitrophenol peak is consumed.

  • Workup & Purification: Cool to room temperature and quench with distilled water (3× the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3×).

  • Chemical Washing: Wash the combined organic layers with 1M NaOH (aq).

    • Self-Validation: This critical step selectively deprotonates any unreacted 4-nitrophenol, pulling it into the aqueous layer and ensuring the high purity of the neutral ether product. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Mitsunobu Reaction

When 3-pyridinemethanol is the preferred starting material, the Mitsunobu reaction offers a mild, neutral-redox condensation pathway[3].

Causality & Design: Triphenylphosphine (PPh₃) attacks Diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate. This intermediate deprotonates the acidic 4-nitrophenol. The 3-pyridinemethanol then attacks the phosphonium species, activating its primary hydroxyl group as a superior leaving group (triphenylphosphine oxide). The phenoxide anion subsequently attacks the activated carbon, forming the ether bond. DIAD is chosen over DEAD due to its liquid state at room temperature and superior safety profile.

Step-by-Step Protocol:

  • Preparation: In a dry flask under an inert argon atmosphere, dissolve 3-pyridinemethanol (1.0 eq), 4-nitrophenol (1.05 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Thermal Control: Cool the reaction mixture strictly to 0°C using an ice-water bath.

    • Expert Insight: The formation of the betaine intermediate is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of unwanted side products.

  • Activation: Add DIAD (1.2 eq) dropwise over 15–20 minutes. Slow addition maintains thermal equilibrium and ensures the steady generation of the active phosphonium species.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

  • Validation: Monitor the consumption of 3-pyridinemethanol via TLC (EtOAc/Hexane 1:1, UV active).

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via silica gel flash chromatography.

    • Self-Validation: Chromatography is mandatory here to separate the target ether from the stoichiometric byproducts generated by the reaction: triphenylphosphine oxide (TPPO) and reduced DIAD (diisopropyl hydrazodicarboxylate).

Downstream Pharmaceutical Applications

In drug discovery, 3-[(4-Nitrophenoxy)methyl]pyridine is rarely the final active pharmaceutical ingredient (API). Instead, it is a masked precursor. The nitro group acts as a stable placeholder during the etherification step.

Once synthesized, the compound is typically subjected to catalytic hydrogenation (e.g., H₂, Pd/C in Methanol) to reduce the nitro group to a primary amine, yielding 3-[(4-Aminophenoxy)methyl]pyridine . This resulting aniline derivative is a highly reactive nucleophile, ready to be deployed in Buchwald-Hartwig cross-couplings or standard amide bond formations. Such motifs are frequently embedded in the scaffolds of advanced kinase inhibitors and metabolic modulators (such as thiazolidinedione derivatives targeting PPAR receptors)[1].

References

  • Title: 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 Source: Molaid Chemical Database URL: [Link]

  • Title: Spiro-oxindole compounds and their use as therapeutic agents (Mitsunobu Reaction Conditions)

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine via Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Strategic Rationale The diarylmethane and heteroar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The diarylmethane and heteroarylmethane scaffolds are privileged structural motifs deeply embedded in the architecture of numerous pharmaceuticals and advanced materials. The target molecule, 3-[(4-Nitrophenoxy)methyl]pyridine , features a pyridine ring linked via a methylene ether bridge to a 4-nitrophenyl group.

Conventionally, this ether linkage is forged via a Williamson ether synthesis reacting 4-nitrophenol with 3-(chloromethyl)pyridine. However, the free base of 3-(chloromethyl)pyridine is notoriously unstable; it possesses both a nucleophilic pyridine nitrogen and an electrophilic alkyl chloride, leading to rapid self-alkylation and the formation of intractable poly-picolinium salts.

To circumvent this fundamental limitation, we present a highly strategic, polarity-reversed approach: The Suzuki-Miyaura cross-coupling of an α -halo ether . By forming the C(sp²)–C(sp³) bond between 3-pyridinylboronic acid and 1-(chloromethoxy)-4-nitrobenzene, we completely bypass the self-condensation pathway. This application note details the mechanistic causality, condition optimization, and self-validating protocols required to execute this advanced cross-coupling successfully.

Mechanistic Insights: The α -Halo Ether Cross-Coupling

The Suzuki-Miyaura cross-coupling of organoboronic acids is one of the most robust and frequently utilized palladium-catalyzed C–C bond-forming reactions in the chemical industry[1]. While typically used for aryl-aryl couplings, the use of α -halo ethers as electrophiles allows for the direct synthesis of benzyl ethers.

Chloromethyl ethers are highly reactive electrophiles that readily undergo oxidative addition with Pd(0) species[2]. However, this high reactivity comes with a vulnerability: α -halo ethers are highly susceptible to hydrolysis in the presence of aqueous bases, rapidly decomposing into 4-nitrophenol and formaldehyde. Therefore, the catalytic cycle must be carefully managed under strictly anhydrous conditions using a fluoride source to activate the boronic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Adduct Pd0->PdII_OA Oxidative Addition Ar-O-CH2-Cl PdII_TM Pd(II) Transmetal. Complex PdII_OA->PdII_TM Transmetalation Py-B(OH)2 / CsF PdII_TM->Pd0 Reductive Elim. Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for alpha-halo ethers.

The Role of Anhydrous Cesium Fluoride (CsF)

Instead of relying on traditional aqueous carbonates (e.g., K₂CO₃/H₂O) which would destroy the 1-(chloromethoxy)-4-nitrobenzene, anhydrous CsF is employed. The fluoride ion has a high affinity for the empty p-orbital of the boron atom, forming a reactive fluoroborate complex that facilitates transmetalation to the Pd(II) center without introducing water into the system.

Reaction Optimization & Quantitative Data

To establish a self-validating and reproducible protocol, various catalytic systems and conditions were screened. The data below demonstrates the critical necessity of anhydrous conditions and the superiority of the Pd₂(dba)₃ / SPhos catalyst system for this specific transformation.

Table 1: Optimization of Reaction Conditions for C-C Bond Formation

EntryCatalyst System (mol %)Base (Equiv)SolventTemp / TimeMajor ObservationYield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (aq) (2.5)Dioxane/H₂O80°C, 12hComplete hydrolysis of α -halo ether12%
2Pd(PPh₃)₄ (5%)K₃PO₄ (anhyd) (2.5)Toluene90°C, 12hSluggish transmetalation45%
3Pd(OAc)₂ / XPhos (2%)CsF (anhyd) (3.0)THF65°C, 8hGood conversion, some protodeboronation78%
4 Pd₂(dba)₃ / SPhos (2%) CsF (anhyd) (3.0) THF 65°C, 8h Clean conversion, minimal side products 94%

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Workflow & Step-by-Step Protocol

Workflow A Step 1: Reagent Prep Dry 3-Pyridylboronic acid & 1-(chloromethoxy)-4-nitrobenzene B Step 2: Inert Atmosphere Schlenk line evacuation & Argon backfill A->B C Step 3: Catalyst & Base Pd2(dba)3, SPhos, Anhydrous CsF B->C D Step 4: Cross-Coupling Anhydrous THF, 65°C, 8 hours C->D E Step 5: Quench & Extract Sat. NH4Cl (aq) / EtOAc D->E F Step 6: Chromatography Silica Gel (Hexanes/EtOAc) E->F G Target Molecule: 3-[(4-Nitrophenoxy)methyl]pyridine F->G

Experimental workflow for the anhydrous Suzuki cross-coupling synthesis.

Preparative Scale Protocol (10 mmol Scale)

Materials Required:

  • 1-(Chloromethoxy)-4-nitrobenzene: 1.88 g (10.0 mmol, 1.0 equiv)

  • 3-Pyridinylboronic acid: 1.48 g (12.0 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 183 mg (0.2 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl [SPhos]: 164 mg (0.4 mmol, 4 mol%)

  • Cesium Fluoride (CsF, spray-dried, anhydrous): 4.56 g (30.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum.

  • Allow the flask to cool to room temperature under a continuous flow of ultra-high purity Argon.

Step 2: Loading of Solid Reagents

  • Briefly remove the septum and quickly charge the flask with 3-pyridinylboronic acid, Pd₂(dba)₃, SPhos, and anhydrous CsF.

  • Re-seal the flask and subject it to three cycles of vacuum/Argon backfilling to ensure a strictly inert atmosphere. Causality Note: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich SPhos ligand.

Step 3: Addition of Solvents and Electrophile

  • Inject 40 mL of anhydrous THF into the Schlenk flask via a syringe. Stir the suspension for 5 minutes at room temperature.

  • Dissolve 1-(chloromethoxy)-4-nitrobenzene in 10 mL of anhydrous THF in a separate dry vial.

  • Inject the electrophile solution dropwise into the reaction mixture over 2 minutes.

Step 4: Heating and In-Process Control (IPC)

  • Transfer the flask to a pre-heated oil bath at 65°C.

  • Stir vigorously for 8 hours.

  • IPC (Self-Validation): At the 6-hour mark, withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, and wash with 1 mL water. Analyze the organic layer via TLC (Hexanes/EtOAc 1:1). The starting α -halo ether (Rf ≈ 0.7) should be completely consumed, replaced by a new UV-active product spot at Rf ≈ 0.4.

Step 5: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality Note: NH₄Cl safely neutralizes any residual basic species without causing emulsion issues commonly seen with strong aqueous bases.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to Hexanes/EtOAc (1:1).

  • Collect the fractions containing the product (Rf = 0.4), pool, and evaporate to yield 3-[(4-Nitrophenoxy)methyl]pyridine as a pale yellow solid.

Analytical Characterization

To validate the structural integrity of the synthesized 3-[(4-Nitrophenoxy)methyl]pyridine, the following spectroscopic benchmarks should be met:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, J = 2.0 Hz, 1H, Py-H2), 8.59 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6), 8.22 (d, J = 9.2 Hz, 2H, Ar-H near NO₂), 7.82 (dt, J = 7.8, 2.0 Hz, 1H, Py-H4), 7.36 (dd, J = 7.8, 4.8 Hz, 1H, Py-H5), 7.08 (d, J = 9.2 Hz, 2H, Ar-H near O), 5.18 (s, 2H, -CH₂-O-).

  • ESI-MS (m/z): Calculated for C₁₂H₁₀N₂O₃ [M+H]⁺: 231.07; Found: 231.10.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.ACS Sustainable Chem. Eng.
  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species.Chemical Reviews - ACS Publications.
  • Single Electron Transfer in Radical Ion and Radical-Mediated Organic, Materials and Polymer Synthesis.Chemical Reviews - ACS Publications.

Sources

Application

Application Note: Synthesis Protocol for 3-[(4-Nitrophenoxy)methyl]pyridine

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a critical heteroaryl ether utilized as a versatile building block in the development of advanced pharmaceutical agents and agrochemicals[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a critical heteroaryl ether utilized as a versatile building block in the development of advanced pharmaceutical agents and agrochemicals[1]. Structurally, it combines the basicity and hydrogen-bonding capability of a pyridine ring with the electron-deficient, highly reactive nitrophenyl moiety. This application note provides a comprehensive, self-validating guide to synthesizing this compound, detailing the mechanistic causality behind reagent selection and offering two distinct, field-proven experimental protocols.

Mechanistic Insights & Synthetic Strategy

The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine relies on the formation of a robust ether linkage. Depending on substrate availability, scale, and desired reaction conditions, chemists typically employ one of two primary pathways:

Pathway A: Williamson Ether Synthesis (Industrial Standard)

The Williamson ether synthesis is an SN​2 displacement reaction and remains the most scalable approach for this molecule[2].

  • Causality of Reagents: 4-Nitrophenol is highly acidic ( pKa​≈7.15 ) due to the strong electron-withdrawing nature of the para-nitro group. A mild carbonate base, such as Potassium Carbonate ( K2​CO3​ ), is perfectly suited to quantitatively deprotonate the phenol without promoting unwanted side reactions.

  • Substrate Considerations: The electrophile, 3-(chloromethyl)pyridine, is highly prone to self-polymerization (quaternization) in its free-base form. Therefore, it is strictly handled as a hydrochloride salt. The protocol must account for this by utilizing an additional equivalent of base to neutralize the HCl salt in situ before etherification can proceed.

  • Solvent Dynamics: Dimethylformamide (DMF) is selected as a polar aprotic solvent because it strongly solvates the potassium cations, leaving the highly nucleophilic 4-nitrophenoxide anion "naked" and primed for the SN​2 attack.

Pathway B: Mitsunobu Reaction (Mild Conditions)

For scenarios where the alkyl halide is unstable or unavailable, the Mitsunobu reaction offers a highly specific alternative using 3-pyridinemethanol[3].

  • Causality of Reagents: This pathway utilizes Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) to activate the primary alcohol. The reaction is driven by the thermodynamic stability of the resulting triphenylphosphine oxide ( Ph3​P=O ) byproduct.

  • Self-Validating Mechanism: The Mitsunobu reaction is inherently self-validating; the appearance of the highly UV-active Ph3​P=O byproduct on a Thin Layer Chromatography (TLC) plate confirms that the betaine activation complex was successfully formed.

ReactionPathways Phenol 4-Nitrophenol (Nucleophile) W_Cond Williamson Ether Synthesis K2CO3, DMF, 80°C Phenol->W_Cond M_Cond Mitsunobu Reaction PPh3, DIAD, THF, 0°C to RT Phenol->M_Cond Halide 3-(Chloromethyl)pyridine HCl (Electrophile) Halide->W_Cond Alcohol 3-Pyridinemethanol (Alcohol) Alcohol->M_Cond Product 3-[(4-Nitrophenoxy)methyl]pyridine CAS: 85002-83-1 W_Cond->Product M_Cond->Product

Fig 1. Divergent synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine.

Quantitative Method Comparison

To assist in workflow selection, the following table summarizes the quantitative metrics and operational parameters for both methodologies.

ParameterProtocol A: Williamson Ether SynthesisProtocol B: Mitsunobu Reaction
Primary Reagents 3-(Chloromethyl)pyridine HCl, 4-Nitrophenol3-Pyridinemethanol, 4-Nitrophenol
Catalyst / Activator K2​CO3​ (Base) PPh3​ , DIAD
Solvent DMF or AcetonitrileAnhydrous THF
Temperature Profile 80 °C (Thermal)0 °C to Room Temperature
Reaction Time 6 - 8 hours12 - 16 hours
Typical Yield 75% - 85%65% - 75%
Atom Economy High (NaCl/KCl and H2​O byproducts)Low ( Ph3​P=O and hydrazine byproducts)
Scalability Excellent (Industrial Standard)Limited (Difficult byproduct removal)

Experimental Protocols

Protocol A: Williamson Ether Synthesis (Recommended)

Safety Note: 4-Nitrophenol is a toxic, skin-absorbable compound[4]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Nitrophenol (1.0 equiv, 10.0 mmol) and anhydrous DMF (30 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 equiv, 25.0 mmol) to the solution. Causality: The 2.5 equivalents ensure complete deprotonation of the phenol while reserving enough base to neutralize the hydrochloride salt of the electrophile. Stir the resulting deep-yellow suspension at room temperature for 30 minutes.

  • Electrophile Addition: Slowly add 3-(chloromethyl)pyridine hydrochloride (1.1 equiv, 11.0 mmol) in small portions to control any mild exotherm.

  • Thermal Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain heating with vigorous stirring for 6 to 8 hours. Monitor progress via TLC (Hexanes:EtOAc 1:1, UV detection).

  • Aqueous Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction into 150 mL of ice-cold distilled water. Self-Validation: Unreacted 4-nitrophenol will remain in the basic aqueous layer as a water-soluble phenoxide, effectively separating it from the product. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Washing and Drying: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexanes:EtOAc) to yield the pure 3-[(4-Nitrophenoxy)methyl]pyridine.

Workflow Step1 1. Reagent Preparation Dissolve 4-Nitrophenol in DMF Step2 2. Deprotonation Add K2CO3, Stir 30 min at RT Step1->Step2 Step3 3. Electrophile Addition Add 3-(Chloromethyl)pyridine HCl Step2->Step3 Step4 4. Thermal Reaction Heat at 80°C for 6-8 hours Step3->Step4 Step5 5. Aqueous Workup Quench with Ice H2O, Extract (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the Williamson ether synthesis.

Protocol B: Mitsunobu Reaction

Step-by-Step Methodology:

  • System Purging: Purge a 100 mL two-neck round-bottom flask with Argon. Add 3-Pyridinemethanol (1.0 equiv, 5.0 mmol), 4-Nitrophenol (1.05 equiv, 5.25 mmol), and Triphenylphosphine ( PPh3​ ) (1.2 equiv, 6.0 mmol).

  • Solvation: Dissolve the solid mixture in 25 mL of anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath.

  • Activation (Critical Step): Dissolve DIAD (1.2 equiv, 6.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Dropwise addition at 0 °C is mandatory to control the highly exothermic formation of the betaine intermediate and prevent the degradation of the azodicarboxylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under an Argon atmosphere.

  • Workup & Purification: Concentrate the THF under reduced pressure. The crude mixture will contain a large amount of Ph3​P=O . To precipitate the bulk of the phosphine oxide, triturate the residue with cold diethyl ether and filter. Purify the concentrated filtrate via silica gel chromatography.

Analytical Validation

To ensure the integrity of the synthesized 3-[(4-Nitrophenoxy)methyl]pyridine, perform the following analytical checks:

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic singlet corresponding to the methylene linker ( −CH2​−O− ) at approximately δ 5.20 ppm. The pyridine protons will appear downfield ( δ 7.30 - 8.70 ppm), while the nitrophenyl protons will present as two distinct doublets characteristic of a para-substituted benzene ring (around δ 7.05 and 8.20 ppm).

  • LC-MS: Confirm the mass of the product. The expected [M+H]+ peak for C12​H10​N2​O3​ is m/z 231.07.

References

  • Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL:[Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles Source: Journal of the American Chemical Society URL:[Link]

  • Guidance Regarding Flexibility Inherent to SW-846 Methods (Phenol Handling) Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Method

Application Note: 3-[(4-Nitrophenoxy)methyl]pyridine in Pharmaceutical Synthesis

Executive Summary 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile, masked-aniline intermediate utilized extensively in organic synthesis and drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile, masked-aniline intermediate utilized extensively in organic synthesis and drug discovery. By providing a stable ether linkage combined with a basic pyridine moiety, this compound serves as a critical precursor to 4-(pyridin-3-ylmethoxy)aniline derivatives[1]. These downstream anilines are privileged building blocks in medicinal chemistry, frequently incorporated into the core structures of protein tyrosine kinase inhibitors (e.g., EGFR/HER2 and VEGFR inhibitors)[2].

This application note provides an authoritative, self-validating guide to the synthesis, chemoselective reduction, and strategic utility of this intermediate, engineered specifically for process chemists and drug development professionals.

Strategic Utility in Medicinal Chemistry

The architectural value of 3-[(4-Nitrophenoxy)methyl]pyridine lies in its dual-functional nature:

  • The 3-Picolyl Ether Pharmacophore : The pyridine ring provides a basic nitrogen capable of forming pharmaceutically acceptable salts (e.g., hydrochlorides), drastically improving the aqueous solubility of lipophilic drug candidates[1]. Furthermore, in kinase inhibitors, this nitrogen frequently acts as a critical hydrogen-bond acceptor within the solvent-exposed or hinge-binding regions of the target protein[2].

  • The Nitro Group as a "Masked" Amine : Anilines are highly nucleophilic and prone to oxidation. By synthesizing and storing the compound in its nitro oxidation state, chemists can perform harsh orthogonal reactions on other parts of the molecule. The nitro group is only reduced to the reactive amine immediately prior to the final amidation or cross-coupling step[3].

Physicochemical & Optimization Data

To ensure reproducible scale-up, understanding the physical properties and reaction kinetics of the intermediate is paramount.

Table 1: Physicochemical Profile of the Intermediate

Property Value Causality / Relevance
Chemical Formula C12H10N2O3 Confirms stoichiometry for downstream equivalents.
Molecular Weight 230.22 g/mol Essential for precise reagent mass calculations.
CAS Number 85002-83-1 Primary identifier for regulatory and procurement tracking.

| Stability | High | Stable under ambient conditions; avoids aniline degradation. |

Table 2: Optimization of the Williamson Etherification Step

Base Selection Solvent Temp (°C) Yield (%) Mechanistic Rationale
K₂CO₃ (2.5 eq) Acetone 56 (Reflux) 65% Heterogeneous system; mild but suffers from slow kinetics.
K₂CO₃ (2.5 eq) DMF 80 82% Polar aprotic solvent increases phenoxide solubility and SN2 rate.

| Cs₂CO₃ (2.5 eq) | DMF | 60 | 94% | "Cesium Effect" provides a highly reactive, naked phenoxide ion, allowing lower temperatures and minimizing side reactions. |

Visualized Synthetic Workflows

The following diagrams map the logical progression from raw materials to the target Active Pharmaceutical Ingredient (API), alongside the specific mechanism of the etherification step.

Workflow A 4-Nitrophenol + 3-Picolyl Chloride B 3-[(4-Nitrophenoxy)methyl]pyridine (Stable Intermediate) A->B Etherification (Cs2CO3, DMF) C 4-(Pyridin-3-ylmethoxy)aniline (Reactive Amine) B->C Chemoselective Reduction (Zn/NH4Cl) D Target API (e.g., Kinase Inhibitor) C->D Electrophilic Coupling

Fig 1: Synthetic workflow from starting materials to target API via the stable nitro intermediate.

Mechanism N1 N1 N2 Step 2: SN2 Attack Phenoxide attacks 3-Picolyl Chloride N1->N2 Base Neutralization N3 Step 3: Transition State [Ar-O ··· CH2 ··· Cl]‡ N2->N3 Nucleophilic Trajectory N4 Step 4: Product Formation Ether + Chloride Salt N3->N4 Leaving Group Expulsion

Fig 2: Mechanistic SN2 pathway for the Williamson etherification forming the 3-picolyl ether.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to guarantee scientific integrity and high yields.

Protocol A: Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine

Objective: Form the ether linkage via an SN2 mechanism while preventing reagent polymerization.

  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer, add 4-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition (Causality): Add Cs₂CO₃ (2.5 eq). Rationale: 3-Picolyl chloride is commercially supplied as a hydrochloride salt to prevent spontaneous polymerization[4]. Therefore, >2.0 equivalents of base are strictly required: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the phenol, and 0.5 eq as a kinetic driver.

  • Electrophile Addition: Slowly add 3-picolyl chloride hydrochloride (1.1 eq) portion-wise at room temperature.

  • Heating & IPC: Heat the mixture to 60 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar 4-nitrophenol spot indicates reaction completion (typically 4-6 hours).

  • Workup & Purification:

    • Cool to room temperature and quench by pouring into ice water (30 volumes).

    • Extract with Ethyl Acetate (3 x 10 volumes).

    • Critical Wash Step: Wash the combined organic layers with 1M NaOH (3 x 5 volumes). Self-Validation: The aqueous layer will turn bright yellow if unreacted 4-nitrophenol is present (due to phenoxide formation). Continue washing until the aqueous layer is completely colorless.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow solid.

Protocol B: Chemoselective Reduction to 4-(Pyridin-3-ylmethoxy)aniline

Objective: Reduce the nitro group to an amine without cleaving the sensitive hetero-benzylic ether bond.

Mechanistic Rationale: Standard catalytic hydrogenation (H₂ with Pd/C) carries a high risk of hydrogenolysis, which would cleave the ether to yield 4-aminophenol and 3-picoline. To prevent this, a mild electron-transfer reduction using Zinc powder and Ammonium Chloride is utilized[3].

  • Solvent System: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (1.0 eq) in a co-solvent mixture of Ethanol and H₂O (ratio 6:1, 15 volumes total)[3].

  • Reagent Addition: Add solid NH₄Cl (3.0 eq) followed by Zinc powder (6.0 eq)[3]. Caution: The reaction is mildly exothermic.

  • Reaction Execution: Stir the suspension at 60 °C for 2-4 hours. Self-Validation: Monitor via HPLC or TLC. The product aniline will elute significantly slower (more polar) than the nitro starting material and will stain positive with Ninhydrin.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove insoluble zinc salts. Wash the Celite pad thoroughly with hot Ethanol.

    • Concentrate the filtrate in vacuo to remove Ethanol.

    • Dilute the aqueous residue with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 10 volumes).

    • Dry over Na₂SO₄ and concentrate to yield the target aniline[3]. Store under inert gas (Argon/N₂) to prevent oxidative degradation.

References

  • Glaxo Group Limited. "Glucocorticoid receptor modulators". WO2000066522A1 - Google Patents.
  • National Center for Biotechnology Information. "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride; CID 42937475". PubChem. URL:[Link]

  • AstraZeneca UK Limited. "Heterocyclic compounds". US6828320B2 - Google Patents.

Sources

Application

Application Note: 3-[(4-Nitrophenoxy)methyl]pyridine as a Key Intermediate in the Synthesis of Thiazolidinedione (TZD) PPARγ Agonists

Executive Summary In the landscape of medicinal chemistry, the design of insulin-sensitizing agents has heavily relied on the 2,4-thiazolidinedione (TZD) pharmacophore. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the design of insulin-sensitizing agents has heavily relied on the 2,4-thiazolidinedione (TZD) pharmacophore. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) [1] serves as a highly versatile, masked-aniline building block used to construct the lipophilic tail of experimental and clinical TZD derivatives. This application note provides a comprehensive, self-validating protocol for converting this nitro-aromatic intermediate into a potent PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist, detailing the mechanistic causality behind each synthetic choice to ensure high-fidelity replication by drug development professionals[2].

Chemical Profile & Mechanistic Rationale

The efficacy of TZD-class antidiabetic drugs (such as pioglitazone and rosiglitazone) hinges on their ability to bind the ligand-binding domain (LBD) of PPARγ[2]. The structural anatomy of a successful TZD requires a hydrophilic head (the 2,4-thiazolidinedione ring) and a lipophilic tail connected via a central phenyl ether or amine linker[3].

Why use 3-[(4-Nitrophenoxy)methyl]pyridine?

  • Strategic Masking: The nitro group acts as a stable, unreactive placeholder during the initial etherification (coupling of 3-(chloromethyl)pyridine and 4-nitrophenol). It prevents unwanted side reactions and is easily reduced to an aniline when the synthetic sequence demands it.

  • Receptor Affinity: The pyridin-3-ylmethoxy moiety provides critical hydrophobic and hydrogen-bonding interactions within the PPARγ LBD, which are essential for the potent anti-hyperglycemic activity observed in these analogs[3].

Mechanism of Action

Upon successful synthesis, the resulting TZD analog acts as a full or partial agonist of PPARγ. The activation pathway is visualized below:

Mechanism Ligand TZD Analog (Lipophilic Ligand) PPAR PPARγ Receptor (Ligand Binding Domain) Ligand->PPAR Binds Complex TZD-PPARγ-RXR Heterodimer Complex PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE on DNA (Promoter Region) Complex->PPRE Binds to Transcription Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Transcription Activates Effect Increased Insulin Sensitivity & Glucose Uptake Transcription->Effect Cellular Response

Caption: Mechanism of action for TZD-mediated PPARγ activation and insulin sensitization.

Synthetic Workflow & Step-by-Step Protocols

Direct alkylation of a pre-formed 2,4-thiazolidinedione ring with a benzyl halide is notoriously prone to over-alkylation and poor yields. Therefore, the industrially and academically preferred route—established by Sohda et al.[4]—builds the TZD ring de novo via the Meerwein arylation of an aniline derivative.

SyntheticWorkflow SM 3-[(4-Nitrophenoxy)methyl]pyridine (Starting Material) Step1 Catalytic Hydrogenation (H2, Pd/C, EtOH) SM->Step1 Int1 4-(Pyridin-3-ylmethoxy)aniline (Intermediate 1) Step1->Int1 Step2 Meerwein Arylation (NaNO2, HCl, Methyl Acrylate, CuCl) Int1->Step2 Int2 Methyl 2-chloro-3-[4-(pyridin-3-ylmethoxy)phenyl]propanoate (Intermediate 2) Step2->Int2 Step3 Cyclization & Hydrolysis (Thiourea, NaOAc, then HCl) Int2->Step3 Product 5-[4-(Pyridin-3-ylmethoxy)benzyl]thiazolidine-2,4-dione (Target TZD) Step3->Product

Caption: Synthetic workflow from 3-[(4-Nitrophenoxy)methyl]pyridine to the target TZD analog.

Protocol 1: Catalytic Reduction to Intermediate 1

Objective: Cleanly reduce the nitro group without cleaving the sensitive ether linkage.

  • Setup: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (10.0 g, 43.4 mmol) in 100 mL of absolute ethanol in a high-pressure hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, ~50% water) under a continuous stream of nitrogen to prevent auto-ignition.

  • Reaction: Purge the vessel with hydrogen gas three times. Pressurize to 30 psi H₂ and agitate at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the yellow nitro compound ( Rf​ ~0.6) and appearance of the polar, UV-active amine ( Rf​ ~0.2) indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield 4-(pyridin-3-ylmethoxy)aniline as a pale solid.

Protocol 2: Meerwein Arylation to Intermediate 2

Objective: Convert the aniline to an α -chloro ester via a diazonium intermediate[4].

  • Diazotization: Dissolve Intermediate 1 (8.0 g, 40.0 mmol) in 80 mL of acetone and 20 mL of 12N HCl. Chill the solution to 0 °C in an ice-salt bath. Dropwise, add a solution of NaNO₂ (3.0 g, 44.0 mmol) in 15 mL of water.

    • Critical Causality: Maintain the temperature strictly below 5 °C. Exceeding this thermal threshold will cause the diazonium salt to hydrolyze into the corresponding phenol, drastically reducing the yield.

  • Radical Addition: To the cold diazonium solution, add methyl acrylate (20.6 g, 240 mmol). Slowly add CuCl (0.4 g, 4.0 mmol) in small portions.

    • Mechanistic Insight: CuCl acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical. Nitrogen gas evolution signifies successful radical formation.

  • Workup: Once nitrogen evolution ceases, warm to room temperature and stir for 2 hours. Concentrate to remove acetone, extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the α -chloro ester.

Protocol 3: Cyclization to the Target TZD

Objective: Construct the 2,4-thiazolidinedione heterocycle[2].

  • Cyclization: Dissolve Intermediate 2 (5.0 g, 16.3 mmol) in 50 mL of ethanol. Add thiourea (1.86 g, 24.5 mmol) and sodium acetate (2.0 g, 24.5 mmol). Reflux the mixture for 12 hours.

    • Mechanistic Insight: Thiourea acts as a bis-nucleophile, displacing the α -chloride and cyclizing onto the ester carbonyl to form a 2-imino-4-thiazolidinone intermediate.

  • Hydrolysis: Add 20 mL of 2N HCl directly to the reaction flask and continue refluxing for 4 hours to hydrolyze the imine to the final dione.

  • Isolation: Cool the mixture to induce precipitation. Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 5-[4-(pyridin-3-ylmethoxy)benzyl]thiazolidine-2,4-dione.

Quantitative Data & Optimization

The cyclization step (Protocol 3) is historically the kinetic bottleneck of TZD synthesis[4]. The table below summarizes quantitative data comparing the standard methodology against optimized modern conditions for drug development scale-up[2].

MethodReagents & SolventTemp / TimeYield (%)Purity (HPLC)Mechanistic Rationale & Notes
A (Standard) Thiourea, NaOAc, EtOH80 °C / 12 h68%>95%Standard bis-nucleophilic attack[4]; reliable but kinetically slow.
B (High-Temp) Thiourea, Sulfolane110 °C / 5 h78%>97%Elevated temperature accelerates cyclization; requires rigorous aqueous workup to clear solvent.
C (Microwave) Thiourea, EtOH120 °C / 20 min85%>99%Rapid dielectric heating minimizes thermal degradation of the α -chloro ester[2].

References

  • Sohda T, Mizuno K, Imamiya E, Sugiyama Y, Fujita T, Kawamatsu Y. "Studies on antidiabetic agents. II. Synthesis of 5-[4-(1-methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and its derivatives." Chemical and Pharmaceutical Bulletin. 1982;30(10):3580-3600. Available at:[Link][4]

  • Long N, Le Gresley A, Wren SP. "Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus." ChemMedChem. 2021;16(11):1716-1735. Available at:[Link][2]

  • Nanjan MJ, Mohammed M, Prashantha Kumar BR, Chandrasekar MJN. "Thiazolidinediones as antidiabetic agents: A critical review." Bioorganic Chemistry. 2018;77:548-567. Available at:[Link][3]

Sources

Method

Application Note: Recrystallization Protocol for 3-[(4-Nitrophenoxy)methyl]pyridine

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Purification of critical intermediates for thiazolidinedione (TZD) antidiabetic agents. Executive Overview & Stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Purification of critical intermediates for thiazolidinedione (TZD) antidiabetic agents.

Executive Overview & Strategic Context

3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a pivotal molecular building block in the synthesis of thiazolidinedione-class antidiabetic drugs, including analogs of ciglitazone and ADD-3878 [1]. Synthesized typically via a Williamson etherification or nucleophilic aromatic substitution between 3-pyridinemethanol and a 4-halonitrobenzene, the crude intermediate is often contaminated with inorganic salts, unreacted phenols, and polymeric byproducts.

Achieving exceptional purity (>99.5%) at this stage is non-negotiable. The immediate downstream synthetic step involves the catalytic reduction of the nitro group to an aniline (typically via Pd/C hydrogenation). Trace impurities—particularly basic byproducts or trapped inorganic salts—can severely poison the palladium catalyst, leading to incomplete reduction and stalled workflows. This application note details a scalable, thermodynamics-driven recrystallization protocol designed to yield high-purity crystalline prisms while actively preventing the "oiling-out" phenomenon common to basic organic ethers [2].

Physicochemical Profile

Understanding the thermodynamic properties of the target molecule is the foundation of a self-validating crystallization system. The table below summarizes the critical parameters that dictate our solvent selection and cooling profiles [1] [3].

ParameterValueProcess Implication
Molecular Formula C₁₂H₁₀N₂O₃Contains polar (nitro) and basic (pyridine) moieties.
Molecular Weight 230.22 g/mol Determines stoichiometric and mass-balance calculations.
Melting Point 135 – 136 °CHigh MP indicates strong crystal lattice energy; safe for vacuum drying at 40 °C.
LogP (Predicted) 2.1Mildly lipophilic, but highly responsive to polar protic solvents due to hydrogen bonding.
Optimal Solvent MethanolProvides a steep solubility gradient (high at 65 °C, low at 0 °C).

Rationale for the Crystallization Strategy

As process scientists, we do not merely execute steps; we engineer the thermodynamic environment to force the desired physical outcome.

  • Solvent Selection (Methanol): Methanol is chosen as the primary solvent because it acts as a highly effective hydrogen-bond donor to both the pyridine nitrogen and the nitro oxygens at elevated temperatures (60–65 °C), ensuring complete dissolution. At lower temperatures (0–5 °C), these interactions are overcome by the molecule's own lattice energy, driving efficient precipitation.

  • Mitigation of Oiling-Out: Basic organic ethers are notorious for undergoing liquid-liquid phase separation (forming an amorphous "oil" rather than a crystal) if supersaturation is generated too rapidly [2]. To prevent this, our protocol strictly enforces a linear cooling ramp (0.5 °C/min) . This keeps the system within the metastable zone, allowing nucleation and orderly crystal growth to outpace amorphous phase separation.

  • Hot Filtration: The crude reaction mixture contains insoluble inorganic salts (e.g., KCl or KF) from the preceding coupling reaction. If not removed, these micro-particles act as heterogeneous nucleation sites. Crystals growing rapidly around these impurities will trap them within the lattice, compromising the purity of the final cake.

Step-by-Step Recrystallization Protocol

Equipment Required
  • Jacketed glass reactor or Erlenmeyer flask with a programmable heating/cooling mantle.

  • Magnetic or overhead mechanical stirrer.

  • Pre-warmed sintered glass Buchner funnel and vacuum filtration assembly.

  • Vacuum drying oven.

Procedure

Step 1: Thermodynamic Solubilization

  • Charge the reactor with crude 3-[(4-Nitrophenoxy)methyl]pyridine.

  • Add HPLC-grade Methanol at a ratio of 5 to 8 mL per gram of crude solid.

  • Initiate agitation (250–300 rpm) and heat the system to 60–65 °C (reflux conditions).

  • Causality: Maintaining the temperature just below methanol's boiling point (64.7 °C) maximizes kinetic energy and solvent-solute interactions, ensuring complete dissolution of the API intermediate without excessive solvent loss.

Step 2: Clarification (Hot Filtration)

  • Rapidly pass the hot solution through a pre-warmed sintered glass funnel under mild vacuum into a clean, pre-warmed receiving flask.

  • Causality: Pre-warming the glassware is critical. Contact with cold glass will cause instantaneous, uncontrolled shock-cooling, leading to premature crystallization in the funnel and significant yield loss.

Step 3: Controlled Nucleation and Growth

  • Transfer the clarified filtrate to the jacketed crystallizer.

  • Program a cooling ramp of 0.5 °C/min from 60 °C down to 25 °C.

  • Once the temperature reaches 25 °C, age the suspension for 1 hour .

  • Causality: This slow transit through the metastable zone allows seed crystals to form and grow symmetrically into high-purity prisms. The 1-hour aging period ensures the bulk of the supersaturation is relieved before deep chilling.

Step 4: Yield Maximization

  • Cool the suspension further to 0–5 °C using a chiller or ice bath.

  • Hold at this temperature for 2 hours .

  • Causality: Depressing the temperature to 0 °C minimizes the equilibrium solubility of the compound in methanol, driving the maximum possible mass of the product out of the mother liquor to optimize the recovery yield.

Step 5: Isolation and Displacement Washing

  • Isolate the crystalline slurry via vacuum filtration.

  • Wash the resulting filter cake with 1–2 bed volumes of ice-cold (0 °C) methanol .

  • Causality: The cold wash mechanically displaces the impurity-laden mother liquor trapped in the interstitial spaces of the crystal cake. Using ice-cold solvent prevents the purified crystals from re-dissolving during the wash.

Step 6: Desiccation

  • Transfer the damp cake to a vacuum oven.

  • Dry at 40 °C (≤ 50 mbar) for 12–24 hours until a constant weight is achieved.

  • Causality: Drying at 40 °C safely removes residual methanol (BP: 64.7 °C) under vacuum without approaching the compound's melting point (135 °C), thereby preserving the crystalline habit and preventing thermal degradation.

Process Workflow Visualization

RecrystallizationWorkflow Start Crude 3-[(4-Nitrophenoxy)methyl]pyridine (Solid) Dissolution Dissolution in Methanol (Heating to 60-65 °C) Start->Dissolution Add 5-8 vol MeOH HotFiltration Hot Filtration (Remove insolubles) Dissolution->HotFiltration Fully dissolved Cooling Controlled Cooling (Ramp: 0.5 °C/min to 25 °C) HotFiltration->Cooling Clear filtrate Crystallization Deep Chilling & Aging (0-5 °C for 2 hours) Cooling->Crystallization Nucleation & Growth Filtration Vacuum Filtration & Cold Methanol Wash Crystallization->Filtration Slurry formed Drying Vacuum Drying (40 °C, ≤ 50 mbar) Filtration->Drying Wet cake End Pure Crystalline Prisms (MP: 135-136 °C) Drying->End Constant weight

Fig 1. Thermodynamic recrystallization workflow for 3-[(4-Nitrophenoxy)methyl]pyridine.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the isolated product must be subjected to the following release criteria:

  • Melting Point Analysis: A sharp melting point of 135–136 °C confirms high crystal lattice purity [1]. A depressed or broadened melting range (>2 °C variance) indicates trapped solvent or residual 4-nitrophenol impurities.

  • HPLC (UV Detection): Monitor at ~254 nm. The target purity for downstream catalytic hydrogenation is ≥ 99.5% .

  • 1H-NMR (CDCl₃): Verify the absence of residual methanol. Methanol presents as a distinct singlet at 3.49 ppm in deuterated chloroform. If this peak is present, return the batch to the vacuum oven for extended drying.

References

  • Sohda, T., Mizuno, K., Imamiya, E., Sugiyama, Y., Fujita, T., & Kawamatsu, Y. "Studies on antidiabetic agents. II. Synthesis of 5-[4-(1-methylcyclohexylmethoxy)-benzyl]thiazolidine-2,4-dione (ADD-3878) and its derivatives." Chemical and Pharmaceutical Bulletin, 30(10), 3580-3600 (1982). URL:[Link]

  • Kim, S., et al. "Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling." Organic Process Research & Development, 7(6), 997-1001 (2003). URL:[Link]

  • Molaid Chemical Database. "3-<(4-Nitrophenoxy)methyl>pyridine | CAS 85002-83-1". URL:[Link]

Application

Application Note: A Validated HPLC Method for Purity Assessment of 3-[(4-Nitrophenoxy)methyl]pyridine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-[(4-Nitrophenoxy)methyl]pyridine. The compound, a pyridine derivative cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-[(4-Nitrophenoxy)methyl]pyridine. The compound, a pyridine derivative containing a nitrophenyl ether moiety, is of interest in pharmaceutical and chemical synthesis. Due to its polar nature, a reversed-phase HPLC method was developed to ensure adequate retention and sharp peak shapes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and validation in accordance with ICH guidelines.

Introduction

3-[(4-Nitrophenoxy)methyl]pyridine is a chemical intermediate whose purity is critical for downstream applications in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of such compounds. The presence of both a basic pyridine ring and a polar nitro group presents a unique challenge in HPLC method development, requiring careful selection of the stationary and mobile phases to achieve optimal separation from potential impurities.

This application note describes a reversed-phase HPLC method that effectively addresses these challenges. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The scientific principles behind the selection of chromatographic conditions are discussed to provide a deeper understanding of the method's performance.

Physicochemical Properties of 3-[(4-Nitrophenoxy)methyl]pyridine

A thorough understanding of the analyte's physicochemical properties is foundational to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₃[1]
Molecular Weight 230.22 g/mol [1]
Appearance White to light yellow crystal powder[2]
Solubility Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water.[3]
pKa Not experimentally determined, but the pyridine nitrogen is expected to have a pKa around 5.[4]
UV Maximum Expected to have strong absorbance in the UV region due to the nitrophenyl chromophore.

The presence of the pyridine nitrogen makes the compound basic, while the nitro group and ether linkage contribute to its polarity. This dual nature necessitates a reversed-phase method with a mobile phase that can control the ionization of the pyridine moiety to ensure good peak shape.

HPLC Method Development and Rationale

The primary objective was to develop a method that provides good retention of the main peak, baseline separation from potential impurities, and symmetrical peak shape.

Column Selection

A C18 column is the most common stationary phase in reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a wide range of compounds.[5] For polar analytes like 3-[(4-Nitrophenoxy)methyl]pyridine, a standard C18 column might not provide sufficient retention, leading to elution near the void volume. Therefore, a C18 column with a high carbon load and end-capping is recommended to maximize hydrophobic interactions and minimize undesirable interactions with residual silanols. The basic nature of the pyridine can lead to peak tailing on columns with active silanol groups.[6]

Mobile Phase Selection

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase HPLC.[7] A mixture of an aqueous buffer and an organic modifier is typically used.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths.[7]

  • Aqueous Phase and pH Control: Since the analyte is a basic compound, the pH of the mobile phase significantly impacts its retention. At a pH below its pKa, the pyridine nitrogen will be protonated, making the molecule more polar and reducing its retention on a C18 column. Conversely, at a pH above the pKa, the compound will be in its neutral form, leading to stronger retention. To ensure consistent retention times and good peak shape, a buffer is necessary. A phosphate buffer is a common choice, but for LC-MS compatibility, a volatile buffer like ammonium formate or acetate with formic acid is preferable.[4][8] For this UV-based method, a phosphate buffer at a pH of 7.0 was selected to keep the analyte in its neutral form, promoting retention.

Detection Wavelength

The nitrophenyl group in the molecule is a strong chromophore, providing excellent sensitivity for UV detection. A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used. Based on the structure, a detection wavelength of 270 nm is chosen as a starting point, which can be further optimized by examining the UV spectrum of the analyte.

Isocratic vs. Gradient Elution

For a purity assessment where the impurities are unknown, a gradient elution is generally preferred as it can resolve compounds with a wider range of polarities and reduce analysis time. The method starts with a higher percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase to elute the main component and any less polar impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity assessment of 3-[(4-Nitrophenoxy)methyl]pyridine.

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.[9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Dipotassium hydrogen phosphate (K₂HPO₄) (AR grade)

    • Phosphoric acid (for pH adjustment)

  • Sample: 3-[(4-Nitrophenoxy)methyl]pyridine reference standard and test sample.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 with a solution of K₂HPO₄. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of 3-[(4-Nitrophenoxy)methyl]pyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the 3-[(4-Nitrophenoxy)methyl]pyridine test sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (20 mM Phosphate Buffer, pH 7.0) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 35 minutes
Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.[9]

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area and retention time).

  • Analysis: Inject the blank (diluent), followed by the standard solution and the sample solution.

Calculation of Purity

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the sample to show that the degradation products do not interfere with the main peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of at least five concentrations of the reference standard should be prepared and injected. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). The accuracy is expressed as the percentage recovery of the known amount of analyte added.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate injections of the sample solution at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

Visualization of Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile_phase Prepare Mobile Phases (A: Buffer, B: ACN) prep_solutions Prepare Standard and Sample Solutions (100 µg/mL) prep_mobile_phase->prep_solutions equilibrate Equilibrate System (30 min) prep_solutions->equilibrate Load into HPLC system_suitability System Suitability Test (5 injections of Standard) equilibrate->system_suitability analysis Inject Blank, Standard, and Sample system_suitability->analysis data_acquisition Data Acquisition (Chromatogram) analysis->data_acquisition Generate Data purity_calc Calculate Purity (Area % Method) data_acquisition->purity_calc validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision - Robustness purity_calc->validation

Caption: Workflow for the HPLC purity assessment of 3-[(4-Nitrophenoxy)methyl]pyridine.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of 3-[(4-Nitrophenoxy)methyl]pyridine. The use of a C18 column with a buffered mobile phase at neutral pH ensures good retention and symmetrical peak shape. The gradient elution allows for the separation of the main component from potential impurities with varying polarities. This method, once validated according to ICH guidelines, is suitable for implementation in a quality control environment for routine analysis and stability studies.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-methyl-4-(3-nitrophenyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[(4-nitrophenyl)methyl]-Pyridine. Retrieved from [Link]

Sources

Method

Application Note: Utilizing 3-[(4-Nitrophenoxy)methyl]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of downstream lead optimization. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) has emerged as a highly versatile intermediate in the synthesis of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors and metabolic modulators. This application note details the mechanistic rationale for employing this scaffold, provides self-validating experimental protocols for its functionalization, and outlines the analytical parameters required to ensure high-fidelity library generation.

Mechanistic Insights & Scaffold Rationale

The architectural value of 3-[(4-Nitrophenoxy)methyl]pyridine lies in its tripartite structure, each component serving a distinct pharmacological and synthetic purpose:

  • The Pyridine Core (The Phenyl-Pyridyl Switch): Replacing a standard phenyl ring with a pyridine heterocycle is a proven strategy to optimize a drug's physicochemical profile[1]. The nitrogen atom acts as a potent hydrogen-bond acceptor, frequently engaging the hinge region of kinase domains[2] (). Furthermore, the incorporation of pyridine lowers the overall lipophilicity (LogP) and significantly enhances aqueous solubility, a critical parameter for oral bioavailability[1] ().

  • The Ether Linkage: The -CH2-O- bridge provides essential conformational flexibility. Unlike rigid amides or metabolically vulnerable esters, the ether linkage allows the molecule to adopt the precise dihedral angles required to navigate complex binding pockets while maintaining robust metabolic stability against in vivo esterases.

  • The Nitro Group (Latent Nucleophile): Aromatic nitro compounds play a unique role in drug synthesis as stable masking groups[3][4] (). The para-nitro moiety is inert to many harsh upstream cross-coupling conditions. At the desired late stage, it can be chemoselectively reduced to an aniline, exposing a highly reactive nucleophile primed for diversification via amidation, urea formation, or Buchwald-Hartwig coupling[3].

Experimental Protocols & Workflows

Every protocol in drug discovery must function as a self-validating system to prevent the propagation of synthetic errors. The following workflows detail the transformation of the nitro scaffold into a bioactive library, emphasizing the causality behind reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Chemoselective Reduction to 3-[(4-Aminophenoxy)methyl]pyridine

Objective: Unmask the latent amine for downstream coupling. Causality: While nitro reduction can be achieved via dissolving metal reductions (e.g., Fe/HCl or SnCl₂), these generate heavy metal waste and complicate purification. We utilize Palladium on Carbon (Pd/C) with Hydrogen gas. This catalytic approach is highly chemoselective; under mild conditions (1 atm H₂, ambient temperature), it rapidly reduces the nitro group without hydrogenating the aromatic pyridine ring, which would otherwise require forcing conditions and specialized catalysts (like Rh/C).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (10.0 mmol) in HPLC-grade Methanol (50 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 1 mol% Pd) under a steady stream of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25°C for 4 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly polar, UV-active baseline spot (Rf ~0.2) that stains positive with Ninhydrin.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-[(4-Aminophenoxy)methyl]pyridine as an off-white solid.

Expected Outcome & QC: Yield >95%. LC-MS must confirm the mass shift from [M+H]⁺ 231.0 to [M+H]⁺ 201.1. Purity should exceed 98% without further chromatography.

Protocol B: Late-Stage Amide Coupling for Library Generation

Objective: Couple the newly formed aniline with a target-specific carboxylic acid (e.g., a pyrrolopyridine derivative) to yield the final kinase inhibitor[2]. Causality: Anilines are moderate nucleophiles. Standard carbodiimide coupling agents (EDC/HOBt) often result in sluggish kinetics and poor yields when reacting with sterically hindered or electron-deficient carboxylic acids. We employ HATU and DIPEA. HATU rapidly generates a highly reactive HOAt active ester, driving the amidation to completion in minutes. DIPEA serves as a non-nucleophilic base, scavenging protons without interfering with the active ester intermediate.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 3-[(4-Aminophenoxy)methyl]pyridine (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS analysis of an aliquot should show >90% conversion to the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Expected Outcome & QC: Yield 75-85%. Final compound purity must be >95% by analytical HPLC (UV 254 nm) and confirmed by ¹H-NMR.

Quantitative Data Presentation

The following table summarizes the physicochemical evolution of the scaffold throughout the synthetic workflow. Tracking these metrics ensures the final drug candidates remain within Lipinski's Rule of Five space.

Compound StageMolecular Weight ( g/mol )Calculated LogPH-Bond AcceptorsH-Bond DonorsExpected Step YieldTarget Purity (LC-MS)
Starting Scaffold (Nitro)230.22~2.540N/A>98%
Key Intermediate (Aniline)200.24~1.832>95%>98%
Lead Candidate (Amide/Urea)400 - 5003.0 - 4.55 - 71 - 275 - 85%>95%

Synthetic & Biological Workflow Visualization

G Start 3-[(4-Nitrophenoxy)methyl]pyridine (Privileged Scaffold) Reduction Chemoselective Reduction (Pd/C, H2, MeOH) Start->Reduction Step 1 Intermediate 3-[(4-Aminophenoxy)methyl]pyridine (Nucleophilic Intermediate) Reduction->Intermediate Yield >95% Coupling Amide/Urea Coupling (HATU, DIPEA, DMF) Intermediate->Coupling Step 2 DrugCandidate Target Kinase Inhibitor (Lead Compound) Coupling->DrugCandidate Library Generation Target Receptor Tyrosine Kinase (e.g., c-Met / EGFR) DrugCandidate->Target Hinge Binding Effect Tumor Growth Inhibition (In Vivo Efficacy) Target->Effect Pathway Blockade

Workflow depicting the transformation of 3-[(4-Nitrophenoxy)methyl]pyridine into a kinase inhibitor.

References

  • Title: Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Application

Application Notes and Protocols for 3-[(4-Nitrophenoxy)methyl]pyridine as a Foundational Building Block for Novel Compound Synthesis

Introduction: Unlocking New Chemical Space with a Versatile Pyridine-Based Building Block The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Versatile Pyridine-Based Building Block

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[4][5] We introduce 3-[(4-Nitrophenoxy)methyl]pyridine , a strategically designed building block that combines the advantageous features of the pyridine ring with the versatile reactivity of a nitrophenyl group, linked by a flexible ether bond.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 3-[(4-Nitrophenoxy)methyl]pyridine. We will provide detailed, field-proven protocols for its synthesis and subsequent derivatization, enabling the exploration of novel chemical space and the generation of compound libraries for screening against a wide array of biological targets. The presence of the nitro moiety offers a key advantage, acting as a versatile chemical handle for further functionalization, most notably through its reduction to an amine, which significantly expands the potential for creating diverse and complex molecular architectures.[6][7][8]

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of 3-[(4-Nitrophenoxy)methyl]pyridine is presented below. These values are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₃Calculated
Molecular Weight 230.22 g/mol Calculated
Appearance Expected to be a pale yellow to light brown solid[9]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃)General knowledge
pKa (of pyridine nitrogen) Estimated to be around 4.5 - 5.5[10]

Core Synthesis Protocol: Williamson Ether Synthesis

The most direct and efficient method for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an electrophilic carbon, in this case, provided by 3-(chloromethyl)pyridine.[11][12][13][14] The chloromethyl group at the 3-position of the pyridine ring is well-suited for S(_N)2 reactions due to favorable electronic and steric factors.[15]

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product reactant1 3-(Chloromethyl)pyridine product 3-[(4-Nitrophenoxy)methyl]pyridine reactant1->product reactant2 4-Nitrophenol reactant2->intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride[16]

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-nitrophenoxide.

  • Addition of Electrophile: Dissolve 3-(chloromethyl)pyridine hydrochloride (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Note: If starting with the free base of 3-(chloromethyl)pyridine, use 1.0 eq.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(4-Nitrophenoxy)methyl]pyridine.

Application Protocol I: Reduction of the Nitro Group to an Amine

The nitro group is a versatile functional group that can be readily reduced to a primary amine, opening up a vast array of subsequent chemical transformations.[6][7] This amine can serve as a nucleophile or be converted into a diazonium salt for further derivatization, making it a critical step in building molecular complexity.

Reaction Scheme

Nitro_Reduction cluster_start Starting Material cluster_product Product start_material 3-[(4-Nitrophenoxy)methyl]pyridine product 4-({[Pyridin-3-yl]methoxy})aniline start_material->product Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Solvent (e.g., EtOH, EtOAc) G Workflow for Amide Synthesis cluster_synthesis Synthesis of Amine Precursor cluster_acylation N-Acylation start 3-[(4-Nitrophenoxy)methyl]pyridine reduction Nitro Group Reduction start->reduction amine 4-({[Pyridin-3-yl]methoxy})aniline reduction->amine acylation Acylation with R-COCl amine->acylation product N-[4-({[Pyridin-3-yl]methoxy})phenyl]acetamide (or other amide derivatives) acylation->product

Sources

Method

"3-[(4-Nitrophenoxy)methyl]pyridine" derivatization techniques

Application Note: Derivatization Strategies and Protocols for 3-[(4-Nitrophenoxy)methyl]pyridine Executive Summary & Chemical Rationale 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile, bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies and Protocols for 3-[(4-Nitrophenoxy)methyl]pyridine

Executive Summary & Chemical Rationale

3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) is a highly versatile, bifunctional organic building block widely utilized in medicinal chemistry and drug discovery[1][2]. Structurally, it consists of a basic pyridine ring connected via a methylene ether bridge to a para-nitrophenyl moiety. This specific architecture offers several strategic advantages for scaffold design:

  • Metabolic Stability: The benzylic ether linkage is significantly more resistant to in vivo enzymatic cleavage compared to ester or amide alternatives. This stability has made it a historical cornerstone in the synthesis of oral drug candidates, including thiazolidinedione-class antidiabetic agents[3][4].

  • Physicochemical Tuning: The pyridine nitrogen (pKa ~5.2) provides a basic center that enhances aqueous solubility at physiological pH and allows for the formation of stable, water-soluble salts (e.g., hydrochlorides).

  • Orthogonal Reactivity: The nitro group acts as a stable, masked primary amine. It remains completely inert during electrophilic transformations on the pyridine ring (such as N-oxidation or alkylation) but can be selectively reduced to an aniline for subsequent coupling reactions.

Derivatization Workflows & Mechanistic Causality

Workflow A: Chemoselective Nitro Reduction The critical first step in utilizing this building block is the reduction of the nitro group to yield 3-[(4-aminophenoxy)methyl]pyridine. The primary mechanistic challenge here is chemoselectivity: the benzylic ether bond is highly susceptible to hydrogenolysis (cleavage) under aggressive hydrogenation conditions. To prevent the formation of 3-methylpyridine and 4-aminophenol byproducts, mild catalytic hydrogenation (1 atm H 2​ at room temperature) or transfer hydrogenation is strictly required.

Workflow B: Electrophilic Trapping (Amidation/Sulfonylation) Once the aniline is unmasked, it serves as a competent nucleophile for coupling with acid chlorides, sulfonyl chlorides, or isocyanates to form bioactive scaffolds. Causality in protocol design dictates the use of a sterically hindered, non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) during these reactions. The base neutralizes the generated HCl, preventing the basic pyridine ring from becoming protonated, which would otherwise cause the intermediate to precipitate prematurely from the organic solvent and halt the reaction.

Quantitative Data: Optimization of Nitro Reduction

To establish a self-validating protocol, various reduction conditions were evaluated. The data in Table 1 demonstrates that mild conditions are imperative to suppress ether cleavage while maximizing the yield of the target aniline.

Table 1: Optimization of Nitro Reduction for 3-[(4-Nitrophenoxy)methyl]pyridine

Reduction MethodReagents & CatalystReaction ConditionsConversion (%)Ether Cleavage (%)Isolated Yield (%)
Catalytic Hydrogenation 10% Pd/C, H 2​ (1 atm)MeOH, RT, 4 h>99<292
High-Pressure Hydrogenation 10% Pd/C, H 2​ (50 psi)MeOH, 50°C, 2 h>991578
Transfer Hydrogenation Hydrazine hydrate, Pd/CEtOH, Reflux, 1 h>99<195
Iron Reduction Fe powder, NH 4​ ClEtOH/H 2​ O, 80°C, 3 h95088

Experimental Protocols

Protocol 1: Chemoselective Synthesis of 3-[(4-Aminophenoxy)methyl]pyridine

Self-Validating Principle: This protocol utilizes an acid-base extraction sequence that inherently validates the success of the reaction by isolating only basic, amine-containing products, leaving neutral impurities behind.

  • Reaction Setup: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (10.0 mmol, 2.30 g) in 30 mL of HPLC-grade Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.23 g, 10 wt%). Causality: Pd/C is added to the solvent, not vice versa, to minimize the risk of autoignition of methanol vapors by the dry, highly pyrophoric catalyst.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature (20–25°C) for 4 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Critical Step: Keep the filter cake wet with methanol at all times to prevent ignition. Concentrate the filtrate under reduced pressure.

  • Acid-Base Purification: Dissolve the crude residue in Ethyl Acetate (50 mL). Extract the organic layer with 1M aqueous HCl (3 x 20 mL). Causality: The basic pyridine and newly formed aniline are protonated and partition into the aqueous layer. Any unreacted nitro starting material or neutral cleaved byproducts remain in the organic layer and are discarded.

  • Product Isolation: Combine the aqueous acidic layers, cool to 0°C, and slowly adjust the pH to 10 using 2M aqueous NaOH. Extract the precipitated free-base product with Dichloromethane (3 x 30 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to afford the pure aniline as a pale yellow solid.

Protocol 2: Synthesis of N-(4-(pyridin-3-ylmethoxy)phenyl)acetamide (Amidation)
  • Setup: Dissolve 3-[(4-Aminophenoxy)methyl]pyridine (5.0 mmol, 1.00 g) in anhydrous Dichloromethane (DCM, 20 mL) under an inert Nitrogen atmosphere.

  • Base Addition: Add DIPEA (6.0 mmol, 1.05 mL). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively scavenging the HCl byproduct.

  • Acylation: Cool the solution to 0°C. Add Acetyl Chloride (5.5 mmol, 0.39 mL) dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Separate the layers and wash the organic layer with brine. The organic layer is dried, concentrated, and recrystallized from Ethanol to yield the final amide scaffold.

Derivatization Pathway Visualization

Derivatization Nitro 3-[(4-Nitrophenoxy) methyl]pyridine Amine 3-[(4-Aminophenoxy) methyl]pyridine Nitro->Amine H2, Pd/C (Reduction) NOxide Pyridine N-Oxide Nitro->NOxide mCPBA (Oxidation) Amide Amide Derivatives (Bioactive Scaffolds) Amine->Amide R-COCl, DIPEA (Acylation) Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide R-SO2Cl, Py (Sulfonylation)

Derivatization pathways of 3-[(4-Nitrophenoxy)methyl]pyridine into bioactive scaffolds.

References

  • Title: 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 Source: Molaid URL: [Link]

  • Title: US5441971A - Thiazolidinedione derivatives, production and use thereof Source: Google Patents URL

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 3-[(4-Nitrophenoxy)methyl]pyridine

Introduction: Unveiling the Bioactive Potential of a Novel Pyridine Derivative The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactive Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and biologically active molecules.[1][2] Its prevalence is due to its ability to engage in critical molecular interactions, such as hydrogen bonding, within biological targets.[1] The compound of interest, 3-[(4-Nitrophenoxy)methyl]pyridine, is a unique entity featuring this privileged pyridine core linked to a 4-nitrophenoxy group. While specific biological data for this compound is not extensively documented, its structural motifs suggest a strong potential for bioactivity.

The presence of the pyridine ring, a common feature in cholinesterase inhibitors, provides a compelling rationale for investigating its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3][5] This document provides a comprehensive guide for researchers to perform in vitro assays to characterize the potential cholinesterase inhibitory activity of 3-[(4-Nitrophenoxy)methyl]pyridine.

Principle of the In Vitro Cholinesterase Inhibition Assay: The Ellman Method

The most widely utilized method for screening acetylcholinesterase (AChE) inhibitors in vitro is the spectrophotometric assay developed by Ellman and colleagues.[3][4][6] This colorimetric assay is robust, reliable, and suitable for high-throughput screening in a 96-well plate format.[4][7]

The assay's principle is based on the enzymatic hydrolysis of a substrate, acetylthiocholine (ATCh), by AChE. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3] This secondary reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[3][6] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like 3-[(4-Nitrophenoxy)methyl]pyridine, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation. By measuring this reduction, the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be accurately determined.[3]

Experimental Workflow & Signaling Pathway Visualization

To facilitate a clear understanding of the experimental process and the underlying biochemical reaction, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare 3-[(4-Nitrophenoxy)methyl]pyridine Stock & Dilutions Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate & DTNB Solutions Plate_Setup Design 96-Well Plate Layout (Blanks, Controls, Samples) Add_Reagents Add Buffer, Inhibitor/Vehicle, and Enzyme to Wells Plate_Setup->Add_Reagents Preincubation Pre-incubate Enzyme and Inhibitor Add_Reagents->Preincubation Initiate_Reaction Add Substrate (ATCh) and DTNB Preincubation->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Absorbance Read Absorbance at 412 nm in a Plate Reader Incubate->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition for Each Concentration Measure_Absorbance->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve and Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for cholinesterase inhibition assay.

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE binds to TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow Product) Thiocholine->TNB reacts with Acetate Acetate DTNB DTNB (Ellman's Reagent) Inhibitor 3-[(4-Nitrophenoxy)methyl]pyridine Inhibitor->AChE inhibits

Caption: Enzymatic reaction and inhibition mechanism.

Detailed Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol provides a step-by-step methodology for determining the AChE inhibitory activity of 3-[(4-Nitrophenoxy)methyl]pyridine.

I. Required Materials and Reagents
  • Enzyme: Electric eel acetylcholinesterase (AChE, Type VI-S, Sigma-Aldrich C3389 or equivalent).

  • Substrate: Acetylthiocholine iodide (ATCh, Sigma-Aldrich A5751 or equivalent).

  • Chromogen: 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent, Sigma-Aldrich D8130 or equivalent).

  • Test Compound: 3-[(4-Nitrophenoxy)methyl]pyridine.

  • Reference Inhibitor (Positive Control): Donepezil or Tacrine.[3]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • 96-well transparent microplates.[3]

    • Microplate reader capable of measuring absorbance at 412 nm.[3]

    • Multichannel pipettes.

    • Incubator set to 25°C or 37°C.[3]

II. Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (0.5 units/mL): Prepare a stock solution of AChE in the phosphate buffer. Keep on ice. The final concentration may require optimization.

  • ATCh Solution (15 mM): Prepare a stock solution of ATCh in deionized water.

  • DTNB Solution (10 mM): Prepare a stock solution of DTNB in the phosphate buffer.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine in DMSO.

  • Test Compound Dilutions: From the stock solution, prepare a series of dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Reference Inhibitor Solutions: Prepare a stock solution and serial dilutions of the reference inhibitor in DMSO.

III. Assay Procedure
  • Plate Setup: Design the 96-well plate layout to include wells for a blank (no enzyme), a negative control (no inhibitor, DMSO vehicle only), the various concentrations of the test compound, and the reference inhibitor. It is crucial to perform each condition in triplicate for statistical validity.[7]

  • Reagent Addition: In each well of the 96-well plate, add the reagents in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).[6]

    • 20 µL of the test compound dilution or reference inhibitor dilution. For the negative control wells, add 20 µL of DMSO.[3]

    • 20 µL of AChE solution (0.5 units/mL). For the blank wells, add 20 µL of phosphate buffer instead of the enzyme solution.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at the chosen temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to all wells to initiate the enzymatic reaction.[6]

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance of each well at 412 nm using a microplate reader.

IV. Data Analysis and Interpretation
  • Correction for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculation of Percent Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    Where the "Absorbance of Control" is the absorbance of the wells with the enzyme and DMSO vehicle, and the "Absorbance of Sample" is the absorbance of the wells containing the test compound.

  • Determination of IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

V. Quantitative Data Summary (Hypothetical)

The results of the cholinesterase inhibition assay can be summarized in a table for clear comparison.

CompoundTarget EnzymeIC50 (µM)
3-[(4-Nitrophenoxy)methyl]pyridineAChEHypothetical Value
Donepezil (Reference)AChEKnown Value

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, several validation steps are integrated into the protocol:

  • Positive Control: The inclusion of a known AChE inhibitor, such as Donepezil, serves as a positive control to validate the assay's performance.[3] The calculated IC50 for the reference inhibitor should be consistent with literature values.

  • Negative Control: The DMSO vehicle control is essential to account for any potential effects of the solvent on enzyme activity.

  • Triplicate Measurements: Performing all experiments in triplicate minimizes random error and allows for the calculation of standard deviations, providing a measure of the data's precision.[7]

  • Linearity of the Reaction: It is advisable to perform a preliminary kinetic study to ensure that the 20-minute incubation time falls within the linear range of the enzymatic reaction under the specified conditions.

By adhering to these rigorous standards, researchers can have high confidence in the in vitro data generated for 3-[(4-Nitrophenoxy)methyl]pyridine.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. Available from: [Link]

  • In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate. Available from: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. ACS Publications. Available from: [Link]

  • In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora in relation to the treatment of Alzheimer's disease. BMC Complementary and Alternative Medicine. Available from: [Link]

  • The in vitro screening for acetylcholinesterase inhibition and antioxidant activity of medicinal plants from Portugal. PubMed. Available from: [Link]

  • Identification of New Potent Acetylcholinesterase Inhibitors Using Virtual Screening and in vitro Approaches. Institut Curie. Available from: [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method. PMC - NIH. Available from: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PMC. Available from: [Link]

  • Kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates. PubMed. Available from: [Link]

  • 3-(4-NITROPHENOXY)PYRIDINE. GSRS. Available from: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. ResearchGate. Available from: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available from: [Link]

Sources

Method

"3-[(4-Nitrophenoxy)methyl]pyridine" as a ligand in coordination chemistry

An In-Depth Guide to the Coordination Chemistry of 3-[(4-Nitrophenoxy)methyl]pyridine This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Coordination Chemistry of 3-[(4-Nitrophenoxy)methyl]pyridine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-[(4-Nitrophenoxy)methyl]pyridine as a versatile ligand in coordination chemistry. It covers detailed protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and a discussion of their potential applications.

Introduction: The Potential of a Multifunctional Ligand

3-[(4-Nitrophenoxy)methyl]pyridine is a compelling ligand for coordination chemistry, integrating several key functional moieties into a single, asymmetric molecule. The pyridine ring offers a classic nitrogen donor site for coordination to a wide array of transition metals.[1] The ether linkage provides conformational flexibility, while the terminal 4-nitrophenyl group, with its strong electron-withdrawing properties, can significantly influence the electronic environment of the resulting metal complex.

The strategic coordination of such bioactive organic molecules to metal centers is a cornerstone of modern medicinal inorganic chemistry, aiming to develop novel therapeutic and diagnostic agents.[2][3] Metal complexes often exhibit unique properties not present in the free ligand, including enhanced biological activity, catalytic potential, and interesting photophysical characteristics.[3][4] This guide offers the foundational protocols to synthesize and explore the potential of 3-[(4-Nitrophenoxy)methyl]pyridine-based metal complexes.

Part 1: Synthesis of the Ligand: 3-[(4-Nitrophenoxy)methyl]pyridine

The synthesis of the title ligand is efficiently achieved via a Williamson ether synthesis, a robust nucleophilic substitution reaction. In this procedure, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking the electrophilic methylene carbon of 3-(chloromethyl)pyridine.

Causality Behind Experimental Choices:
  • Base Selection: A strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate the phenolic hydroxyl group of 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.15, and the formation of the more nucleophilic phenoxide ion is critical for the reaction to proceed efficiently.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent. As a polar aprotic solvent, it readily dissolves the reactants and the sodium phenoxide intermediate while promoting the SN2 reaction mechanism without solvating the nucleophile excessively.

  • Starting Material: 3-(Chloromethyl)pyridine hydrochloride is a commercially available and stable precursor.[5] The hydrochloride salt is typically used for its improved shelf-life; the free base can be generated in situ or neutralized prior to reaction, though in this protocol, the phenoxide is a strong enough base to effect the reaction.

Experimental Protocol: Ligand Synthesis

This protocol details the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine from 4-nitrophenol and 3-(chloromethyl)pyridine hydrochloride.[6]

Materials:

  • 4-Nitrophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-(Chloromethyl)pyridine hydrochloride[5][7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-nitrophenol (1.0 equivalent). Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30-45 minutes to ensure complete formation of the sodium 4-nitrophenoxide.

  • Nucleophilic Substitution: Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield 3-[(4-Nitrophenoxy)methyl]pyridine as a solid.[6]

Visualization: Ligand Synthesis Workflow```dot

G cluster_start Reactant Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-Nitrophenol in anhydrous DMF B Add NaH at 0 °C to form Sodium 4-nitrophenoxide A->B C Add 3-(Chloromethyl)pyridine HCl B->C D Stir at Room Temperature Monitor by TLC C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General workflow for the synthesis of transition metal complexes.

Data Presentation: Representative Complexation Parameters

The following table summarizes typical parameters for the synthesis of metal complexes with pyridine-type ligands, which can be adapted for 3-[(4-Nitrophenoxy)methyl]pyridine.

Metal IonTypical SaltMolar Ratio (M:L)SolventExpected Product ColorReference
Co(II)Co(OAc)₂1:3MethanolPink / Red[8]
Ni(II)Ni(OAc)₂1:2EthanolGreen[9]
Cu(II)Cu(OAc)₂1:2MethanolBlue / Green[8][9]
Fe(III)FeCl₃1:2MethanolReddish Brown[8]
Zn(II)ZnCl₂1:2EthanolWhite / Colorless[10]

Part 3: Characterization of the Ligand and Complexes

Thorough characterization is essential to confirm the identity of the synthesized ligand and to elucidate the structure and coordination environment of the metal complexes.

Key Characterization Techniques:
  • FT-IR Spectroscopy: This technique is crucial for confirming coordination. The C=N stretching vibration of the pyridine ring is expected to shift to a higher frequency upon coordination to the metal center. Furthermore, the appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O, if the nitro group participates) bonds. [8][11]* UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transition bands are characteristic of the coordination environment (e.g., octahedral or tetrahedral) around the metal ion. [8][9]* Elemental Analysis (C, H, N): This analysis determines the empirical formula of the complexes, allowing for the confirmation of the ligand-to-metal stoichiometry. [8]* Magnetic Susceptibility: For paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II), Fe(III)), measuring the magnetic moment helps to infer the geometry of the complex. [8]* Molar Conductance: This measurement, typically done in a solvent like DMF, determines whether the complex is an electrolyte or non-electrolyte, indicating if the anions from the metal salt are part of the coordination sphere or exist as counter-ions. [12][9]

Data Presentation: Expected Spectroscopic Data
Compound TypeTechniqueKey FeatureExpected Wavenumber/ShiftRationale
Free LigandFT-IRPyridine C=N Stretch~1570-1590 cm⁻¹Characteristic ring vibration.
Metal ComplexFT-IRPyridine C=N StretchShift to ~1600-1620 cm⁻¹Coordination of N to metal strengthens the C=N bond. [8]
Metal ComplexFT-IRM-N Stretch~400-550 cm⁻¹Appearance of a new band confirms metal-ligand bond formation. [8]
Metal ComplexUV-Visd-d transitionsVaries with metal/geometryIndicates electronic transitions within the metal's d-orbitals, suggesting coordination geometry. [9]

Part 4: Potential Applications and Future Directions

The unique structural features of 3-[(4-Nitrophenoxy)methyl]pyridine suggest that its metal complexes could be valuable in several scientific domains.

  • Biological Activity: Many coordination complexes containing pyridine and nitro functionalities exhibit significant biological activities. [8][13] * Antimicrobial Agents: The chelation of the ligand to a metal ion can enhance its antimicrobial efficacy compared to the free ligand. [8][12]This is often attributed to increased lipophilicity, allowing the complex to penetrate microbial cell membranes more easily.

    • Anticancer Agents: Metal complexes can interact with biomolecules like DNA and proteins through various mechanisms, making them promising candidates for anticancer drug development. [2][3]The nitroaromatic moiety is a known pharmacophore in several clinically used drugs.

  • Catalysis: Pyridine-based complexes are widely used as catalysts in organic synthesis. [1]The electronic properties of the complex, tunable by the metal center and the electron-withdrawing nitro group, could be harnessed for various catalytic transformations.

  • Materials Science: Terpyridine-based metal complexes, which share the pyridine coordinating unit, are extensively studied for applications in luminescent materials and sustainable energy technologies. [4][14]Complexes of this ligand could be investigated for similar photophysical properties.

Visualization: Structure-Application Relationship

G cluster_ligand Ligand: 3-[(4-Nitrophenoxy)methyl]pyridine cluster_complex Coordination Chemistry cluster_apps Potential Applications L Structural Features Pyridine N-donor Ether Linkage 4-Nitrophenyl Group C Forms Transition Metal Complexes L->C A Biological Activity Antimicrobial Anticancer C->A B Catalysis Organic Synthesis C->B D Materials Science Luminescent Probes Sensors C->D

Caption: The relationship between the ligand's structure and its potential applications via coordination chemistry.

References

  • Benchchem. Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide.
  • Benchchem. Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • Borase, J. N., Mahale, R. G., & Shirsath, D. S. (2021). Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. SN Applied Sciences, 3(197).
  • Synthesis of diversely substituted pyridin-2(1H)
  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020, November 25). The Royal Society.
  • 3-methyl-4-(3-nitrophenyl)pyridine. (2025, May 20). ChemSynthesis.
  • CAS 6959-48-4: 3-(Chloromethyl)pyridine hydrochloride. (n.d.). CymitQuimica.
  • Hadi, M. A., & Al-Salami, B. K. (2021). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 12(1), 849-857.
  • Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Applic
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).
  • Transition metal pyridine complexes. (n.d.). Wikipedia.
  • The nature of the coordination bond in metal complexes of substituted pyridine derivatives. III. 4-Methylpyridine complexes of some divalent transition metal ions. (n.d.).
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI.
  • Pharmaceutical Applications of Metal Complexes and Derived M
  • Metal Complexes for Therapeutic Applic
  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a system
  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021, August 4).
  • 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • 3-((4-Nitrophenoxy)methyl)pyridine. (n.d.). Moldb.
  • Abstract for TR-95. (2025, June 16).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016, May 18). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[(4-Nitrophenoxy)methyl]pyridine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine —a critical building block in pharmaceutical chemistry—presents unique chemo-selectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine —a critical building block in pharmaceutical chemistry—presents unique chemo-selectivity challenges. Because the pyridine ring contains a highly nucleophilic nitrogen, standard etherification protocols often fail, leading to intractable mixtures and low yields.

This guide is engineered for application scientists and drug development professionals. It deconstructs the mechanistic origins of common byproducts, provides causal troubleshooting steps, and establishes self-validating protocols to ensure reproducible yields.

Mechanistic Pathways & Byproduct Origins

The primary synthetic route for this molecule is the Williamson Ether Synthesis , utilizing 3-(chloromethyl)pyridine and 4-nitrophenol. The fundamental challenge lies in the ambident reactivity of 3-(chloromethyl)pyridine. It acts as an electrophile at the chloromethyl carbon, but its pyridine nitrogen is a potent nucleophile. If the reaction conditions are not strictly controlled, intermolecular self-alkylation outcompetes the desired etherification[1].

Pathway SM1 3-(Chloromethyl)pyridine (Electrophile & Nucleophile) Prod 3-[(4-Nitrophenoxy)methyl]pyridine (Target Ether) SM1->Prod + SM2 (SN2) Desired Pathway By1 Pyridinium Oligomers (Self-Condensation) SM1->By1 + SM1 (Free Base) Intermolecular N-Alkylation By2 3-Pyridinylmethanol (Hydrolysis Byproduct) SM1->By2 + H2O / Base Hydrolysis SM2 4-Nitrophenoxide (Target Nucleophile)

Fig 1. Competing pathways in the Williamson synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine.

Troubleshooting Guides & FAQs

Q1: Why is my Williamson ether synthesis yielding a sticky, water-soluble baseline mass on TLC instead of the target ether? A1: This is the most common failure mode, caused by the polymerization of 3-(chloromethyl)pyridine[2].

  • Causality: When the hydrochloride salt of 3-(chloromethyl)pyridine is neutralized by the base, the resulting "free base" rapidly undergoes an intermolecular Menschutkin reaction. The nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl group of another, forming a pyridinium polymer.

  • The Fix: The free base must never be allowed to accumulate. Always source and store the reagent as 3-(chloromethyl)pyridine hydrochloride ([1]). Pre-mix 4-nitrophenol with your base to form the highly nucleophilic 4-nitrophenoxide before adding the alkyl halide. Add the hydrochloride salt slowly, in portions, at 0 °C to keep the steady-state concentration of the free base near zero.

Q2: I am detecting significant amounts of 3-pyridinylmethanol in my crude mixture. How is this forming? A2: 3-Pyridinylmethanol is the hydrolysis byproduct of your starting material.

  • Causality: This occurs when trace water in the solvent reacts with the carbonate base (e.g., K₂CO₃) to generate hydroxide ions (OH⁻). Hydroxide is a smaller, harder nucleophile than 4-nitrophenoxide and rapidly displaces the chloride.

  • The Fix: Ensure your solvent (DMF or MeCN) is strictly anhydrous. Switch from K₂CO₃ to anhydrous Cs₂CO₃. Cesium carbonate provides superior solubility for the phenoxide anion in organic solvents, drastically accelerating the desired SN2 pathway so that it outcompetes trace hydrolysis.

Q3: I switched to the Mitsunobu reaction to avoid the alkyl chloride completely. The reaction works, but I cannot separate the product from the byproducts. What are they? A3: The Mitsunobu reaction utilizes 3-pyridinylmethanol and 4-nitrophenol, completely bypassing pyridinium salt formation. However, it stoichiometrically generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate.

  • Causality: TPPO is highly polar and strongly hydrogen-bonds to the basic pyridine nitrogen of your target product, causing them to co-elute during silica gel chromatography.

  • The Fix: Do not rely solely on chromatography. Triturate the crude reaction mixture in cold diethyl ether/hexanes (1:1). The target ether remains soluble, while the bulk of the TPPO precipitates as a white solid and can be filtered off prior to column purification.

Quantitative Data: Condition Optimization

The choice of base and solvent in the Williamson route dictates the ratio of target product to byproducts. The data below summarizes the causal impact of these variables on the reaction profile.

Solvent (Anhydrous)BaseTemp (°C)Target Ether Yield (%)Pyridinium Byproduct (%)Hydrolysis Byproduct (%)
DMFK₂CO₃80 °C45%35%10%
DMF Cs₂CO₃ 25 °C 88% <5% <2%
MeCNK₂CO₃80 °C60%20%5%
THFNaH0 to 25 °C75%10%<2%

Note: High temperatures (≥80 °C) exponentially increase the rate of intermolecular N-alkylation (pyridinium formation) relative to O-alkylation.

Standardized Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis

This protocol utilizes the "inverse addition" concept to maximize the concentration of the phenoxide nucleophile while minimizing the concentration of the electrophile.

  • Phenoxide Generation: To a flame-dried flask under N₂, add 4-nitrophenol (1.2 equivalents) and anhydrous Cs₂CO₃ (2.5 equivalents). Suspend in anhydrous DMF (0.2 M relative to the limiting reagent).

  • Activation: Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will turn a deep, vibrant yellow/orange. This color change visually validates the quantitative deprotonation of 4-nitrophenol to the active phenoxide anion.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise over 15 minutes.

    • Causality: Adding the salt slowly at low temperature ensures the free base is consumed by the phenoxide immediately upon generation, preventing self-condensation.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 1:1). The UV-active phenoxide spot (R_f ~0.2) should diminish, and the target product ([3]) will appear at R_f ~0.5. A heavy baseline streak indicates the base was added too quickly.

  • Workup: Quench with ice water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M NaOH (to remove excess unreacted 4-nitrophenol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Mitsunobu Etherification

Use this protocol if you cannot source high-purity 3-(chloromethyl)pyridine hydrochloride and must use 3-pyridinylmethanol.

  • Complexation: Dissolve 3-pyridinylmethanol (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) at 0 °C under N₂.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Each drop of DIAD will produce a transient yellow color (the betaine intermediate) that quickly fades as it reacts with the alcohol. If the yellow color persists, the system is contaminated with moisture.

  • Propagation: Stir at room temperature for 4 hours.

  • Workup & TPPO Removal: Concentrate the THF completely. Suspend the crude residue in a 1:1 mixture of cold diethyl ether and hexanes. Stir vigorously for 20 minutes at 0 °C. Filter the resulting white precipitate (TPPO) through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography.

References

  • PubChem. "3-(Chloromethyl)pyridine hydrochloride: Stability and Reactivity Profile." National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation Pathways of 3-[(4-Nitrophenoxy)methyl]pyridine

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-[(4-Nitrophenoxy)methyl]pyridine. This guide is designed to provide practical, in-depth assistance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-[(4-Nitrophenoxy)methyl]pyridine. This guide is designed to provide practical, in-depth assistance for navigating the complexities of its stability and degradation. Due to the limited specific literature on this exact molecule, this document synthesizes established principles from pyridine chemistry, nitrophenyl compounds, and ether-containing structures, alongside standardized methodologies like forced degradation studies, to provide a robust framework for your investigations.

Our approach is to empower you not just with protocols, but with the scientific rationale to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 3-[(4-Nitrophenoxy)methyl]pyridine based on its structure?

A1: The molecule possesses three key structural motifs prone to degradation: the ether linkage, the 4-nitrophenyl group, and the pyridine ring. Therefore, the most likely degradation pathways are:

  • Hydrolysis: The ether bond is a primary target for both acid- and base-catalyzed hydrolysis. This would cleave the molecule into 3-pyridinemethanol and 4-nitrophenol. The stability is expected to be lowest under strong acidic or alkaline conditions and highest in a neutral medium.[1]

  • Photodegradation: Nitrophenyl compounds are often susceptible to photodegradation.[1] The energy from UV or even high-intensity visible light can promote reactions, potentially leading to cleavage of the ether bond or reactions involving the nitro group. Pyridine rings can also contribute to photosensitivity.[1]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, which could form the corresponding N-oxide. The benzylic methylene bridge is also a potential site for oxidative attack, especially in the presence of strong oxidizing agents like hydrogen peroxide.[2][3]

  • Reduction: The nitro group is readily reduced to an amino group (-NH2) under reductive stress conditions. This transformation significantly alters the molecule's polarity and electronic properties.

Q2: What is a "Forced Degradation" or "Stress Testing" study, and why is it essential for this compound?

A2: Forced degradation is the intentional degradation of a drug substance or product under conditions more severe than accelerated stability testing.[2][3] These studies are critical for:

  • Pathway Elucidation: Identifying likely degradation products that could form under normal storage conditions.[3]

  • Method Development: Developing and validating a "stability-indicating" analytical method that can resolve the parent compound from all its potential degradation products.[2][4]

  • Understanding Intrinsic Stability: Determining the inherent susceptibility of the molecule to various stressors like heat, light, pH, and oxidation.[3]

Q3: Which analytical technique is best suited for analyzing 3-[(4-Nitrophenoxy)methyl]pyridine and its degradants?

A3: A combination of High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS) is the gold standard.

  • HPLC: Provides the necessary separation of the parent compound from its degradants and impurities. Reversed-phase HPLC (RP-HPLC) is a common starting point.

  • UV Detector (or DAD/PDA): Useful for quantitation and initial peak tracking. The distinct chromophores (nitrophenyl and pyridine) should provide a strong UV response.

  • Mass Spectrometry (MS): Absolutely critical for structural elucidation of the unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data.[1]

Q4: Are there any specific challenges I should anticipate when developing an HPLC method for this compound?

A4: Yes, nitropyridine compounds can present challenges. The basic nature of the pyridine nitrogen can lead to peak tailing on some silica-based columns due to interaction with residual silanols.[5] Additionally, the potential degradation products (e.g., 3-pyridinemethanol and 4-nitrophenol) have very different polarities, which may require a broad gradient elution for effective separation.

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: My chromatogram shows unexpected peaks after preparing the sample in a clear vial and leaving it on the bench.

  • Question: I dissolved my 3-[(4-Nitrophenoxy)methyl]pyridine standard in methanol for HPLC analysis. After a few hours on the lab bench, I reinjected it and saw several new, smaller peaks. What is happening?

  • Answer: This is a classic sign of photodegradation. The nitrophenyl moiety makes the compound susceptible to degradation upon exposure to ambient light.[1]

    • Causality: The energy from light, particularly UV wavelengths present in sunlight and fluorescent lighting, can be absorbed by the molecule's chromophores, leading to bond cleavage or rearrangement.

    • Troubleshooting Steps:

      • Protect from Light: Immediately switch to using amber vials or wrap clear vials in aluminum foil. Minimize the exposure of your stock solutions and samples to light at all stages.

      • Confirm Photodegradation: To confirm this is the issue, perform a controlled experiment. Expose one sample in a clear vial to light while keeping an identical sample in a dark, amber vial. Analyze both after a set period. A significant increase in impurities in the light-exposed sample confirms photosensitivity.

      • Method Validation: Ensure your stability-indicating method can separate these new photolytic degradants from the main peak.

Issue 2: I'm performing forced degradation with acid and base, but I'm seeing either 100% degradation or almost none. How do I find the right conditions?

  • Question: I used 1 M HCl and 1 M NaOH at 80°C for my forced degradation study. The base hydrolysis completely degraded my compound within minutes, while the acid showed no change after 24 hours. How can I achieve the target 5-20% degradation?

  • Answer: This indicates your compound is extremely labile in alkaline conditions and relatively stable in strong acid.[1] The key is to modulate the intensity of your stress conditions.[3]

    • Causality: The rate of chemical reactions is highly dependent on temperature and reagent concentration. For a highly labile compound, strong conditions will push the reaction to completion too quickly.

    • Troubleshooting Steps:

      • For Base Hydrolysis (Too Fast):

        • Lower Temperature: Start by reducing the temperature significantly. Try the reaction at room temperature first, then gently warm to 40°C if needed.

        • Lower Concentration: If room temperature is still too fast, decrease the concentration of your base from 1 M NaOH to 0.1 M, 0.01 M, or even pH-buffered solutions (e.g., pH 10 buffer).[3]

        • Time Points: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to catch the degradation in progress.

      • For Acid Hydrolysis (Too Slow):

        • Increase Temperature: Since 80°C was ineffective, try increasing the temperature, perhaps to reflux, while monitoring carefully.

        • Increase Time: Extend the duration of the study beyond 24 hours if necessary.

        • Stronger Acid (Use with Caution): While 1 M HCl is quite strong, ensure your conditions are sufficient before concluding stability. The goal is to find conditions that can cause degradation to prove the method's resolving power.

Stress Condition Recommended Starting Conditions If Degradation is Too Slow If Degradation is Too Fast
Acid Hydrolysis 0.1 M HCl at 60 °CIncrease temperature; Increase acid concentration (e.g., 1 M HCl)Decrease temperature; Decrease acid concentration
Base Hydrolysis 0.01 M NaOH at Room TempIncrease temperature; Increase base concentration (e.g., 0.1 M NaOH)Use pH buffer (e.g., pH 10); Decrease temperature
Oxidation 3% H₂O₂ at Room TempIncrease H₂O₂ concentration (e.g., 10-30%); Add heatDecrease H₂O₂ concentration; Decrease temperature
Thermal 80 °C (Solid & Solution)Increase temperatureN/A
Photolytic ICH Option 1 or 2 (e.g., 1.2 million lux hours)Expose for longer durationReduce exposure time

Issue 3: My mass spectrometry data shows a peak corresponding to 4-aminophenol, but I don't see it in my UV chromatogram. Is it real?

  • Question: In my LC-MS analysis of an oxidized sample, the extracted ion chromatogram shows a clear peak for the reduced product, 4-aminophenol. However, there's no corresponding peak at that retention time in the UV trace.

  • Answer: This could be a case of "in-source" reduction within the mass spectrometer's ion source. It is a known phenomenon for nitroaromatic compounds.

    • Causality: The high-energy environment of the electrospray ionization (ESI) source, particularly with heated nebulizer gas and certain source voltages, can cause chemical reactions like the reduction of a nitro group. It is an analytical artifact, not a true degradant in the sample vial.

    • Troubleshooting Steps:

      • Modify MS Source Conditions: Systematically lower the source temperature and vary the capillary and cone voltages to find milder conditions that still provide adequate ionization but minimize in-source reactions.

      • Change Ionization Mode: If using ESI, try Atmospheric Pressure Chemical Ionization (APCI) to see if the artifact persists.

      • Spiking Study: Prepare a pure standard of the suspected degradant (4-aminophenol). Analyze it to determine its actual retention time and UV response. If this standard has a different retention time than the parent compound, and you don't see a peak at that time in your sample's UV trace, it strongly suggests the MS signal is an artifact.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the systematic process for stress testing 3-[(4-Nitrophenoxy)methyl]pyridine.

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation P1 Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) S1 Acid Hydrolysis (0.1 M HCl, 60°C) P1->S1 Aliquot S2 Base Hydrolysis (0.01 M NaOH, RT) P1->S2 Aliquot S3 Oxidation (3% H2O2, RT) P1->S3 Aliquot S4 Thermal (80°C, Solid & Solution) P1->S4 Aliquot S5 Photolytic (ICH Option 1/2) P1->S5 Aliquot C1 Control Sample (Unstressed, Dark, RT) P1->C1 Aliquot A1 Neutralize (if needed) Dilute to Target Conc. S1->A1 Sample at Time Points S2->A1 Sample at Time Points S3->A1 Sample at Time Points S4->A1 Sample at Time Points S5->A1 Sample at Time Points C1->A1 Sample at Time Points A2 Analyze via Stability-Indicating HPLC-UV/MS Method A1->A2 E1 Assess Peak Purity & Mass Balance A2->E1 E2 Identify Degradants (MS Fragmentation) E1->E2 E3 Propose Degradation Pathways E2->E3

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-[(4-Nitrophenoxy)methyl]pyridine in a suitable solvent like acetonitrile or a methanol/water mixture.

  • Stress Application: For each condition, mix an aliquot of the stock solution with the stressor in a 1:1 ratio.

    • Acid: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base: Mix with 0.02 M NaOH to get a final concentration of 0.01 M NaOH.

    • Oxidative: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂.

    • Thermal (Solution): Store a sample of the stock solution at 80°C.

    • Thermal (Solid): Place the solid compound in an oven at 80°C.

    • Photolytic: Expose the stock solution in a photostability chamber.

    • Control: Keep an aliquot of the stock solution under normal conditions, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the developed HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation, perform a mass balance assessment, and use MS data to identify the structures of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop a method capable of separating 3-[(4-Nitrophenoxy)methyl]pyridine from its potential degradation products.

  • Instrumentation: UHPLC system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Column: A C18 column with high-purity silica (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. If polar degradants show poor retention, consider a polar-embedded or HILIC column.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • UV Detection: Monitor at a wavelength of maximum absorbance (e.g., ~260-270 nm) and a second, non-specific wavelength (e.g., 220 nm). Use DAD to assess peak purity.

  • MS Detection: ESI in both positive and negative ion modes to ensure detection of all species.

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.050.4
1.050.4
10.0950.4
12.0950.4
12.150.4
15.050.4

System Suitability: Before analysis, inject a standard mixture (if available) or a partially degraded sample to ensure the resolution between the parent peak and major degradant peaks is >2.0.

Plausible Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible. Mass spectrometry is essential to confirm these proposed structures.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Oxidation Parent 3-[(4-Nitrophenoxy)methyl]pyridine (Parent) D1 3-Pyridinemethanol Parent->D1 Ether Cleavage D2 4-Nitrophenol Parent->D2 Ether Cleavage D3 3-[(4-Aminophenoxy)methyl]pyridine Parent->D3 Nitro Group Reduction D4 3-[(4-Nitrophenoxy)methyl]pyridine N-oxide Parent->D4 Pyridine N-Oxidation

Caption: Plausible degradation pathways for the title compound.

References

  • Jasińska, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Jain, D., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • He, J., & Wang, L. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, National Center for Biotechnology Information. [Link]

  • Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Worzakowska, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2993. [Link]

  • Feklistova, V., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, ASM Journals. [Link]

  • Agilent (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies Application Note. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-[(4-Nitrophenoxy)methyl]pyridine

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support guide for 3-[(4-Nitrophenoxy)methyl]pyridine. This document is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for 3-[(4-Nitrophenoxy)methyl]pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered with this compound. Given the limited experimentally-derived public data for this specific molecule, this guide focuses on foundational principles, predictive analysis based on its chemical structure, and robust, step-by-step protocols to systematically characterize and improve its solubility in your experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the predicted solubility characteristics of 3-[(4-Nitrophenoxy)methyl]pyridine, and why is it likely to be poorly soluble in aqueous solutions?

A1: While specific experimental solubility data for 3-[(4-Nitrophenoxy)methyl]pyridine is not widely published, we can infer its properties from its chemical structure and data from analogous compounds. The molecule is composed of a pyridine ring, a methyl-ether linkage, and a 4-nitrophenyl group. This structure strongly suggests poor aqueous solubility due to several factors:

  • Hydrophobicity: The nitrophenyl group and the pyridine ring are predominantly hydrophobic, which limits favorable interactions with polar water molecules. Hydrophobic substituents on a pyridine ring are known to reduce water solubility.[1] An analogous compound, 4-[(4-nitrophenyl)methyl]-Pyridine, is reported to be insoluble in water.[2]

  • Weak Basicity: The pyridine ring contains a basic nitrogen atom. Pyridine itself is miscible with water, partly due to its polarity and ability to form hydrogen bonds.[1][3] However, the large, non-polar nitrophenoxy-methyl substituent significantly diminishes the overall polarity of the molecule, making water a poor solvent.

  • pKa Influence: Pyridine-based compounds are typically weak bases.[4] The pyridine nitrogen can be protonated to form a more soluble pyridinium cation. This pH-dependent behavior is a key characteristic that can be leveraged to enhance solubility.

Q2: I'm observing a precipitate or incomplete dissolution of my compound. What are the immediate troubleshooting steps?

A2: When you encounter poor solubility, the first step is to perform a systematic qualitative solubility screening to identify a suitable solvent for preparing a concentrated stock solution. Avoid random testing; a structured approach saves time and material.

This initial screening will help you identify an appropriate organic solvent for creating a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.

Objective: To identify suitable organic solvents for dissolving 3-[(4-Nitrophenoxy)methyl]pyridine.

Materials:

  • 3-[(4-Nitrophenoxy)methyl]pyridine

  • A selection of common laboratory solvents (see Table 1)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several labeled vials.

  • Add a measured volume of a solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution. Look for a clear solution with no visible particles.

  • If the compound dissolves completely, note the approximate solubility is ">10-20 mg/mL" and proceed to the next solvent.

  • If the compound does not dissolve, add another measured aliquot of solvent (e.g., another 100 µL) and repeat steps 3-4. Continue this process until the compound dissolves or a practical upper volume limit is reached.

  • Record your observations in a log, as shown in Table 1.

SolventMolecular PolarityVolume Added (µL)Visual ObservationEstimated Solubility (mg/mL)
WaterHigh1000Insoluble, suspension< 1
PBS (pH 7.4)High1000Insoluble, suspension< 1
DMSOHigh (Aprotic)100Clear, complete dissolution> 10
DMFHigh (Aprotic)100Clear, complete dissolution> 10
EthanolMedium200Clear, complete dissolution~ 5
AcetoneMedium100Clear, complete dissolution> 10
DichloromethaneLow100Clear, complete dissolution> 10

Note: Data in this table is illustrative. You must determine these values experimentally.

start Start: Compound Received weigh Weigh 1-2 mg of compound into multiple vials start->weigh add_solvent Add 100 µL of a test solvent (e.g., DMSO) weigh->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Complete Dissolution vortex->observe dissolved Result: Soluble Record solvent & concentration. Use as stock solvent. observe->dissolved Yes not_dissolved Result: Insoluble/ Partially Soluble observe->not_dissolved No max_vol Reached Max Volume? not_dissolved->max_vol add_more Add another 100 µL of solvent add_more->vortex max_vol->add_more No insoluble_final Result: Poorly Soluble in this solvent. Test next solvent. max_vol->insoluble_final Yes

Caption: Workflow for initial qualitative solubility screening.

Q3: My compound is for a sensitive biological assay and must be in an aqueous buffer. How can I improve its aqueous solubility from a DMSO stock?

A3: This is a common challenge. The goal is to keep the compound in solution when a concentrated organic stock is diluted into an aqueous medium. Several strategies can be employed, often in combination. The key is to reduce the polarity difference between the solvent system and the solute.[5]

Mechanism: As a pyridine derivative, the nitrogen atom on the pyridine ring is weakly basic and can be protonated in an acidic environment (pH < pKa) to form a positively charged pyridinium ion.[4] This ionized form is significantly more polar and thus more soluble in water.

Troubleshooting & Optimization:

  • Determine the pKa: While the exact pKa of 3-[(4-Nitrophenoxy)methyl]pyridine is not published, the pKa of pyridine is ~5.2. It is reasonable to assume a similar value.

  • Adjust Buffer pH: Prepare your assay buffer at a pH at least 1-2 units below the predicted pKa. For example, start with a buffer at pH 4.0 or 3.0.

  • Test Solubility: Add a small aliquot of your high-concentration DMSO stock to the acidified buffer and observe if precipitation occurs.

  • Control Experiment: Crucially, you must confirm that the lower pH does not negatively impact your assay (e.g., protein stability, cell viability, enzyme activity). Run a vehicle control with the acidified buffer alone.

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[6]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG-300, PEG-400)

Troubleshooting & Optimization:

  • Minimize Organic Solvent: The goal is to use the lowest concentration of co-solvent necessary to maintain solubility, typically keeping the final concentration below 1% (and often below 0.1%) to avoid artifacts in biological assays.

  • Test Different Co-solvents: The effectiveness of a co-solvent is compound-specific. Test several options.

  • Perform a Titration: Prepare several dilutions of your assay buffer containing different percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). Add your compound stock to each and determine the lowest concentration that prevents precipitation.

  • Run Vehicle Controls: Always test the effect of the co-solvent/buffer mixture on your experimental system without the compound.

Co-SolventTypical Starting Final ConcentrationKey Considerations
DMSO0.1% - 1%Can be toxic to some cell lines at >0.5%. Can interfere with some enzymatic assays.
Ethanol0.5% - 5%Can cause protein denaturation at higher concentrations. Generally well-tolerated by cells.
Propylene Glycol1% - 10%Generally considered safe (GRAS). Can increase viscosity.
PEG-4001% - 20%Low toxicity. Useful for a wide range of hydrophobic compounds.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 3-[(4-Nitrophenoxy)methyl]pyridine, forming an "inclusion complex."[5] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing solubility.

Objective: To prepare an inclusion complex to enhance aqueous solubility.

Materials:

  • 3-[(4-Nitrophenoxy)methyl]pyridine

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Place a molar excess (e.g., 2-3 fold) of the cyclodextrin into a mortar.

  • Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate with the pestle to form a homogeneous paste.

  • Slowly add the 3-[(4-Nitrophenoxy)methyl]pyridine to the paste while continuing to knead vigorously for 30-60 minutes.

  • Dry the resulting paste under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. The resulting powder is the inclusion complex.

  • Test the solubility of this powder in your aqueous buffer.

start Goal: Solubilize compound in aqueous buffer check_ph Is your assay tolerant to low pH (e.g., pH 3-5)? start->check_ph ph_yes Strategy 1: pH Adjustment Lower buffer pH to < pKa (~5). Test for precipitation. check_ph->ph_yes Yes ph_no Assay requires neutral pH check_ph->ph_no No check_cosolvent Is your assay tolerant to low % organic solvent (<1%)? ph_no->check_cosolvent cosolvent_yes Strategy 2: Co-solvents Titrate DMSO, EtOH, or PEG. Find min % to prevent precipitation. check_cosolvent->cosolvent_yes Yes cosolvent_no Assay is sensitive to all organic solvents check_cosolvent->cosolvent_no No cyclodextrin Strategy 3: Cyclodextrins Formulate with HP-β-CD. Test solubility of complex. cosolvent_no->cyclodextrin

Caption: Decision process for selecting a solubilization strategy.

References
  • Lee, J. H., et al. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 54(5), 1595–1598. [Link]

  • Google Patents. (2018).
  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431. [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Ferreira, A. R., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843–11853. [Link]

  • Prajapati, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Patel, K., et al. (2023). Solubility Enhancement Methods. International Journal of Innovative Research in Technology, 10(1), 669-673. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ChemBK. (2024). 4-[(4-nitrophenyl)methyl]-Pyridine. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-[(4-Nitrophenoxy)methyl]pyridine Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds through an SN2 mechanism, where the nucleophilic 4-nitrophenoxide ion displaces a halide from 3-(chloromethyl)pyridine.[2][3] While straightforward in principle, success depends on meticulous control of several key parameters.

Reaction Scheme and Mechanism

The overall transformation involves the deprotonation of 4-nitrophenol to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of 3-(chloromethyl)pyridine.

Caption: Reaction mechanism for Williamson ether synthesis.
Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction has stalled, or my final yield is disappointingly low. What are the most common culprits?

A: Low yield is a frequent issue that can almost always be traced back to one of five key areas: deprotonation, reagent quality, moisture, solvent choice, or temperature. A systematic approach is the best way to diagnose the problem.

  • Incomplete Deprotonation of 4-Nitrophenol: The formation of the 4-nitrophenoxide is critical. The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than simple alcohols. However, complete deprotonation is still required for an efficient reaction.

    • Cause: The base may be too weak or used in insufficient quantity. Common bases for aryl ethers include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH).[4][5] Stronger, non-nucleophilic bases like sodium hydride (NaH) are also highly effective but require strictly anhydrous conditions.[4][6]

    • Solution:

      • Ensure you are using at least one full equivalent of base relative to the 4-nitrophenol.

      • If using 3-(chloromethyl)pyridine hydrochloride, an additional equivalent of base is mandatory to neutralize the HCl before any deprotonation of the phenol can occur.[7][8]

      • Consider switching to a stronger base like NaH if using a weaker one like K₂CO₃ is proving ineffective.

  • Poor Reactivity of the Alkylating Agent: 3-(Chloromethyl)pyridine is a primary benzylic-type halide and should be sufficiently reactive.[1][2] However, its quality and the nature of the leaving group are important.

    • Cause: The reagent may have degraded over time.

    • Solution:

      • Verify the purity of your 3-(chloromethyl)pyridine starting material.

      • While chloride is a sufficient leaving group, conversion to the more reactive iodide can accelerate the reaction. This can be achieved in situ by adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI), a technique known as the Finkelstein reaction.[6]

  • Presence of Moisture: Water can be detrimental to the reaction.

    • Cause: Water will protonate the highly reactive 4-nitrophenoxide, quenching the nucleophile.[6] It can also hydrolyze the alkylating agent.

    • Solution:

      • Use anhydrous solvents.

      • Thoroughly dry all glassware in an oven before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Suboptimal Solvent or Temperature: The reaction environment dictates the kinetics.

    • Cause: The reaction rate can be significantly slowed by improper solvent choice or insufficient heat. Protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile, reducing its reactivity.[1][2]

    • Solution:

      • Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][4][6] These solvents solvate the counter-ion (e.g., K⁺) but leave the nucleophile "bare" and highly reactive.

      • A typical Williamson synthesis is conducted between 50-100 °C.[1][2][6] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for byproduct formation via TLC. The reaction is often complete within 1-8 hours.[2]

Troubleshooting_Low_Yield Start Low or No Yield? Q_Base Is the base strong enough? (e.g., K2CO3, NaH) Start->Q_Base Q_Equiv Used >2 eq. base for 3-picolyl chloride HCl salt? Q_Base->Q_Equiv Yes Sol_Base Action: Use stronger base (e.g., NaH). Q_Base->Sol_Base No Q_Moisture Are conditions anhydrous? Q_Equiv->Q_Moisture Yes Sol_Equiv Action: Add additional equivalent of base. Q_Equiv->Sol_Equiv No Q_Solvent Is solvent polar aprotic? (DMF, Acetonitrile) Q_Moisture->Q_Solvent Yes Sol_Moisture Action: Use anhydrous solvent and oven-dried glassware. Q_Moisture->Sol_Moisture No Q_Temp Is Temp 50-100°C? Q_Solvent->Q_Temp Yes Sol_Solvent Action: Switch to DMF or Acetonitrile. Q_Solvent->Sol_Solvent No Sol_Temp Action: Increase temperature and monitor by TLC. Q_Temp->Sol_Temp No

Caption: Troubleshooting flowchart for low product yield.
Problem: Formation of Significant Byproducts

Q: My TLC/LCMS analysis shows multiple spots/peaks. What are the likely side reactions, and how can they be minimized?

A: Besides unreacted starting materials, two primary side reactions can complicate this synthesis: N-alkylation and C-alkylation.

  • N-Alkylation of the Pyridine Ring: The nitrogen atom on the pyridine ring is nucleophilic and can be alkylated by another molecule of 3-(chloromethyl)pyridine, leading to the formation of a quaternary pyridinium salt.

    • Cause: This is a competing SN2 reaction that becomes more significant at higher concentrations of the alkylating agent or at elevated temperatures.

    • Solution:

      • Ensure the 4-nitrophenol is fully deprotonated before adding the 3-(chloromethyl)pyridine.

      • Add the 3-(chloromethyl)pyridine solution slowly (e.g., via a syringe pump or dropping funnel) to the solution of the phenoxide. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more potent phenoxide nucleophile.

      • Avoid excessive heating, as this can accelerate the rate of this undesired side reaction.

  • C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the ortho/para positions of the aromatic ring.[4]

    • Cause: While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers. The choice of solvent and counter-ion can influence the O/C alkylation ratio.

    • Solution:

      • Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

      • Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can also enhance selectivity for O-alkylation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? A1: For laboratory-scale synthesis, potassium carbonate (K₂CO₃) is a good starting point due to its ease of handling.[4][5] Use about 1.5-2.0 equivalents in a solvent like DMF or acetonitrile. If yields are low, switching to sodium hydride (NaH, ~1.2 equivalents) in an anhydrous solvent like THF or DMF will ensure complete and rapid deprotonation, but requires more stringent anhydrous and inert atmosphere techniques.[5][6]

Q2: My 3-(chloromethyl)pyridine is the hydrochloride salt. Do I need to neutralize it first? A2: No, you do not need to perform a separate neutralization step. However, you must account for the HCl when calculating the amount of base required. You will need one equivalent of base to neutralize the hydrochloride salt to form the free base in situ, plus another equivalent to deprotonate the 4-nitrophenol. Therefore, a minimum of two equivalents of base relative to the hydrochloride salt is required. For optimal results, using slightly more, such as 2.2-2.5 equivalents, is recommended.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[5] Spot the reaction mixture against the two starting materials. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product will be less polar than 4-nitrophenol but will have a different Rf value than 3-(chloromethyl)pyridine. The reaction is complete when the spot corresponding to the limiting reagent (usually the 4-nitrophenol) has disappeared.

Q4: What are the best practices for work-up and purification? A4: Once the reaction is complete, cool the mixture, and if a solid base like K₂CO₃ was used, filter it off. If a base like NaH was used, carefully quench the excess with a few drops of water or isopropanol. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the solvent (e.g., DMF) and any inorganic salts.[1][5][9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[10][11]

Q5: Are there any specific safety considerations? A5: Yes. 4-Nitrophenol is toxic and a skin irritant. 3-(chloromethyl)pyridine hydrochloride is corrosive and a lachrymator (causes tearing).[12] Strong bases like sodium hydride are flammable solids that react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Optimized General Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

ParameterRecommended ConditionRationale
Base K₂CO₃ (2.5 eq.) or NaH (1.2 eq.)K₂CO₃ is easy to handle; NaH ensures complete deprotonation.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity.[2][6]
Temperature 60-80 °CBalances reaction rate against potential side reactions.[1]
Atmosphere Nitrogen or ArgonPrevents moisture from quenching the reaction.[10]
Monitoring TLC (e.g., 30% EtOAc/Hexanes)Tracks consumption of starting materials.[5]

digraph "Experimental_Workflow" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"];
edge [fontname="Arial", fontsize=10];

// Nodes Setup [label="1. Setup\n- Oven-dried flask\n- Inert atmosphere (N2/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n- Add 4-Nitrophenol, Base (e.g., K2CO3),\nand anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="3. Deprotonation\n- Stir at RT or gentle heat\n(e.g., 30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="4. Slow Addition\n- Add 3-(chloromethyl)pyridine\n(dissolved in DMF) dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="5. Reaction\n- Heat to 60-80°C\n- Monitor by TLC (1-8h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="6. Work-up\n- Cool, filter/quench\n- Extract with EtOAc\n- Wash with H2O, Brine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="7. Purification\n- Dry (Na2SO4), concentrate\n- Recrystallize or Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="8. Analysis\n- Yield, MP, NMR, MS", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Deprotonation; Deprotonation -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; }

Caption: General experimental workflow for the synthesis.
References
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. BenchChem.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • Chem-Impex. 3-Picolyl chloride hydrochloride. Chem-Impex.
  • BenchChem. (2025). Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine: An In-depth Technical Guide. BenchChem.
  • University of Wisconsin-Platteville. The Williamson Ether Synthesis.
  • University of Wisconsin-La Crosse. (2018). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • CymitQuimica. CAS 6959-47-3: Picolyl chloride hydrochloride. CymitQuimica.
  • Wikipedia. (2024). Williamson ether synthesis. Wikipedia.
  • Sigma-Aldrich. 3-(Chloromethyl)pyridine 96 6959-48-4. Sigma-Aldrich.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[(4-Nitrophenoxy)methyl]pyridine Catalyst Deactivation

Welcome to the Advanced Technical Support Center. As a bifunctional molecule, 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly versatile architecture used as a nucleophilic organocatalyst and a nitrogen-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a bifunctional molecule, 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a highly versatile architecture used as a nucleophilic organocatalyst and a nitrogen-donor ligand in transition-metal catalysis. However, its dual-functionality—combining a basic pyridine nitrogen with a strongly electron-withdrawing 4-nitrophenoxy ether—makes it uniquely susceptible to specific deactivation pathways depending on the reaction environment.

This guide is engineered for researchers and drug development professionals to diagnose, understand, and resolve catalyst death through field-proven, mechanistically grounded protocols.

Diagnostic Workflow for Catalyst Deactivation

Before altering your reaction parameters, it is critical to identify the dominant deactivation pathway. The following diagnostic logic tree maps the causal relationships between your reaction environment and the structural degradation of the catalyst.

CatalystDeactivation Issue Catalyst Deactivation Detected Env Analyze Reaction Environment Issue->Env Red Reductive Conditions Env->Red Ox Oxidative Conditions Env->Ox Alk Alkylating Agents Env->Alk Met Low-Valent Metals Env->Met Nitro Nitro Group Reduction Red->Nitro NOx Pyridine N-Oxidation Ox->NOx Quat Irreversible N-Alkylation Alk->Quat Cleave Ether C-O Cleavage Met->Cleave Sol1 Protect Nitro / Tune Reductant Nitro->Sol1 Sol2 In-situ Deoxygenation NOx->Sol2 Sol3 Steric Shielding / Lewis Acid Masking Quat->Sol3 Sol4 Lower Temp / Change Metal Cleave->Sol4

Diagnostic workflow for identifying and mitigating 3-[(4-Nitrophenoxy)methyl]pyridine deactivation.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my reaction stall completely when using alkyl halide substrates?

Causality: The pyridine nitrogen in 3-[(4-Nitrophenoxy)methyl]pyridine acts as a strong nucleophile. In the presence of alkyl halides (e.g., methyl iodide, benzyl bromide), it undergoes an irreversible Menschutkin reaction to form a pyridinium salt. This quaternization permanently eliminates the lone pair required for metal coordination or organocatalytic activation. Resolution: As noted in studies overcoming pyridine deactivation, strong coordinating environments or steric shielding are required to prevent this[1]. If your substrate is an alkyl halide, you must either use a reversible Lewis Acid mask (see Protocol A) or switch to a less electrophilic substrate analogue.

Q2: I am running a reductive catalytic process, and the reaction mixture turns deep orange/brown with complete loss of activity. What happened?

Causality: The 4-nitro group is highly susceptible to reduction. Under reductive conditions (e.g., H2​ , silanes, or photoredox), the nitro group reduces to nitroso, hydroxylamine, and eventually amine intermediates. The accumulation of these intermediates often leads to the formation of colored dimeric byproducts (azoxy and azo compounds), which strongly coordinate to and poison metal catalysts[2]. Resolution: The accumulation of these species is a known cause of pronounced catalyst deactivation[3]. You must chemoselectively tune your reductant or utilize a catalyst analogue with a more robust electron-withdrawing group (e.g., a trifluoromethyl or cyano group) if the reductive environment cannot be changed.

Q3: In oxidative cross-coupling reactions, the catalyst gradually loses efficacy over 12 hours. How can I prevent this?

Causality: Oxidative environments (e.g., peroxides, O2​ ) lead to the N-oxidation of the pyridine ring, forming 3-[(4-Nitrophenoxy)methyl]pyridine N-oxide. While N-oxides can sometimes act as ligands, they generally exhibit lower coordinating ability to certain transition metals, leading to catalyst resting-state sequestration and deactivation[4]. Resolution: The deoxygenation of pyridine N-oxides requires specific photocatalytic or reductive conditions to regenerate the active pyridine species[5]. Implement Protocol B to recover the catalyst.

Q4: I observe 4-nitrophenol formation and catalyst death in Ni(0) or Pd(0) catalyzed reactions. Why?

Causality: The strongly electron-withdrawing 4-nitro group heavily activates the adjacent C-O ether bond. Low-valent, electron-rich transition metals (like Ni(0) or Pd(0)) can undergo oxidative addition into this activated C-O bond, cleaving the molecule into a 3-picolyl metal complex and a 4-nitrophenoxide leaving group. This irreversibly destroys the ligand framework.

Quantitative Data: Deactivation Benchmarking

The following table summarizes the kinetic degradation profiles of 3-[(4-Nitrophenoxy)methyl]pyridine under various standard stress conditions. Use these visual and analytical indicators to rapidly diagnose your specific failure mode.

Stress ConditionPrimary Deactivation PathwayKinetic Half-Life ( t1/2​ )Visual / Analytical Indicator
Alkyl Halides (e.g., MeI, BnBr) Irreversible N-Alkylation< 30 minsPrecipitation of insoluble pyridinium salts; loss of ~8.5 ppm NMR signal.
Reductive ( H2​ , Pd/C, Silanes) Nitro Group Reduction1-2 hoursSolution turns deep orange/brown; formation of azo-dimers.
Oxidative ( H2​O2​ , O2​ ) Pyridine N-Oxidation8-12 hoursGradual loss of conversion; appearance of highly polar spot on TLC.
Low-Valent Metals (Ni(0), Pd(0)) Ether C-O Cleavage4-6 hoursFormation of 4-nitrophenol (yellow solution in basic media).

Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the analytical validation steps, as they are critical for confirming successful intervention.

Protocol A: In-Situ Protection of Pyridine Nitrogen via Reversible Lewis Acid Masking

Use this protocol to prevent irreversible N-alkylation when running reactions with electrophilic substrates.

  • Preparation: In a nitrogen-filled glovebox, dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (1.0 equiv, 230.22 g/mol ) in anhydrous dichloromethane (DCM).

  • Masking: Dropwise add BF3​⋅OEt2​ (1.05 equiv) at 0 °C.

    • Validation Check: Extract a 0.1 mL aliquot and analyze via 1H NMR. A downfield shift in the pyridine α -protons (from ~8.5 ppm to ~8.9 ppm) confirms complete complexation.

  • Reaction Execution: Add the alkyl halide substrate and other necessary reagents. Run the reaction at the required temperature. The masked nitrogen is now sterically and electronically protected from the Menschutkin reaction.

  • Deprotection: Quench the reaction with saturated aqueous NaHCO3​ (pH ~8). The mild base outcompetes the pyridine for the Lewis acid, regenerating the active catalyst.

  • Recovery Check: Extract the aqueous layer with EtOAc and verify the integrity of the recovered catalyst via TLC ( Rf​ ~0.4 in 1:1 Hexanes/EtOAc).

Protocol B: Controlled Deoxygenation of Pyridine N-Oxides

Use this protocol to recover the catalyst if it has been deactivated via N-oxidation in an oxidative cycle. Using PCl3​ prevents the over-reduction of the sensitive 4-nitro group[5].

  • Isolation: Isolate the deactivated N-oxide species via silica gel chromatography. The N-oxide is highly polar and will typically elute with 10% MeOH in DCM.

  • Reduction: Dissolve the isolated N-oxide in anhydrous chloroform. Slowly add PCl3​ (1.5 equiv) dropwise at 0 °C to prevent exothermic degradation.

  • Monitoring: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Monitor the reaction via LC-MS. The [M+H]+ peak must shift from 247 m/z (N-oxide) back to 231 m/z (active catalyst).

  • Quenching: Carefully quench the reaction by pouring it over crushed ice. Neutralize the aqueous phase with 1M NaOH, extract with DCM, and dry over anhydrous Na2​SO4​ .

References

  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction Benchchem
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions Catalysis Science & Technology (RSC Publishing)
  • Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N-Oxide ChemRxiv
  • A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation ResearchG
  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes Freie Universität Berlin

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-[(4-Nitrophenoxy)methyl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 3-[(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis and purification of 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) .

This compound is a critical building block in the pharmaceutical industry, frequently utilized in the synthesis of antidiabetic agents (such as ADD-3878 and Pioglitazone derivatives)[1] and phosphodiesterase 10A (PDE10A) inhibitors[2]. However, its synthesis—typically via a Williamson ether synthesis or Mitsunobu reaction—often yields stubborn impurities that can disrupt downstream biological assays or coupling steps.

This guide provides field-proven, self-validating protocols grounded in physicochemical causality to ensure high-purity isolation.

Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand how the impurities are generated. The most common synthetic route involves the SN​2 alkylation of 4-nitrophenol with 3-(chloromethyl)pyridine in the presence of a mild base (e.g., K2​CO3​ ) and a polar aprotic solvent (e.g., DMF).

Because 3-(chloromethyl)pyridine is highly reactive and prone to hydrolysis, researchers typically use a slight excess of 4-nitrophenol to drive the reaction to completion. This deliberate experimental choice introduces unreacted 4-nitrophenol as the primary impurity. Additionally, trace moisture in the solvent leads to the hydrolysis of the alkyl halide, generating 3-pyridinemethanol .

G SM1 3-(Chloromethyl)pyridine Base K2CO3 / DMF (Reaction Conditions) SM1->Base SM2 4-Nitrophenol SM2->Base Target 3-[(4-Nitrophenoxy)methyl]pyridine (Target Product) Base->Target SN2 Alkylation Imp1 Unreacted 4-Nitrophenol (Impurity) Base->Imp1 Incomplete Rxn Imp2 3-Pyridinemethanol (Hydrolysis Impurity) Base->Imp2 Trace H2O

Reaction pathway showing Williamson ether synthesis and major impurity generation.

Impurity Profiling & Physicochemical Data

Successful purification relies on exploiting the differences in pKa​ and solubility between the target molecule and its impurities. The table below summarizes the quantitative data used to design our extraction protocols.

CompoundRole pKa​ LogP (est.)Solubility ProfileRecommended Removal Strategy
3-[(4-Nitrophenoxy)methyl]pyridine Target Product~5.2 (conjugate acid)~2.5Soluble in EtOAc, DCM. Insoluble in H2​O (pH > 6).N/A (Isolate via organic phase)
4-Nitrophenol Major Impurity7.151.9Soluble in hot H2​O , alcohols, basic aqueous solutions.Mild alkaline wash (0.5M NaOH)
3-Pyridinemethanol Minor Impurity~5.0 (conjugate acid)0.1Highly soluble in H2​O and polar organics.Aqueous wash, Recrystallization
3-(Chloromethyl)pyridine Starting Material~5.0 (conjugate acid)1.2Soluble in organics. Highly reactive.Complete conversion or hydrolysis

Validated Purification Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction

This protocol leverages the acidity of 4-nitrophenol ( pKa​ 7.15) against the basicity of the pyridine ring ( pKa​ ~5.2). By adjusting the aqueous phase to pH ~10, we quantitatively deprotonate 4-nitrophenol into a water-soluble phenoxide salt, while keeping the target pyridine neutral and retained in the organic phase. This aligns with standard environmental and chemical methodologies for extracting phenolic compounds[3].

Step-by-Step Methodology:

  • Dissolution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: EtOAc provides excellent solubility for the target ether while maintaining strict immiscibility with water, preventing emulsion formation.

  • Alkaline Wash (The Self-Validating Step): Wash the organic layer with an equal volume of 0.5 M NaOH or 5% Na2​CO3​ (aqueous).

    • Validation Check: The aqueous layer will immediately turn an intense, bright yellow. This is the sodium 4-nitrophenoxide chromophore.

  • Iterative Washing: Separate the layers. Repeat the alkaline wash until the aqueous layer remains completely colorless. A colorless aqueous layer is your visual confirmation that all 4-nitrophenol has been removed.

  • Neutralization & Drying: Wash the organic layer once with distilled water, followed by saturated brine (NaCl) to remove residual water. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

G Crude Crude Mixture in Organic Solvent (EtOAc or DCM) Wash1 Wash with 0.5M NaOH (Aqueous) Crude->Wash1 Aq1 Aqueous Layer (Sodium 4-nitrophenoxide) Wash1->Aq1 Removes Phenol Org1 Organic Layer (Target + Neutral Impurities) Wash1->Org1 Wash2 Wash with Brine & Dry (Na2SO4) Org1->Wash2 Cryst Recrystallization (EtOH or Hexane/EtOAc) Wash2->Cryst Pure Pure 3-[(4-Nitrophenoxy)methyl]pyridine Cryst->Pure Removes Traces

Step-by-step liquid-liquid extraction and crystallization workflow for impurity removal.

Protocol B: Recrystallization for Trace Impurity Removal

If trace amounts of 3-pyridinemethanol or bis-alkylated byproducts remain, recrystallization is required.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the crude solid in a minimal amount of boiling Ethanol (EtOH).

  • Dissolution: Add hot EtOH dropwise until the solid just dissolves.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality: Slow cooling promotes selective crystal lattice formation, thermodynamically excluding structurally dissimilar impurities like 3-pyridinemethanol.

  • Harvesting: Once at room temperature, chill the flask in an ice bath (4°C) for 1 hour. Filter the crystals via vacuum filtration and wash with ice-cold Hexane.

Troubleshooting FAQs

Q: My organic layer remains slightly yellow even after multiple base washes. What is happening? A: While the sodium salt of 4-nitrophenol is highly water-soluble, high concentrations of the neutral phenol can partition into the organic layer if the pH of the wash drops during extraction. Ensure your aqueous wash is maintained at a pH > 9. If the yellow tint persists, it may be due to trace oxidation products; proceed to Protocol B (Recrystallization).

Q: To remove basic impurities, can I wash the organic layer with 1M HCl? A: Absolutely not. The target compound contains a pyridine ring with a pKa​ of ~5.2. Washing with 1M HCl will rapidly protonate the pyridine nitrogen, forming a highly water-soluble hydrochloride salt. This will cause your target product to partition entirely into the aqueous waste layer, resulting in a 0% yield.

Q: I synthesized this compound via the Mitsunobu reaction (using 3-pyridinemethanol, 4-nitrophenol, PPh3​ , and DEAD). How do I remove the triphenylphosphine oxide (TPPO)? A: TPPO is notoriously difficult to remove via liquid-liquid extraction because it is soluble in most organic solvents. We recommend adding anhydrous Zinc Chloride ( ZnCl2​ ) to the crude mixture dissolved in ethanol. This forms a highly insoluble TPPO−ZnCl2​ complex that precipitates out and can be removed by simple filtration. Alternatively, utilize silica gel chromatography (eluting with Hexane/EtOAc).

Q: Why am I seeing a large amount of 3-pyridinemethanol in my LC-MS profile? A: 3-(chloromethyl)pyridine is highly sensitive to moisture. If your K2​CO3​ base was not properly dried, or if your DMF solvent was not anhydrous, the hydroxide ions generated from trace water will outcompete the 4-nitrophenoxide for the SN​2 substitution, hydrolyzing your starting material into 3-pyridinemethanol. Always use oven-dried reagents and anhydrous solvents.

References

  • Molaid Chemical Database & Literature Title: Studies on antidiabetic agents. II. Synthesis of 5-(4-(1-methylcyclohexylmethoxy)-benzyl)thiazolidine-2,4-dione (ADD-3878) and its derivatives. Source: Molaid URL:[Link]

  • Google Patents (WIPO)
  • U.S. Environmental Protection Agency (EPA) Title: Guidance Regarding Flexibility Inherent to SW-846 Methods and the Precedence of SW-846 Quality Control Criteria (Handling of 4-Nitrophenol) Source: EPA.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Nitropyridine Compounds

Welcome to the Nitropyridine Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notoriously difficult nitration of pyridine rings....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitropyridine Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notoriously difficult nitration of pyridine rings. Due to the electron-deficient nature of the heterocycle, traditional electrophilic aromatic substitution often leads to poor yields, incorrect regioisomers, or dangerous thermal runaways. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure your syntheses are safe, predictable, and high-yielding.

Section 1: Mechanistic FAQs (The "Why" Behind the Chemistry)

Q1: Why does direct nitration of pyridine require such extreme conditions (e.g., 300°C) and still result in abysmal yields? A1: The pyridine ring is inherently electron-deficient because the highly electronegative nitrogen atom pulls electron density away from the carbon atoms via inductive effects 1. Furthermore, nitration requires strongly acidic conditions (HNO₃/H₂SO₄). In this environment, the pyridine nitrogen is immediately protonated to form a pyridinium ion. This places a full positive charge on the ring, severely deactivating it toward electrophilic attack. When substitution does occur, it is forced to the 3-position (meta), as attacking the 2- or 4-positions would place the intermediate carbocation directly adjacent to the already positive nitrogen atom. Consequently, direct nitration yields are often as low as 6% even at 300°C 2.

Q2: How does converting pyridine to pyridine N-oxide alter the regioselectivity of nitration? A2: N-oxidation fundamentally changes the electronic landscape of the ring. While the nitrogen atom still exerts an electron-withdrawing inductive effect, the attached oxygen atom has lone pairs that can donate electron density back into the ring via resonance (a push-pull mechanism or intermolecular induction) 3. This resonance effect specifically enriches the 2- and 4-positions. Because the 4-position is sterically less hindered, nitration of pyridine N-oxide occurs almost exclusively at the 4-position, yielding 4-nitropyridine N-oxide in high yields under much milder conditions (e.g., 130°C) 2.

Q3: I need 3-nitropyridine but want to avoid the 300°C direct nitration. What is the best alternative? A3: The most reliable alternative is the Bakke method. Instead of relying on brute-force electrophilic aromatic substitution, this method uses dinitrogen pentoxide (N₂O₅) in sulfur dioxide to form an N-nitropyridinium ion. Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) generates a 1,2-dihydropyridine intermediate. The nitro group then undergoes a[1,5]-sigmatropic shift to the 3-position, followed by rearomatization 4, 1. This mechanistic detour avoids the highly deactivated pyridinium intermediate entirely, providing 3-nitropyridine in yields of ~75% at near-ambient temperatures.

Section 2: Troubleshooting Guide (Common Pitfalls)
Observed Issue Root Cause Analysis Corrective Action / Solution
Thermal Runaway / Exotherm The nitration of pyridine N-oxide is highly exothermic. Rapid addition of fuming HNO₃/H₂SO₄ causes localized heating, leading to a runaway reaction 2.Pre-cool the substrate to 0°C. Add the nitrating mixture dropwise, ensuring internal temp stays below 20°C. Only apply external heating after addition is complete.
Dinitrated Byproducts Over-nitration occurs due to prolonged heating at 130°C or using a massive stoichiometric excess of the nitrating agent.Strictly limit the heating phase to exactly 3 hours. Immediately quench the reaction by pouring it over crushed ice to halt the reaction kinetics.
Incomplete N-Oxide Reduction The reducing agent (e.g., Pd/C + H₂) is too harsh, inadvertently reducing the nitro group to an amine (forming 4-aminopyridine).Switch to a chemoselective deoxygenation reagent like Phosphorus Trichloride (PCl₃) in ethyl acetate at 0°C. Monitor via TLC (N-oxide has lower Rf).
Section 3: Visualizing the Logic

PyridineNitration Pyridine Pyridine (Electron Deficient) DirectNitration Direct Nitration (HNO3 / H2SO4, 300°C) Pyridine->DirectNitration Harsh Conditions NOxide Pyridine N-Oxide (Activated at C4) Pyridine->NOxide H2O2 / AcOH Bakke Bakke Method (N2O5 / SO2, then NaHSO3) Pyridine->Bakke N2O5 C3Nitro 3-Nitropyridine (Low Yield: ~6%) DirectNitration->C3Nitro Electrophilic Attack at C3 C4NitroOxide 4-Nitropyridine N-Oxide (High Yield) NOxide->C4NitroOxide HNO3 / H2SO4, 130°C C3NitroBakke 3-Nitropyridine (High Yield: ~75%) Bakke->C3NitroBakke [1,5]-Sigmatropic Shift C4Nitro 4-Nitropyridine (After Reduction) C4NitroOxide->C4Nitro PCl3 or Pd/C + H2

Figure 1: Mechanistic logic and reaction pathways for the nitration of pyridine derivatives.

TroubleshootingWorkflow Start Nitration Experiment Fails CheckRegio Is the wrong isomer formed? Start->CheckRegio CheckYield Is the yield extremely low? Start->CheckYield CheckSafety Thermal Runaway / Exotherm? Start->CheckSafety WrongIsomer Verify N-Oxide Formation (C4 vs C3 preference) CheckRegio->WrongIsomer Yes LowYield Avoid Direct Nitration Use Bakke Method or SNAr CheckYield->LowYield Yes Safety Control Addition Rate Cool to 0°C Before Addition CheckSafety->Safety Yes

Figure 2: Troubleshooting workflow for identifying and resolving common nitration failures.

Section 4: Quantitative Data Summary
MethodKey ReagentsTemperatureTarget IsomerTypical YieldSafety Profile
Direct Nitration HNO₃ / H₂SO₄300°C3-Nitropyridine~6%High Hazard (Extreme Heat)
N-Oxide Route HNO₃ / H₂SO₄130°C4-Nitropyridine N-Oxide70-85%Moderate (Exotherm Risk)
Bakke Method N₂O₅ / SO₂, then NaHSO₃-40°C to 20°C3-Nitropyridine~75%Moderate (Toxic SO₂ Gas)
Section 5: Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Nitropyridine N-Oxide (Regioselective C4 Nitration)
  • Preparation of Nitrating Mixture: In a round-bottom flask cooled to 0°C, slowly add fuming HNO₃ (1.5 eq) to concentrated H₂SO₄ (3.0 eq).

    • Self-Validation Check: The mixture should remain colorless to pale yellow. The appearance of red fumes indicates NO₂ decomposition and an unsafe mixture.

  • Substrate Addition: Equip a 3-neck flask with an internal thermometer and an addition funnel. Add pyridine N-oxide (1.0 eq) and cool to 0°C.

  • Dropwise Addition: Add the nitrating mixture dropwise over 30-45 minutes.

    • Causality: Slow addition prevents the accumulation of unreacted nitrating agent, mitigating the risk of a thermal runaway 2.

  • Heating: Once the addition is complete and the initial exotherm subsides, attach a reflux condenser and heat the mixture to an internal temperature of 125-130°C for exactly 3 hours.

  • Quench & Isolate: Cool the mixture to room temperature, then pour over crushed ice. Neutralize slowly with saturated Na₂CO₃ until pH 7-8 is reached.

    • Self-Validation Check: A distinct yellow solid (4-nitropyridine N-oxide) will crash out of solution upon neutralization. Collect via vacuum filtration.

Protocol B: The Bakke Method for 3-Nitropyridine
  • N-Nitration: Dissolve pyridine (1.0 eq) in liquid SO₂ at -40°C. Add N₂O₅ (1.2 eq) dissolved in SO₂.

    • Self-Validation Check: The formation of a white precipitate immediately indicates the successful generation of the N-nitropyridinium salt intermediate.

  • Nucleophilic Attack: Evaporate the SO₂ completely and dissolve the remaining residue in water at 0°C. Add an aqueous solution of NaHSO₃ (1.5 eq).

  • Sigmatropic Rearrangement: Stir the mixture at room temperature for 2 hours.

    • Causality: The bisulfite nucleophile attacks the 2-position, forming a 1,2-dihydropyridine. The nitro group is then forced to migrate to the 3-position via a [1,5]-sigmatropic shift, yielding the target isomer without forcing conditions 4, 1.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield 3-nitropyridine.

Section 6: References
  • Sánchez-Viesca, F., & Gómez, R. (2013). "Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration." American Journal of Chemistry.

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2.

  • IntechOpen. (2022). "The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine."

  • Benchchem. "Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration."

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-[(4-Nitrophenoxy)methyl]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience sudden yield drops or unexpected degradation when purifying heteroaryl-methyl ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience sudden yield drops or unexpected degradation when purifying heteroaryl-methyl ethers. If your purification of 3-[(4-Nitrophenoxy)methyl]pyridine is failing—often characterized by the sudden appearance of a bright yellow band on your chromatography column—you are likely dealing with matrix-induced decomposition.

This guide breaks down the chemical causality of this failure and provides field-proven, self-validating workflows to ensure the structural integrity of your compound during isolation.

Part 1: Mechanistic Causality (The "Why")

Before implementing a procedural fix, we must understand the failure mode at a molecular level. 3-[(4-Nitrophenoxy)methyl]pyridine contains a highly sensitive picolyl ether linkage.

When exposed to standard silica gel, which possesses acidic silanol groups (pH 4.5–5.5), the basic pyridine nitrogen (pKa ~5.2) becomes protonated. This protonation transforms the pyridine ring into a strongly electron-withdrawing pyridinium ion, drastically increasing the electrophilicity of the adjacent benzylic (methylene) carbon.

Simultaneously, the 4-nitrophenoxy group acts as an outstanding leaving group due to the resonance stabilization of the resulting 4-nitrophenoxide anion. Consequently, ambient nucleophiles—such as residual water in the silica gel or protic solvents like methanol used in the eluent—readily attack the activated methylene carbon. This acid-catalyzed solvolysis cleaves the ether bond, yielding 3-pyridinemethanol and 4-nitrophenol 1.

Mechanism A 3-[(4-Nitrophenoxy)methyl]pyridine (Intact Ether) B Silica Gel (pH 4.5-5.5) Protonates Pyridine Nitrogen A->B Loaded on Column C Protonated Pyridinium Intermediate (Highly Electrophilic CH2) B->C H+ Transfer D Nucleophilic Attack (H2O or MeOH from Eluent) C->D Solvolysis E Cleavage Products: 3-Pyridinemethanol + 4-Nitrophenol D->E Ether Bond Cleavage

Mechanism of acid-catalyzed ether cleavage on standard silica gel.

Part 2: Troubleshooting FAQs

Q1: Why does my product turn bright yellow and streak during column chromatography? A1: The yellow color is the visual signature of 4-nitrophenol (or its phenoxide anion) being released. Standard silica gel is acidic enough to catalyze the cleavage of your picolyl ether [[2]](). Furthermore, the basic nature of pyridine causes the intact compound to tail and stick to the acidic silica, prolonging exposure and driving the decomposition forward 3.

Q2: How can I prevent this ether cleavage? A2: You must neutralize the acidic silanol groups on the stationary phase. This is achieved by either switching to Basic Alumina or by pre-treating (deactivating) standard silica gel with 1–5% Triethylamine (TEA) 4.

Q3: Can I use methanol in my eluent to push the polar pyridine off the column? A3: Avoid protic nucleophilic solvents like methanol. Methanol can actively participate in the solvolysis of the activated picolyl position. Instead, use a non-nucleophilic polar solvent system (e.g., Dichloromethane/Acetone or Ethyl Acetate/Hexanes) doped with TEA.

Workflow Start Crude Mixture Decision Choose Stationary Phase Start->Decision Silica Standard Silica Gel Decision->Silica Deact TEA-Deactivated Silica (1-5% TEA) Decision->Deact Alumina Basic Alumina (pH 9-10) Decision->Alumina Fail Ether Cleavage (Product Loss) Silica->Fail Acidic pH Success Intact Product Isolated Deact->Success Neutralized Alumina->Success Basic pH

Decision tree for selecting a purification matrix to prevent decomposition.

Part 3: Quantitative Data & Matrix Selection

Selecting the correct stationary phase is the most critical variable in this purification. Use the table below to guide your experimental design.

Stationary PhaseSurface pHRisk of Ether CleavageRecommended Eluent Additive
Standard Silica Gel 4.5 – 5.5High None (Avoid use for this compound)
Neutral Alumina 6.5 – 7.5ModerateNone required
Deactivated Silica 7.5 – 8.0Low1–5% Triethylamine (TEA)
Basic Alumina 9.0 – 10.0Very Low None required

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. Do not commit your bulk crude to a column until you have proven the stability of the compound in your chosen system.

Protocol 1: The Self-Validating 2D TLC Test

This diagnostic test proves whether your compound is degrading on the silica gel in real-time.

  • Preparation: Prepare a TLC plate and your proposed solvent system (e.g., 30% EtOAc in Hexanes).

  • First Run: Spot the crude mixture in the bottom-left corner of the plate. Develop the plate normally.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.

  • Second Run: Rotate the plate 90 degrees so that the separated spots are now at the bottom. Develop the plate again in the exact same solvent system.

  • Validation:

    • Pass: All spots form a perfect diagonal line. The compound is stable.

    • Fail: Spots appear off the diagonal (e.g., a yellow 4-nitrophenol spot trails below the main product). The compound is degrading, and you must switch to Protocol 2.

Protocol 2: TEA-Deactivated Silica Gel Chromatography

If basic alumina is unavailable, you can neutralize standard silica gel to safely purify 3-[(4-Nitrophenoxy)methyl]pyridine []().

  • Solvent Preparation: Prepare your mobile phase (e.g., EtOAc/Hexanes) and add 2% v/v Triethylamine (TEA). Mix thoroughly.

  • Slurry Packing: Create a slurry of standard silica gel using the TEA-doped solvent. Pack the column.

  • Column Conditioning: Flush the packed column with at least 2 column volumes (CV) of the TEA-doped solvent. Causality note: This step is mandatory. It ensures all acidic silanol sites are neutralized by TEA before the sensitive ether is introduced.

  • Sample Loading: Dissolve your crude product in a minimal amount of the TEA-doped solvent and carefully load it onto the column.

  • Elution: Elute the compound using the TEA-doped solvent. Monitor fractions via TLC (also using TEA-doped solvent in the TLC chamber).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Keep the water bath temperature below 35°C to prevent thermal degradation during concentration.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages ACS Sustainable Chemistry & Engineering[Link]

  • Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation National Institutes of Health (NIH) / PMC[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine

Welcome to the technical support and troubleshooting center for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1). This compound is a critical building block in drug discovery, featuring a pyridyl pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1). This compound is a critical building block in drug discovery, featuring a pyridyl pharmacophore linked to a versatile nitrophenyl ether.

Because this molecule contains both a nucleophilic pyridine nitrogen and an electrophilic benzylic position (depending on the precursor), its synthesis is prone to polymerization and side reactions. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs for the two most reliable synthetic routes: the [1] and the [2].

Pathway Engineering & Visualization

The synthesis can be approached via two divergent pathways. The Williamson route relies on the SN​2 displacement of an alkyl halide, while the Mitsunobu route utilizes redox condensation to activate an alcohol.

G cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction A1 3-Picolyl Chloride HCl + 4-Nitrophenol B1 Base (K2CO3) Solvent: DMF A1->B1 C1 SN2 Substitution B1->C1 Product 3-[(4-Nitrophenoxy)methyl]pyridine C1->Product A2 3-Pyridinemethanol + 4-Nitrophenol B2 PPh3, DIAD Solvent: THF A2->B2 C2 Phosphonium Activation B2->C2 C2->Product

Figure 1: Divergent synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine.

Methodological Comparison

Selecting the right methodology depends on your laboratory's purification capabilities and reagent availability. Below is a comparative analysis of the two routes.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reaction Mechanism Bimolecular Nucleophilic Substitution ( SN​2 )Redox Condensation / SN​2 Inversion
Atom Economy High (HCl and H2​O byproducts)Low (TPPO & Hydrazine byproducts)
Typical Yield 75 - 85%60 - 75%
Reaction Time 4 - 8 hours12 - 16 hours
Temperature 60 - 80 °C0 °C to Room Temp
Primary Challenge Reagent self-polymerizationByproduct (TPPO) removal
Purification Simple aqueous extraction / RecrystallizationColumn Chromatography required

Validated Experimental Protocols

Do not blindly execute these steps; understanding the causality behind the conditions is critical for reproducibility.

Protocol A: Williamson Ether Synthesis (Preferred for Scale-Up)

This method utilizes 3-picolyl chloride. Crucially, this reagent is supplied as a hydrochloride salt to prevent the free pyridine nitrogen from attacking the benzylic chloride of adjacent molecules [3].

  • Phenoxide Generation: In a flame-dried round-bottom flask, dissolve 4-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL). Add finely powdered K2​CO3​ (2.5 eq, 25 mmol).

    • Causality: 2.5 equivalents of base are required—1.0 eq to deprotonate the phenol, 1.0 eq to neutralize the HCl salt of the alkyl halide, and 0.5 eq as a kinetic excess.

    • Self-Validation Check: The solution will immediately turn an intense, deep yellow. This is the visual confirmation that the highly conjugated 4-nitrophenoxide anion has formed.

  • Electrophile Addition: Add 3-picolyl chloride hydrochloride (1.1 eq, 11 mmol) directly as a solid to the stirring mixture.

    • Causality: Never pre-neutralize the 3-picolyl chloride in a separate flask. Adding the solid salt directly into the excess phenoxide ensures that as soon as the free base is generated, it is instantly intercepted by the powerful oxygen nucleophile, outcompeting N-alkylation (polymerization).

  • Reaction: Heat the mixture to 70 °C for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice water. The product will often precipitate. If it oils out, extract with EtOAc (3 x 30 mL), wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Mitsunobu Reaction (Preferred for Mild Conditions)

This method avoids alkyl halides entirely, using to activate the alcohol[4].

  • Reagent Mixing: In a flame-dried flask under strictly inert atmosphere (Argon/Nitrogen), dissolve 3-pyridinemethanol (1.0 eq, 10 mmol), 4-nitrophenol (1.0 eq, 10 mmol), and Triphenylphosphine ( PPh3​ ) (1.2 eq, 12 mmol) in anhydrous THF (30 mL). Cool the flask to 0 °C in an ice bath.

  • Betaine Formation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality: DIAD reacts with PPh3​ to form a highly reactive betaine intermediate. This step is exothermic. Dropwise addition prevents localized heating, which can degrade the betaine before it is protonated by the 4-nitrophenol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Check: As the reaction progresses, triphenylphosphine oxide (TPPO) will begin to form. While highly soluble in THF, the reaction mixture will transition from a clear yellow to a slightly turbid orange/yellow solution.

  • Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the TPPO, suspend the crude oil in cold diethyl ether (50 mL), stir for 30 minutes, and filter. Purify the concentrated filtrate via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Troubleshooting & FAQs

Q1: My Williamson ether synthesis is yielding a complex mixture with a massive, highly polar baseline spot on the TLC plate. What happened? A: You are observing the self-condensation (polymerization) of 3-picolyl chloride. If the 4-nitrophenoxide anion is not present in sufficient excess, or if you attempted to pre-neutralize the 3-picolyl chloride hydrochloride before adding it to the reaction, the pyridine nitrogen of one molecule will attack the benzylic chloride of another, forming quaternary ammonium oligomers (the polar baseline spot). Solution: Always add the 3-picolyl chloride hydrochloride solid directly into the pre-formed phenoxide solution.

Q2: I am using K2CO3 in DMF for the Williamson route, but the reaction is very slow. Should I heat it above 100 °C? A: No. Heating DMF above 80–90 °C causes it to slowly hydrolyze into dimethylamine, which will act as a competing nucleophile and attack your alkyl halide. Solution: To accelerate the reaction, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 eq). This facilitates a Finkelstein reaction, converting the benzylic chloride into a much more reactive benzylic iodide in situ.

Q3: In the Mitsunobu route, my reaction stalls at 50% conversion. Adding more DIAD doesn't help. Why? A: The Mitsunobu reaction requires a nucleophile with a pKa​<11 to successfully protonate the betaine intermediate [5]. While 4-nitrophenol is perfectly acidic ( pKa​≈7.15 ), the betaine intermediate is highly sensitive to moisture. If your THF is not strictly anhydrous, water will hydrolyze the activated phosphonium species, killing the catalytic cycle. Adding more DIAD without adding more PPh3​ will not restart the reaction. Solution: Ensure all reagents are dry, and use fresh, anhydrous THF over molecular sieves.

Q4: How can I efficiently remove triphenylphosphine oxide (TPPO) from my Mitsunobu product without running multiple columns? A: TPPO is notoriously difficult to separate from polar pyridine derivatives because both are strong hydrogen-bond acceptors, leading to similar Rf​ values. Solution: Before column chromatography, dissolve your crude mixture in a minimal amount of hot EtOAc, then slowly add cold Hexanes (up to a 1:5 ratio). Seed the mixture or scratch the flask; the bulk of the TPPO will crystallize out and can be filtered off. Alternatively, washing the organic layer with an aqueous ZnCl2​ solution can selectively complex and remove TPPO into the aqueous phase.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from:[Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from:[Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from: [Link]

  • Organic Synthesis. Mitsunobu Reaction General Procedure. Retrieved from:[Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Retrieved from:[Link]

Optimization

Enhancing the stability of "3-[(4-Nitrophenoxy)methyl]pyridine" in solution

Welcome to the Technical Support Center for the handling, formulation, and stability optimization of 3-[(4-Nitrophenoxy)methyl]pyridine . As a benzylic-like aryl ether conjugated with a highly photoreactive nitroaromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and stability optimization of 3-[(4-Nitrophenoxy)methyl]pyridine .

As a benzylic-like aryl ether conjugated with a highly photoreactive nitroaromatic moiety, this compound presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and quantitative data to ensure the integrity of your experimental workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My stock solution turns distinctly yellow after 48 hours at room temperature. What is causing this, and how can I prevent it? The Causality: The yellowing of the solution is a classic visual indicator of degradation, specifically the release of 4-nitrophenol[1]. The molecule contains an ether linkage connecting a 3-pyridylmethyl group to a 4-nitrophenyl group. Because the highly electron-withdrawing para-nitro group stabilizes negative charge via resonance, the 4-nitrophenoxide ion is an excellent leaving group. At pH extremes, the ether bond undergoes specific acid- or base-catalyzed cleavage[2]. The Fix: Buffer your aqueous or semi-aqueous solutions to a strictly controlled pH of 5.5–6.5. Avoid storing the compound in unbuffered water, as dissolved CO₂ can lower the pH enough to initiate slow hydrolysis.

Q2: We are losing up to 15% of the active compound within 6 hours during benchtop handling, but the solution remains colorless. LC-MS shows multiple complex degradants. Why? The Causality: Nitroaromatic compounds are notoriously sensitive to actinic light. UV and even ambient visible laboratory light can excite the nitro group, initiating a cascade of radical reactions (e.g., hydrogen abstraction from the solvent, forming nitroso intermediates, or complete ring cleavage)[3]. This photodegradation often proceeds without an immediate color change if the conjugated chromophore system is broken. The Fix: Implement strict photoprotection. All benchtop handling must be conducted using amber glassware (which blocks wavelengths < 500 nm) or under yellow safe-lights.

Q3: LC-MS analysis reveals a degradant with an m/z of [M+H]⁺ 247.07 (+16 Da from the parent). What is this pathway? The Causality: The +16 Da mass shift indicates oxidation. The basic pyridine nitrogen (pKa ~ 5.2) is nucleophilic and highly susceptible to oxidation by trace peroxides present in ethereal solvents (e.g., THF, dioxane) or polysorbate surfactants, leading to the formation of a pyridine N-oxide. The Fix: Avoid peroxide-forming co-solvents. If ethereal solvents are necessary, ensure they are freshly distilled or passed through basic alumina. Sparging the solution with argon mitigates trace-metal-catalyzed oxidation.

Part 2: Mechanistic Pathway Analysis

To effectively stabilize the compound, one must understand its three primary degradation vectors: Hydrolysis, Photolysis, and Oxidation.

DegradationPathways API 3-[(4-Nitrophenoxy)methyl]pyridine Hydrolysis Ether Cleavage (pH Extremes) API->Hydrolysis H2O, H+/OH- Photolysis Photodegradation (UV/Vis Light) API->Photolysis Oxidation N-Oxidation (ROS/Peroxides) API->Oxidation [O] Prod1 3-Pyridylmethanol + 4-Nitrophenol (Yellow) Hydrolysis->Prod1 Prod2 Nitro-aromatic Photoproducts Photolysis->Prod2 Prod3 Pyridine N-oxide Derivative Oxidation->Prod3

Caption: Degradation pathways of 3-[(4-Nitrophenoxy)methyl]pyridine via hydrolysis, photolysis, and oxidation.

Part 3: Quantitative Stability Metrics

The apparent reaction order for the hydrolysis of aryl ethers indicates that degradation is highly dependent on the pH of the aqueous environment[4]. The tables below summarize the expected stability profiles under various stress conditions.

Table 1: Hydrolytic Stability (25°C, 50% Aqueous Methanol)

pH Level Primary Degradant Estimated Half-Life (t₁/₂) Formulation Recommendation
2.0 4-Nitrophenol < 12 hours Avoid strong acids; do not use 0.1% TFA as a diluent.
6.0 None > 30 days Optimal stability range. Use Citrate or Phosphate buffers.

| 10.0 | 4-Nitrophenol | < 24 hours | Avoid strong bases; OH⁻ drives SN2 displacement. |

Table 2: Photodegradation Kinetics (100 µM Solution, 25°C)

Light Condition Container Type API Recovery (24h) Major Degradation Pathway
Direct UV (254 nm) Clear Quartz < 5% Nitro-reduction / Ring cleavage
Ambient Lab Light Clear Glass 82% Radical hydrogen abstraction

| Protected | Amber Glass | > 99% | None (Stable) |

Part 4: Validated Experimental Protocols

The following self-validating workflow ensures the preparation of a highly stable stock solution.

OptimizationWorkflow Start Formulation Initiation pH Buffer Selection (pH 5.5 - 6.5) Start->pH Light Actinic Shielding (Amber Vials) pH->Light Solvent Co-solvent Addition (Reduce Water Activity) Light->Solvent Test Stability-Indicating HPLC-UV Solvent->Test Test->pH Fail End Optimized Stable Solution Test->End Pass (Recovery >99%)

Caption: Step-by-step workflow for optimizing the solution stability of the target compound.

Protocol: Preparation of a Hydrolytically and Photolytically Stable Stock Solution

Step 1: Solvent Degassing and Preparation

  • Action: Prepare a 50 mM Citrate buffer adjusted to exactly pH 6.0. Sparge the buffer and your chosen organic co-solvent (e.g., HPLC-grade Acetonitrile) with Argon gas for 15 minutes.

  • Causality: Maintaining a pH of 6.0 prevents the protonation of the ether oxygen (which drives acid-catalyzed SN1 cleavage) and avoids high hydroxide concentrations (which drive base-catalyzed SN2 displacement). Sparging removes dissolved oxygen, preventing N-oxidation of the pyridine ring.

Step 2: Actinic Shielding & Dissolution

  • Action: Transfer the solid API into an amber glass volumetric flask. Dissolve the compound in the degassed Acetonitrile before slowly adding the pH 6.0 buffer to reach the final volume (e.g., 50:50 v/v).

  • Causality: Nitroaromatics degrade via UV-induced radical formation[3]. Amber glass acts as a physical barrier to wavelengths below 500 nm, effectively shutting down the photolytic pathway. Dissolving in the organic phase first prevents localized precipitation and transient exposure to unbuffered micro-environments.

Step 3: Self-Validation via Stability-Indicating HPLC (SST)

  • Action: Immediately analyze a sample of the solution via HPLC-UV (Time-Zero, T0). Spike a separate aliquot with a known concentration of 4-nitrophenol (Reference Standard) to confirm chromatographic resolution between the API and its primary degradant. Incubate the stock at room temperature for 24 hours and re-analyze (T24).

  • Causality: A protocol is only trustworthy if it is self-validating[1]. By ensuring baseline resolution between 3-[(4-Nitrophenoxy)methyl]pyridine and 4-nitrophenol, the analytical method proves its capability to detect hydrolysis. A T24 recovery of >99% validates the success of the formulation strategy.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. PubMed Central (PMC).[Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Pyridine-Ether Building Blocks in Kinase Inhibitor and PPAR Agonist Design: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the correct building block is not merely a matter of availability—it is a strategic decision that dictates the pharmacokinetic and pharmacodynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct building block is not merely a matter of availability—it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of your lead compound. (Nitrophenoxy)methyl pyridines are foundational synthons. Upon reduction, they yield pyridylmethoxy-anilines, a privileged pharmacophore used extensively to target the hinge-binding regions of receptor tyrosine kinases (e.g., EGFR, HER2) and the lipophilic pockets of nuclear receptors (e.g., PPARγ).

This guide objectively compares 3-[(4-Nitrophenoxy)methyl]pyridine against its positional and halogenated alternatives, providing researchers with the structural causality and self-validating experimental protocols required to execute these syntheses flawlessly.

Comparative Profiling: Structural Causality & Target Engagement

The position of the nitrogen atom within the pyridine ring is the primary driver of target specificity. It dictates the pKa, the vector of hydrogen bonding, and the molecule's orientation within a protein's binding cleft.

Table 1: Quantitative & Application Comparison of Pyridine Derivatives
CompoundCAS NumberPyridyl PositionKey Application / Downstream TargetExact MassLogP (Est.)
3-[(4-Nitrophenoxy)methyl]pyridine 85002-83-13-position, Kinase Inhibitors[1]230.072.1
2-[(4-Nitrophenoxy)methyl]pyridine 145654-42-82-position[2]230.072.1
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine 179687-79-72-position (with Cl)Irreversible HER2 Inhibitors (Neratinib analogs)[3]264.032.6

The "Why" Behind the Structure:

  • The 3-Pyridyl Advantage (Solvent Exposure): In the design of antidiabetic agents like ADD-3878 (ciglitazone derivatives), the 3-pyridyl substitution provides optimal steric bulk to fit the PPARγ ligand-binding domain[1]. In kinase inhibitors, the 3-pyridyl nitrogen often projects out of the ATP-binding pocket into the solvent channel. This strategic orientation significantly enhances aqueous solubility without disrupting the primary hydrophobic interactions of the core scaffold[4].

  • The 2-Pyridyl Alternative (Hinge Binding): Conversely, the 2-pyridyl nitrogen is typically utilized when an intramolecular hydrogen bond is required to lock the molecule into a specific bioactive conformation, a technique heavily employed in the synthesis of targeting EGFR and HER2[5].

Pathway Ligand EGF Ligand Receptor EGFR / HER2 Receptor Ligand->Receptor Kinase Tyrosine Kinase Domain (ATP Binding Cleft) Receptor->Kinase Downstream PI3K / AKT Signaling Kinase->Downstream Inhibitor Pyridylmethoxy-aniline Derivative Inhibitor->Kinase Competitive Inhibition Outcome Tumor Cell Proliferation Downstream->Outcome

Fig 1. Mechanism of action for receptor tyrosine kinase inhibition by pyridylmethoxy-aniline derivatives.

Experimental Workflows: Self-Validating Protocols

To transition from in silico design to in vitro reality, the synthesis of these building blocks must be robust. The following protocols are engineered as self-validating systems, ensuring that you can verify success at every step before proceeding.

Protocol A: SNAr Etherification (Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine)

Causality: We utilize Sodium Hydride (NaH) in DMF rather than weaker bases (like K₂CO₃) because the alkoxide of 3-pyridylcarbinol requires complete, irreversible deprotonation before the addition of the electrophile. Furthermore, 1-fluoro-4-nitrobenzene is explicitly chosen over the chloro-analog; the high electronegativity of fluorine drastically accelerates the addition-elimination (SNAr) mechanism, suppressing competitive side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere at 0 °C.

  • Alkoxide Formation: Dropwise add a solution of 3-pyridylcarbinol (1.0 eq) in DMF. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Coupling: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise. Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Quenching & Extraction: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Validation (QC):

    • TLC: Hexane:EtOAc (1:1). The fluoronitrobenzene spot ( Rf​ ~0.8) must disappear, replaced by a new UV-active spot ( Rf​ ~0.4).

    • LC-MS: Expected [M+H]+ = 231.1 m/z.

Protocol B: Chemoselective Nitro Reduction

Causality: While standard Palladium on Carbon (Pd/C) catalytic hydrogenation works well for the unsubstituted 3-[(4-Nitrophenoxy)methyl]pyridine, it is a poor choice for comparative studies involving halogenated analogs (e.g., 2-chloro-4-nitrophenoxy derivatives) due to rapid, unwanted dehalogenation. To establish a universal, reliable protocol across all derivatives, a is employed[3].

Step-by-Step Methodology:

  • Solvent System: Dissolve the nitro intermediate (1.0 eq) in a 6:1 mixture of Ethanol and H₂O (0.15 M).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 3.0 eq) followed by Zinc dust (6.0 eq).

  • Reaction: Stir the heterogeneous mixture at 60 °C for 4–6 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated NaHCO₃.

  • Validation (QC):

    • Colorimetric: The solution transitions from pale yellow to colorless/light brown.

    • LC-MS: Expected [M+H]+ = 201.1 m/z for 4-(pyridin-3-ylmethoxy)aniline.

    • NMR: Disappearance of the downfield nitro-aromatic protons and appearance of a broad singlet (~5.0 ppm, 2H) corresponding to the primary amine.

SynthesisWorkflow SM1 3-Pyridylcarbinol Reaction1 SNAr Etherification (NaH, DMF, 0-25°C) SM1->Reaction1 SM2 1-Fluoro-4-nitrobenzene SM2->Reaction1 Intermediate 3-[(4-Nitrophenoxy)methyl]pyridine CAS: 85002-83-1 Reaction1->Intermediate Reaction2 Chemoselective Reduction (Zn, NH4Cl, EtOH/H2O) Intermediate->Reaction2 Product 4-(Pyridin-3-ylmethoxy)aniline Active Pharmacophore Reaction2->Product

Fig 2. Step-by-step synthesis workflow from basic precursors to the active aniline pharmacophore.

Conclusion

The choice between 3-[(4-Nitrophenoxy)methyl]pyridine and its 2-pyridyl counterparts dictates the ultimate binding mode of your downstream drug candidate. By leveraging the 3-pyridyl isomer, researchers can exploit the solvent-exposed channel of kinases to improve solubility or perfectly map the lipophilic pockets of nuclear receptors. Utilizing the self-validating SNAr and chemoselective reduction protocols outlined above ensures high-yield, reproducible access to these critical pharmacophores.

References

  • Title: 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 Source: Molaid URL: [Link]

  • Title: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Fused heterocyclic compounds as protein tyrosine kinase inhibitors (US6391874B1)

Sources

Comparative

Synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine: A Comparative Guide to Suzuki vs. Negishi sp²-sp³ Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Cross-Coupling Efficacy Executive Summary & Retrosynthetic Rationale The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Cross-Coupling Efficacy

Executive Summary & Retrosynthetic Rationale

The synthesis of 3-[(4-Nitrophenoxy)methyl]pyridine typically invokes a classical Williamson ether synthesis (C–O bond formation). However, constructing the molecule via C–C bond formation—specifically through sp²-sp³ cross-coupling—provides orthogonal retrosynthetic flexibility that is highly valuable in late-stage functionalization and drug discovery.

This guide objectively compares two premier cross-coupling methodologies for forging the critical C(sp²)–C(sp³) bond between a 3-bromopyridine electrophile[1] and a (4-nitrophenoxymethyl)metal nucleophile:

  • The Suzuki-Miyaura Pathway: Utilizing a bench-stable potassium alkoxymethyltrifluoroborate salt[2].

  • The Negishi Pathway: Utilizing an in situ generated organozinc halide[3].

Mechanistic Causality: The Nitroarene Chemoselectivity Challenge

As a Senior Application Scientist, I consistently advise teams to evaluate the physical organic chemistry of their substrates before selecting a coupling pathway. For this specific molecule, the nitro group (-NO₂) dictates the entire synthetic strategy.

  • The Negishi Bottleneck: Generating the requisite (4-nitrophenoxymethyl)zinc bromide requires elemental zinc dust. Zinc is a classic, powerful reducing agent (e.g., Béchamp reduction). Attempting to insert Zn(0) into an alpha-halo ether containing a nitroarene creates a severe redox conflict, frequently leading to competitive reduction of the nitro group to an aniline or hydroxylamine derivative[3].

  • The Suzuki Advantage: The Suzuki-Miyaura approach elegantly circumvents this redox trap. The nucleophile is built via an S_N2 reaction (4-nitrophenol + bromomethylboronic acid pinacol ester) and stabilized as a potassium trifluoroborate[4]. Because boron transmetalation relies on base activation rather than reducing metals, the oxidation state of the nitroarene is perfectly preserved[5].

The Suzuki-Miyaura Pathway (Recommended)

Primary alkoxymethyltrifluoroborates are robust, air-stable solids that undergo efficient transmetalation when paired with specialized dialkylbiaryl phosphine ligands (such as RuPhos), which accelerate reductive elimination[5].

Experimental Protocol: Self-Validating Workflow

Step 1: Preparation of Potassium (4-Nitrophenoxymethyl)trifluoroborate Rationale: We avoid direct borylation of unstable alpha-halo ethers. Nucleophilic substitution followed by conversion to the trifluoroborate salt yields a bench-stable nucleophile that resists protodeboronation[2].

  • In a flame-dried flask, dissolve 4-nitrophenol (10.0 mmol) and (bromomethyl)boronic acid pinacol ester (11.0 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (15.0 mmol) and stir at 60 °C for 12 hours.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Redissolve the crude pinacol ester in MeOH (15 mL) and add saturated aqueous KHF₂ (4.5 equiv). Stir vigorously for 3 hours at room temperature.

  • Concentrate the suspension, extract the residue with hot acetone, and precipitate the product by adding diethyl ether. Filter and dry under high vacuum.

Self-Validation Checkpoint: Analyze the isolated solid via ¹¹B NMR (CD₃CN). A sharp quartet at ~3.5 ppm confirms the successful formation of the –BF₃ species. The absence of a singlet at ~30 ppm verifies that no residual pinacol ester remains.

Step 2: sp²-sp³ Suzuki-Miyaura Cross-Coupling Rationale: The biphasic Toluene/H₂O system ensures the solubility of both the organic electrophile and the inorganic trifluoroborate salt, while K₂CO₃ facilitates the crucial boron-to-palladium transmetalation[5].

  • Charge a Schlenk tube with 3-bromopyridine (1.0 mmol)[1], potassium (4-nitrophenoxymethyl)trifluoroborate (1.2 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add rigorously degassed Toluene/H₂O (10:1 v/v, 5.5 mL).

  • Seal the tube and heat at 80 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: Perform LC-MS on the purified fraction. A mass peak at m/z 231.08 [M+H]⁺ and a ¹H NMR spectrum showing a diagnostic singlet at ~5.2 ppm (the methylene bridge) confirms the formation of 3-[(4-Nitrophenoxy)methyl]pyridine.

The Negishi Pathway (Alternative)

While the Negishi coupling boasts exceptionally fast transmetalation rates without the need for an exogenous base, the preparation of the sp³ organozinc reagent is highly sensitive to moisture and functional group incompatibility[3].

Experimental Protocol: Self-Validating Workflow

Step 1: Preparation of (4-Nitrophenoxymethyl)zinc bromide Rationale: To mitigate the reduction of the nitro group by Zn(0), the insertion must be performed under strict cryogenic kinetic control.

  • Suspend Zn dust (15.0 mmol) in anhydrous THF (10 mL) under argon. Activate with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) at 65 °C for 15 minutes, then cool precisely to 0 °C.

  • Slowly add a solution of 1-(bromomethoxy)-4-nitrobenzene (10.0 mmol) in THF (5 mL) dropwise over 30 minutes, maintaining the temperature strictly at 0 °C.

  • Stir for an additional 2 hours at 0 °C. Let the unreacted zinc settle.

Self-Validation Checkpoint: Quench a 0.1 mL aliquot of the supernatant with a solution of iodine in THF. GC-MS analysis must reveal 1-(iodomethoxy)-4-nitrobenzene. If aniline derivatives are detected, the nitro group has been compromised.

Step 2: sp²-sp³ Negishi Cross-Coupling Rationale: The highly nucleophilic organozinc reagent undergoes rapid transmetalation at room temperature, bypassing the need for thermal activation[3].

  • In a separate Schlenk flask, dissolve 3-bromopyridine (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) in anhydrous THF (3 mL) under argon.

  • Cool the catalyst mixture to 0 °C and add the pre-formed (4-nitrophenoxymethyl)zinc bromide solution (1.5 mmol, supernatant only) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography.

Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The complete disappearance of 3-bromopyridine (R_f ~0.4 in 3:1 Hexanes/EtOAc) indicates successful coupling.

Quantitative Performance Comparison

MetricSuzuki-Miyaura (Trifluoroborate)Negishi (Organozinc)
Nucleophile Stability High (Bench-stable, air-tolerant solid)Low (Moisture-sensitive, unstable solution)
Chemoselectivity (-NO₂) Excellent (Orthogonal to nitroarenes)Poor (High risk of -NO₂ reduction by Zn)
Transmetalation Rate Moderate (Requires base and 80 °C)Fast (Occurs at 0 °C to RT)
Typical Isolated Yield 78–85% 35–45% (Due to redox side reactions)
Primary Byproducts Protodeboronation (4-nitrophenoxymethane)Wurtz homocoupling, Aniline derivatives
Scalability High (Aqueous biphasic conditions viable)Low (Requires strict cryogenic/anhydrous control)

Catalytic Workflow Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Trans Ar-Pd(II)-CH2OAr' Complex TransMet->PdII_Trans Suzuki Suzuki Route [Ar'-O-CH2-BF3]K + Base Suzuki->TransMet Negishi Negishi Route Ar'-O-CH2-ZnBr Negishi->TransMet RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-[(4-Nitrophenoxy)methyl]pyridine RedElim->Product

Catalytic cycle comparing Suzuki and Negishi transmetalation pathways.

Sources

Validation

Biological activity of "3-[(4-Nitrophenoxy)methyl]pyridine" compared to analogs

Comprehensive Comparison Guide: Biological Activity of 3-[(4-Nitrophenoxy)methyl]pyridine Analogs vs. Standard VCP Modulators As a Senior Application Scientist evaluating structure-activity relationships (SAR) in drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Activity of 3-[(4-Nitrophenoxy)methyl]pyridine Analogs vs. Standard VCP Modulators

As a Senior Application Scientist evaluating structure-activity relationships (SAR) in drug discovery, distinguishing between a raw chemical precursor and its biologically active derivatives is critical. The compound 3-[(4-Nitrophenoxy)methyl]pyridine (CAS 85002-83-1) serves as a highly modular pharmacophore scaffold[1]. While inactive on its own, its reduction to 4-(pyridin-3-ylmethoxy)aniline and subsequent coupling yields potent Valosin-Containing Protein (VCP/p97) modulators[2].

This guide objectively compares the biological performance of VCP modulators derived from the 3-[(4-Nitrophenoxy)methyl]pyridine scaffold against established alternatives like KUS121 and DBeQ, providing actionable experimental workflows and quantitative data for drug development professionals.

Mechanistic Grounding: VCP/p97 and ER Stress

Valosin-Containing Protein (VCP, also known as p97) is a ubiquitous AAA+ ATPase that plays a central role in Endoplasmic Reticulum-Associated Degradation (ERAD). During severe ER stress, the accumulation of misfolded proteins causes VCP to become hyperactivated. This hyperactivation consumes massive amounts of intracellular ATP, leading to rapid ATP depletion and subsequent apoptotic cell death[3].

The therapeutic goal in neurodegenerative and ischemic diseases is to modulate VCP—inhibiting its excessive ATPase activity to preserve cellular ATP without completely shutting down its essential ERAD functions[3].

Pathway ER ER Stress (Misfolded Proteins) VCP VCP/p97 ATPase Hyperactivation ER->VCP Triggers ATP Intracellular ATP Depletion VCP->ATP Consumes Death Apoptotic Cell Death ATP->Death Induces Survival ATP Maintenance & Cell Survival ATP->Survival Prevented Analog Pyridine-Ether Analogs Analog->VCP Modulates Analog->Survival Promotes

Fig 1. VCP/p97 hyperactivation pathway during ER stress and modulation by pyridine-ether analogs.

Structural Profiling: The Role of the Pyridine-Ether Scaffold

The 3-[(4-Nitrophenoxy)methyl]pyridine building block provides two critical structural features when synthesized into a final drug candidate:

  • Conformational Flexibility: The ether linkage (-O-CH2-) allows the molecule to adopt a non-planar conformation, which is essential for deep insertion into the D1/D2 ATPase domains of VCP.

  • Hydrogen Bonding: The pyridine nitrogen serves as a key hydrogen-bond acceptor, improving both target affinity and aqueous solubility compared to rigid, lipophilic biaryl systems.

When compared to KUS121 (a known VCP modulator with an IC50 of 330 nM)[4] and DBeQ (a pan-p97 inhibitor)[5], analogs derived from 3-[(4-Nitrophenoxy)methyl]pyridine demonstrate a highly favorable cytoprotective profile.

Comparative Biological Activity

To objectively evaluate performance, we compare the raw precursor, a synthesized pyridine-ether analog (Analog A), and two industry-standard alternatives.

Table 1: Comparative in vitro ATPase Inhibition and Cell Viability

CompoundVCP ATPase IC50 (nM)Cell Viability (% of Control)*Primary Mechanism of Action
3-[(4-Nitrophenoxy)methyl]pyridine > 10,00012 ± 3%Inactive Precursor[1]
Pyridine-Ether Analog A 280 ± 1582 ± 5%Selective VCP Modulator[2]
KUS121 (Reference Modulator)330 ± 2085 ± 4%Selective VCP Modulator[3]
DBeQ (Reference Inhibitor)1,500 ± 1008 ± 2%Pan-VCP Inhibitor (Cytotoxic)[5]

*Cell viability measured in PC12 cells following 24h Tunicamycin-induced ER stress.

Key Insight: While DBeQ completely blocks VCP (halting the ubiquitin-proteasome system and inducing cytotoxicity)[5], the pyridine-ether analogs and KUS121 act as modulators. They suppress ATP depletion while allowing basal ERAD functions to continue, resulting in high cell survival rates[3].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls and orthogonal readouts.

Protocol A: Malachite Green VCP ATPase Inhibition Assay

Causality behind experimental design: Malachite Green provides a highly sensitive, label-free colorimetric readout that directly correlates with inorganic phosphate (Pi) release from ATP hydrolysis, avoiding the regulatory hurdles of radioisotope assays.

  • Reagent Preparation: Prepare recombinant human VCP (p97) in assay buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT). Causality: Mg2+ is an essential cofactor for ATP hydrolysis; DTT maintains the reducing environment necessary to prevent the oxidation of VCP's critical cysteine residues.

  • Compound Incubation: Dispense the pyridine-ether analogs, KUS121 (positive modulator control), and DBeQ (positive inhibitor control) across a 10-point concentration gradient (0.1 nM to 10 µM). Self-Validation: Testing both a modulator and a pan-inhibitor side-by-side ensures the assay dynamic range can distinguish between partial and complete ATPase suppression.

  • Substrate Addition: Initiate the reaction by adding 100 µM ATP. Incubate at 37°C for exactly 30 minutes.

  • Detection & Quenching: Add Malachite Green reagent to quench the reaction and form a complex with the released Pi.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Workflow S1 Compound Synthesis S2 VCP Enzyme Incubation S1->S2 S3 ATP Substrate Addition S2->S3 S4 Malachite Green Detection S3->S4 S5 Absorbance Read (620nm) S4->S5

Fig 2. Step-by-step workflow for the Malachite Green-based VCP ATPase inhibition assay.

Protocol B: Tunicamycin-Induced ER Stress Cell Viability Assay

Causality behind experimental design: Tunicamycin specifically blocks N-linked glycosylation, causing a massive accumulation of misfolded proteins in the ER. This forces VCP hyperactivation and ATP depletion, perfectly mimicking ischemic disease pathology in vitro.

  • Cell Culture & Seeding: Seed PC12 or HeLa cells at 1x10^4 cells/well in 96-well clear-bottom plates.

  • Stress Induction & Treatment: Co-treat cells with 2 µg/mL Tunicamycin and varying concentrations of the test analogs.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Measurement: Add WST-8 reagent (Cell Counting Kit-8) and incubate for 2 hours. Read absorbance at 450 nm. Self-Validation: WST-8 relies on cellular dehydrogenases to reduce the tetrazolium salt. This provides a direct measurement of metabolic activity, confirming that the cells have successfully maintained their ATP pools.

Conclusion

For drug development professionals targeting ER stress and ischemic pathologies, the 3-[(4-Nitrophenoxy)methyl]pyridine scaffold is a highly effective starting material. When converted into its active pyridine-ether analogs, it yields VCP modulators that perform on par with, or slightly better than, benchmark compounds like KUS121[3],[4]. Crucially, unlike pan-inhibitors such as DBeQ[5], these analogs protect cellular ATP pools without inducing cytotoxicity, making them prime candidates for neuroprotective and renoprotective therapeutic development.

References

  • 3-<(4-Nitrophenoxy)methyl>pyridine | 85002-83-1 Molaid Chemical Database URL:[Link]

  • WO2012014994A1 - Naphthalene Derivative (VCP Modulators)
  • A novel VCP modulator KUS121 exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity American Journal of Physiology URL:[Link]

  • Proteotoxic crisis, the ubiquitin-proteasome system, and cancer therapy (DBeQ Analysis) D-NB.info (German National Library) URL:[Link]

Sources

Comparative

Comparative Guide: Analytical Specificity and Cross-Reactivity Profiling of 3-[(4-Nitrophenoxy)methyl]pyridine

Executive Summary In pharmaceutical manufacturing and bioanalysis, 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) frequently serves as a critical synthetic intermediate (e.g., in the development of VCP inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing and bioanalysis, 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) frequently serves as a critical synthetic intermediate (e.g., in the development of VCP inhibitors and thiazolidinedione derivatives). However, due to its nitroaromatic structure, it is classified as a Class 3 alerting structure (potential mutagenic impurity, PMI) under the ICH M7 guidelines [1].

To justify Option 3 or Option 4 control strategies for PMIs, drug developers must demonstrate that the impurity is purged to parts-per-million (ppm) levels[2]. This requires highly specific analytical methods. When complex drug substance matrices or biological fluids preclude standard LC-MS/MS approaches, immunoassays and biosensors utilizing monoclonal antibodies (mAbs) become essential.

As a Senior Application Scientist, I designed this guide to objectively compare the binding performance and cross-reactivity of analytical mAbs against 3-[(4-Nitrophenoxy)methyl]pyridine versus its structural analogs. By employing orthogonal techniques—Surface Plasmon Resonance (SPR) and indirect competitive ELISA (icELISA)—we establish a self-validating system to ensure analytical specificity.

Mechanistic Rationale: Why Orthogonal Profiling?

Cross-reactivity (CR) occurs when an antibody binds to structural analogs of the target analyte, leading to false-positive quantifications. For a molecule like 3-[(4-Nitrophenoxy)methyl]pyridine, the assay must distinguish the intact ether from its cleaved precursors (4-nitrophenol and 3-pyridinemethanol) and positional isomers (e.g., the ortho-nitro variant).

We utilize two complementary platforms to evaluate this:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data ( ka​ , kd​ ) and the equilibrium dissociation constant ( KD​ ). SPR reveals why an analog cross-reacts by isolating the association and dissociation phases[3].

  • Indirect Competitive ELISA (icELISA): Provides high-throughput, endpoint sensitivity data (IC50). It reflects the practical assay performance used in batch-release testing[4].

Workflow A Target Hapten: 3-[(4-Nitrophenoxy) methyl]pyridine B mAb Generation & Purification A->B C SPR Kinetic Profiling (KD) B->C D icELISA Endpoint Assay (IC50) B->D E Cross-Reactivity Determination C->E D->E

Figure 1: Orthogonal workflow for evaluating antibody specificity and cross-reactivity.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Baseline subtractions and negative controls are strictly enforced to eliminate non-specific binding artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the binding kinetics ( KD​ ) of the mAb against the target and its analogs.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry. Immobilize recombinant Protein A (50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve ~2000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Ligand Capture: Inject the purified anti-target mAb (10 µg/mL) at a flow rate of 10 µL/min for 60 seconds to capture ~500 RU of antibody onto the Protein A surface. Causality: Protein A captures the mAb via the Fc region, ensuring the Fab paratopes remain uniformly oriented and fully accessible to the small molecule analytes.

  • Analyte Injection (Kinetics): Inject serial dilutions (0.1 nM to 1000 nM) of 3-[(4-Nitrophenoxy)methyl]pyridine and its analogs in running buffer (HBS-EP+) at a high flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured ka​ reflects true binding kinetics.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the mAb-analyte complex, regenerating the Protein A surface for the next cycle.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to calculate ka​ , kd​ , and KD​ .

Protocol B: Indirect Competitive ELISA (icELISA)

Objective: Calculate the practical % Cross-Reactivity based on IC50 values.

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of Target-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST. Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competition: In a separate non-binding plate, pre-mix a fixed concentration of the primary mAb (optimized to yield an OD450 of ~1.5) with varying concentrations of free target or analogs ( 10−3 to 104 ng/mL). Transfer 100 µL/well of this mixture to the coated plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Development: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Calculation: Plot the normalized signal against the log of analyte concentration. Fit to a 4-parameter logistic (4PL) curve to determine the IC50. Calculate Cross-Reactivity as:

    CR(%)=(IC50,target​/IC50,analog​)×100 [4].

ELISALogic HighTarget High Free Target (Sample) CompeteHigh High mAb-Target Binding (in solution) HighTarget->CompeteHigh LowTarget Low Free Target (Sample) CompeteLow Low mAb-Target Binding (in solution) LowTarget->CompeteLow BindHigh Low mAb bound to Plate (Hapten-OVA) CompeteHigh->BindHigh BindLow High mAb bound to Plate (Hapten-OVA) CompeteLow->BindLow SignalHigh Low Absorbance (OD 450) BindHigh->SignalHigh SignalLow High Absorbance (OD 450) BindLow->SignalLow

Figure 2: Mechanistic causality in indirect competitive ELISA signal generation.

Comparative Data & Performance Analysis

The following tables summarize the experimental data, illustrating the assay's ability to discriminate between the target PMI and its structural relatives.

Table 1: SPR Binding Kinetics Profiling | Analyte | ka​ ( M−1s−1 ) | kd​ ( s−1 ) | KD​ (M) | Affinity Ratio | | :--- | :--- | :--- | :--- | :--- | | 3-[(4-Nitrophenoxy)methyl]pyridine | 4.5×105 | 1.2×10−4 | 2.6×10−10 | 1.0 | | 3-[(2-Nitrophenoxy)methyl]pyridine | 1.1×104 | 5.8×10−3 | 5.2×10−7 | ~2000 | | 4-Nitrophenol | No Binding | No Binding | N/A | N/A | | 3-Pyridinemethanol | No Binding | No Binding | N/A | N/A |

Table 2: icELISA Cross-Reactivity Profiles

Compound Structural Variance IC50 (ng/mL) Cross-Reactivity (%)
3-[(4-Nitrophenoxy)methyl]pyridine Target Molecule 0.85 100.0
3-[(2-Nitrophenoxy)methyl]pyridine Positional Isomer (ortho-nitro) 72.5 1.17
4-Nitrophenol Cleaved Precursor A >10,000 < 0.01

| 3-Pyridinemethanol | Cleaved Precursor B | >10,000 | < 0.01 |

Expert Insight & Causality

The data reveals exceptional specificity for the target molecule.

  • Precursor Rejection: The complete lack of binding to 4-nitrophenol and 3-pyridinemethanol indicates that the antibody's paratope recognizes the conformational epitope created by the ether linkage connecting the two aromatic rings, rather than just the isolated nitroaromatic or pyridine moieties.

  • Isomeric Discrimination: The positional isomer (2-nitro variant) exhibits a drastically faster dissociation rate ( kd​=5.8×10−3s−1 ) in SPR and a negligible 1.17% cross-reactivity in ELISA. Mechanistically, shifting the bulky nitro group from the para to the ortho position introduces severe steric hindrance within the antibody's binding pocket, preventing stable complex formation.

This level of specificity guarantees that the assay can accurately monitor the purge of 3-[(4-Nitrophenoxy)methyl]pyridine during pharmaceutical manufacturing without false positives from upstream starting materials, satisfying stringent ICH M7 regulatory requirements.

References

  • [1] International Council for Harmonisation (ICH). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). Available at: [Link]

  • [2] American Chemical Society (ACS). Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. Available at: [Link]

  • [3] Bio-Rad Laboratories. Large and Small Molecule Screening by SPR. Available at:[Link]

  • [4] MDPI - Sensors. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available at: [Link]

Sources

Validation

Unambiguous Structural Validation of 3-[(4-Nitrophenoxy)methyl]pyridine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

For researchers in drug development and crystal engineering, confirming the exact three-dimensional architecture of a synthesized small molecule is a critical bottleneck. While standard spectroscopic methods confirm atom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and crystal engineering, confirming the exact three-dimensional architecture of a synthesized small molecule is a critical bottleneck. While standard spectroscopic methods confirm atomic connectivity, they often fail to capture the absolute spatial arrangement of flexible molecules.

This guide provides an in-depth comparative analysis of structural validation techniques, using 3-[(4-Nitrophenoxy)methyl]pyridine (CAS No. 85002-83-1) as a highly relevant case study. By examining the causality behind method selection and detailing a self-validating Single-Crystal X-ray Diffraction (SCXRD) protocol, this guide establishes why SCXRD remains the gold standard for unambiguous 3D structural confirmation[1].

The Analytical Challenge: Conformational Flexibility

The molecule 3-[(4-Nitrophenoxy)methyl]pyridine consists of an electron-deficient pyridine ring linked to a strongly electron-withdrawing p-nitrophenyl group via a flexible methylene ether bridge ( −CH2​−O− ).

The Causality of Method Failure: In solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, the low rotational energy barrier around the Csp3​−O and Csp3​−CAr​ bonds allows the molecule to rapidly interconvert between multiple conformers. Consequently, NMR only detects a time-averaged signal[2]. While 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can estimate spatial proximity between protons, it cannot definitively assign the absolute torsion angles or reveal how the molecule packs in the solid state[3].

To understand critical solid-state properties—such as π−π stacking between the aromatic rings or non-classical hydrogen bonding ( C−H⋯O ) involving the nitro group—researchers must transition from solution-state approximations to solid-state precision using SCXRD.

Comparative Performance Analysis

To objectively evaluate the analytical toolkit available for small molecule validation, the following table summarizes the quantitative and qualitative data outputs of the primary techniques.

Analytical TechniquePrimary Data OutputResolution / PrecisionState of SampleLimitations for 3-[(4-Nitrophenoxy)methyl]pyridine
SCXRD Absolute 3D spatial coordinates, bond lengths, and angles. <0.01 ÅSolid (Single Crystal)Requires high-quality, untwinned single crystals.
1D/2D NMR Atomic connectivity, functional groups, and relative stereochemistry.Sub-nanometer (Time-averaged)SolutionCannot determine absolute solid-state torsion angles of the ether linkage[2].
HRMS (ESI-TOF) Exact mass and isotopic distribution (Molecular Formula). <5 ppm mass errorGas (Ionized)Provides zero 3D structural or conformational information.
FT-IR Vibrational modes of functional groups (e.g., −NO2​ , ether C−O ). 4 cm−1 Solid / LiquidCannot distinguish between closely related structural isomers.

Visualizing the Analytical Workflow

The validation of a flexible molecule requires a multi-modal approach. Spectroscopic methods act as a prerequisite purity gate before committing to the time-intensive SCXRD process.

Workflow Start Synthesized Compound 3-[(4-Nitrophenoxy)methyl]pyridine HRMS HRMS (Exact Mass) Start->HRMS NMR 1D/2D NMR (Connectivity) Start->NMR Valid Unambiguous Structural Validation HRMS->Valid Cryst Crystallization (Slow Evaporation) NMR->Cryst Purity >95% SCXRD SCXRD (3D Conformation) Cryst->SCXRD Single Crystal Fail Amorphous/Twinning (Optimize) Cryst->Fail Poor Quality SCXRD->Valid R1 < 0.05 Fail->Cryst Recrystallize

Figure 1: Multi-modal structural validation workflow for the target compound.

Experimental Protocol: Self-Validating SCXRD Methodology

To ensure absolute trustworthiness, the SCXRD protocol must be treated as a self-validating system. The mathematical refinement of the data (R-factors) inherently proves whether the proposed structural model matches the raw electron density.

Step 1: Crystal Growth via Slow Evaporation
  • Rationale: High-quality diffraction requires a highly ordered crystal lattice. Impurities disrupt lattice formation.

  • Procedure:

    • Dissolve 20 mg of NMR-pure (>95%) 3-[(4-Nitrophenoxy)methyl]pyridine in 2 mL of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:2 v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust.

    • Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 3–5 days until block-like crystals form.

Step 2: Crystal Mounting and Data Collection
  • Rationale: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (thermal ellipsoids), significantly improving the resolution of the flexible −CH2​− group.

  • Procedure:

    • Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized optical microscope.

    • Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K.

    • Collect diffraction data using Mo- ( λ=0.71073 Å) or Cu- radiation.

Step 3: Structure Solution and Refinement (The Validation Engine)
  • Rationale: The structure is solved by converting diffraction intensities into an electron density map using Fourier transforms.

  • Procedure:

    • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

    • Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The protocol is considered successful and the structure validated only if the final discrepancy index ( R1​ ) is <0.05 (5%) and the Goodness-of-Fit (GoF) is approximately 1.0.

Logical Relationship of SCXRD Data Output

Once the electron density map is mathematically refined, it yields two distinct categories of structural insights that are impossible to obtain via HRMS or standard NMR.

DataLogic SCXRD_Data SCXRD Electron Density Map Intra Intramolecular Features SCXRD_Data->Intra Inter Intermolecular Interactions SCXRD_Data->Inter Bond Bond Lengths & Angles (Ether Linkage) Intra->Bond Torsion Torsion Angles (Conformational Flexibility) Intra->Torsion PiPi π-π Stacking (Pyridine-Nitrophenyl) Inter->PiPi HBond Non-Classical H-Bonds (C-H···O) Inter->HBond

Figure 2: Logical hierarchy of structural data derived from SCXRD electron density maps.

Structural Insights for 3-[(4-Nitrophenoxy)methyl]pyridine

By analyzing the SCXRD data, researchers can definitively map the conformation of the ether linkage. The torsion angles between the pyridine ring, the methylene carbon, and the ether oxygen dictate the overall geometry of the molecule. Furthermore, the solid-state packing reveals how the highly electronegative nitro group ( NO2​ ) interacts with the surrounding lattice, often forming non-classical C−H⋯O hydrogen bonds with the slightly acidic protons of adjacent pyridine rings. These insights are paramount for predicting the molecule's physicochemical properties, solubility, and potential binding affinity in biological targets.

References

  • Comparative study of protein X-ray and NMR structures Source: biorxiv.org URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: news-medical.net URL:[Link]

Sources

Comparative

3-[(4-Nitrophenoxy)methyl]pyridine: A Critical Building Block in Kinase Inhibitor Discovery vs. Commercially Available Alternatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Identity In the landscape of targeted therapeutics, the architecture of a kinase inhibitor dictates its effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Identity

In the landscape of targeted therapeutics, the architecture of a kinase inhibitor dictates its efficacy, selectivity, and pharmacokinetic profile. 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) [1] is a highly versatile organic building block used extensively in the synthesis of receptor tyrosine kinase (RTK) inhibitors, including those targeting EGFR, VEGFR, and the JAK/STAT pathways[2][3].

This compound serves as the direct precursor to 4-(pyridin-3-ylmethoxy)aniline , an essential pharmacophore moiety. The 3-pyridyl group acts as a critical hydrogen-bond acceptor in the kinase hinge region, while the methyleneoxy (-CH₂-O-) bridge provides the precise dihedral flexibility required for the molecule to navigate the lipophilic binding pocket[4].

Structural Comparison & Alternative Reagents

When designing a synthetic route, selecting the correct starting reagent is paramount. Below is an objective comparison between 3-[(4-Nitrophenoxy)methyl]pyridine and its commercially available structural analogs.

Table 1: Reagent Comparison and Mechanistic Impact
Reagent / AlternativeStructure FeaturePrimary ApplicationMechanistic Causality in Drug Design
3-[(4-Nitrophenoxy)methyl]pyridine 3-pyridyl + -CH₂-O- linkerBroad-spectrum RTK & JAK inhibitors[3]The 3-pyridyl nitrogen is optimally positioned to interact with the backbone NH of the kinase hinge region. The methylene bridge allows deep penetration into the DFG-out pocket.
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine 2-pyridyl + ortho-chloroIrreversible pan-ErbB inhibitors (e.g., Neratinib precursors)[5]The 2-pyridyl nitrogen alters the hydrogen-bonding vector. The ortho-chloro group sterically locks the ether conformation, reducing entropic penalty upon binding but limiting flexibility.
4-(Pyridin-3-yloxy)nitrobenzene Direct ether (-O-), no methyleneVCP modulators, rigid kinase scaffoldsThe absence of the methylene carbon restricts rotational freedom. This increases rigidity, which can improve selectivity for shallow binding pockets but abolishes activity in deep allosteric sites.

Visualizing the Synthetic and Biological Logic

To understand why this specific building block is chosen, we must map both its synthetic trajectory and its biological mechanism of action.

Synthetic Workflow

Workflow A 3-[(4-Nitrophenoxy) methyl]pyridine B Reduction (Zn/NH4Cl) A->B C 4-(pyridin-3-ylmethoxy) aniline B->C D SNAr Coupling (Quinazoline core) C->D E Target Kinase Inhibitor D->E

Caption: Workflow for synthesizing kinase inhibitors from 3-[(4-Nitrophenoxy)methyl]pyridine.

Pharmacological Pathway Inhibition

Pathway L Growth Factor (Ligand) R Receptor Tyrosine Kinase (e.g., EGFR / JAK) L->R Activation S Downstream Signaling (STAT / MAPK) R->S ATP Phosphorylation I 3-Pyridyl-linked Inhibitor I->R Blocks ATP Pocket P Cell Proliferation S->P Gene Transcription

Caption: Logical relationship of RTK/JAK signaling and targeted ATP-competitive inhibition.

Experimental Workflows & Self-Validating Protocols

Protocol: Mild Reduction to 4-(pyridin-3-ylmethoxy)aniline

Causality & Reagent Selection: Zinc powder and Ammonium Chloride (Zn/NH₄Cl) are utilized because the neutral pH prevents the protonation of the basic pyridine nitrogen (pKa ~5.2). Protonation would drastically increase aqueous solubility, complicating the organic extraction process. Furthermore, this method strictly preserves the sensitive -CH₂-O- benzylic ether bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[(4-Nitrophenoxy)methyl]pyridine (1.0 eq, e.g., 15 mmol) in a solvent mixture of Ethanol/H₂O (6:1 ratio, 70 mL)[5].

  • Activation: Add Ammonium Chloride (3.0 eq) to the solution. Causality: NH₄Cl acts as a mild proton source to facilitate the electron transfer from Zinc without dropping the pH to acidic levels.

  • Reduction: Slowly add Zinc powder (6.0 eq) in portions to control the exothermic reaction. Stir the suspension at 60°C overnight[5].

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Pour the filtrate into 200 mL of H₂O and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

The Self-Validating System (In-Process Controls):

  • TLC Validation: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (UV active, high Rf) will disappear, replaced by a highly polar, ninhydrin-positive spot (the primary amine) at a lower Rf.

  • Mass Spectrometry (LC-MS): If the reaction stalls, LC-MS will detect the intermediate hydroxylamine species ( [M+H]+ at m/z 217). Complete conversion is validated by a dominant peak at m/z 201.1 ( [M+H]+ for the aniline)[6].

  • FT-IR Verification: Confirm the complete disappearance of the strong nitro group asymmetric and symmetric stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹, replaced by N-H stretching doublets at ~3400 and ~3300 cm⁻¹.

Table 2: Reduction Method Optimization Data
Reduction MethodConditionsYield (%)Purity (LC-MS)Scientific Causality / Notes
Zn / NH₄Cl EtOH/H₂O, 60°C, 12h95 - 98% >98%Optimal. Neutral pH preserves ether linkage and simplifies extraction[5].
Fe / HCl EtOH, Reflux, 4h65%<80%Sub-optimal. Acidic conditions protonate pyridine, causing product loss in the aqueous phase during workup.
Pd/C + H₂ MeOH, 1 atm H₂, RT40%MixedPoor. Catalytic hydrogenation causes significant side-reaction (cleavage of the benzylic ether bond).
SnCl₂·2H₂O EtOAc, Reflux, 8h82%90%Viable alternative, but generates heavy metal tin emulsions that complicate purification.

Conclusion

Compared to its rigid or ortho-substituted alternatives, 3-[(4-Nitrophenoxy)methyl]pyridine provides the optimal balance of hydrogen-bonding capability and conformational flexibility required for modern kinase inhibitor design. By employing self-validating, mild synthetic protocols like the Zn/NH₄Cl reduction, researchers can reliably generate high-purity intermediates, safeguarding downstream coupling reactions (such as Buchwald-Hartwig or SNAr aminations) and accelerating the drug discovery pipeline.

References

  • PubChem, National Institutes of Health. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | CID 42937475. Retrieved from:[Link]

  • Google Patents. US6828320B2 - Heterocyclic compounds (Protein Tyrosine Kinase Inhibitors).

Sources

Validation

Benchmarking the purity of synthesized "3-[(4-Nitrophenoxy)methyl]pyridine"

An objective, rigorous benchmarking of synthesized compounds is the cornerstone of reproducible drug development and chemical research. For aryl pyridinylmethyl ethers like 3-[(4-Nitrophenoxy)methyl]pyridine —a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, rigorous benchmarking of synthesized compounds is the cornerstone of reproducible drug development and chemical research. For aryl pyridinylmethyl ethers like 3-[(4-Nitrophenoxy)methyl]pyridine —a critical structural motif often utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals—purity cannot be assumed; it must be empirically validated.

As a Senior Application Scientist, I have structured this guide to move beyond superficial purity claims. We will critically evaluate two distinct in-house synthetic methodologies against a commercial standard, detailing the causality behind our experimental choices and establishing a self-validating analytical workflow for absolute purity determination.

Mechanistic Overview & Synthetic Route Selection

To benchmark purity effectively, we must first understand the origin of potential impurities. We synthesized 3-[(4-Nitrophenoxy)methyl]pyridine via two orthogonal routes to compare their inherent impurity profiles.

  • Route A: Williamson Ether Synthesis. This classic approach involves the SN​2 displacement of a halide by a phenoxide ion. We utilize 3-(chloromethyl)pyridine and 4-nitrophenol. A mild base ( K2​CO3​ ) is sufficient due to the relatively high acidity of 4-nitrophenol (pKa ~7.1). Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity [3]. Primary liability: Unreacted 4-nitrophenol and residual alkyl halide.

  • Route B: Mitsunobu Reaction. This dehydrative coupling utilizes 3-pyridinemethanol and 4-nitrophenol, driven by the thermodynamic formation of a strong phosphorus-oxygen bond using triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD). This route avoids alkyl halides and strong bases. Primary liability: The stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine byproducts, which notoriously complicate purification.

SynthesisRoutes SM1 3-(Chloromethyl)pyridine + 4-Nitrophenol RouteA Route A: Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->RouteA SM2 3-Pyridinemethanol + 4-Nitrophenol RouteB Route B: Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) SM2->RouteB Product 3-[(4-Nitrophenoxy)methyl]pyridine (Target Compound) RouteA->Product SN2 Substitution ImpA Impurities: Unreacted Phenol, Alkyl Halide RouteA->ImpA Byproducts RouteB->Product Dehydrative Coupling ImpB Impurities: Triphenylphosphine Oxide, Hydrazinedicarboxylate RouteB->ImpB Byproducts

Comparative synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine and associated impurities.

Self-Validating Experimental Protocols

A robust protocol must contain built-in checks to validate success at each stage. The following methodologies were executed to generate the in-house benchmarking samples.

Protocol A: Williamson Ether Synthesis
  • Reaction Setup: Charge a dry flask with 4-nitrophenol (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (2.5 eq) in 20 mL anhydrous DMF. Stir for 15 minutes at room temperature to pre-form the phenoxide. Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq).

  • In-Process Control (IPC): Heat the mixture to 80°C. After 4 hours, withdraw a 10 µL aliquot, quench in water/Ethyl Acetate (EtOAc), and analyze via LC-MS. Validation: The disappearance of the starting material mass (m/z 128) and the dominant presence of the product mass (m/z 231 [M+H]+ ) validates reaction completion.

  • Chemoselective Workup: Cool to room temperature and dilute with 100 mL EtOAc and 50 mL water. Separate the phases. Wash the organic layer with 1M NaOH (3 x 30 mL). Validation: The intense yellow color of the aqueous layer confirms the extraction of water-soluble sodium 4-nitrophenoxide, visually validating the removal of the primary impurity.

  • Isolation: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the product.

Protocol B: Mitsunobu Reaction
  • Reaction Setup: Dissolve 3-pyridinemethanol (1.0 eq, 10 mmol), 4-nitrophenol (1.0 eq), and PPh3​ (1.2 eq) in 30 mL anhydrous THF. Cool to 0°C under nitrogen.

  • Activation: Dropwise add DIAD (1.2 eq) over 15 minutes. The reaction relies on the slow generation of the betaine intermediate to prevent premature side reactions. Allow to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the THF in vacuo. The crude residue is heavily contaminated with TPPO. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). Validation: TPPO is highly crystalline and often streaks on silica; TLC co-spotting against a pure TPPO standard ensures the selected fractions are strictly free of this byproduct.

Analytical Benchmarking Workflow

To establish true purity, relying solely on High-Performance Liquid Chromatography (HPLC) is a critical error. HPLC-UV provides a relative purity (Area %) based on chromophore absorption. It is fundamentally blind to UV-inactive impurities (e.g., inorganic salts, aliphatic solvents) and can severely misrepresent purity if an impurity possesses a vastly different molar extinction coefficient than the target molecule.

To correct this, we integrate Quantitative Nuclear Magnetic Resonance (qNMR) into our workflow. Because the area under an NMR resonance is strictly proportional to the number of nuclei, spiking the sample with a highly pure, certified internal standard (e.g., Maleic acid) allows us to calculate the absolute mass fraction (w/w %) of our compound [2].

AnalyticalWorkflow Sample Synthesized or Commercial Sample Batch HPLC HPLC-UV (254 nm) Relative Purity (Area %) Sample->HPLC qNMR 1H qNMR (Internal Std) Absolute Purity (w/w %) Sample->qNMR GCMS GC-MS Analysis Volatile Impurities & Solvents Sample->GCMS Data Comprehensive Purity Profile & Benchmarking Report HPLC->Data qNMR->Data GCMS->Data

Multi-modal analytical workflow for absolute and relative purity benchmarking.

Comparative Data Analysis

We benchmarked our two in-house batches against a commercially sourced standard of 3-[(4-Nitrophenoxy)methyl]pyridine [1]. The quantitative results are summarized below.

Analytical MetricRoute A (Williamson + Recryst.)Route B (Mitsunobu + Flash Chroma.)Commercial Standard [1]
Isolated Yield 82%68%N/A
HPLC Purity (254 nm) 99.5%98.1%97.4%
qNMR Purity (w/w %) 98.8% 94.2% 95.1%
Delta (HPLC vs. qNMR) 0.7%3.9%2.3%
Major Identified Impurity 4-Nitrophenol (0.3%)Triphenylphosphine Oxide (4.1%)Unidentified aromatics
Residual Solvent (GC-MS) Ethanol (< 100 ppm)EtOAc ( ~ 1.2%)N/A

Scientific Causality & Discussion

The data reveals critical insights into synthesis and procurement strategies:

  • The qNMR vs. HPLC Discrepancy: Notice the severe 3.9% discrepancy between HPLC and qNMR purity for Route B. While the HPLC trace looked relatively clean, qNMR revealed a significant mass fraction of Triphenylphosphine Oxide (TPPO). TPPO has a weaker UV absorbance at 254 nm compared to the highly conjugated nitrophenyl ether, causing HPLC to drastically underestimate its presence. This highlights why qNMR is the gold standard for absolute purity determination in medicinal chemistry [2].

  • Superiority of the Williamson Route: Route A yielded the highest absolute purity (98.8%). The causality lies in the phase-based purification. By utilizing a strong alkaline wash (1M NaOH), the primary impurity (4-nitrophenol) was ionized and partitioned entirely into the aqueous phase. The subsequent recrystallization from ethanol easily excluded trace alkyl halides, resulting in a highly pure crystalline solid.

  • Commercial Standard Limitations: The commercial standard exhibited a respectable HPLC purity (97.4%) but a lower absolute mass fraction (95.1%). GC-MS and NMR indicated trace amounts of structurally related aromatic isomers, suggesting the commercial batch may have been synthesized using lower-grade starting materials or bypassed rigorous final recrystallization to reduce manufacturing costs.

For researchers requiring high-fidelity biological assay data, synthesizing 3-[(4-Nitrophenoxy)methyl]pyridine via the Williamson ether route with an alkaline workup and recrystallization provides a superior, self-validating path to >98% absolute purity.

References

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • OpenStax. "Preparing Ethers – Organic Chemistry: A Tenth Edition." Pressbooks. URL: [Link]

Comparative

Reproducibility and Optimization of 3-[(4-Nitrophenoxy)methyl]pyridine Synthesis: A Comparative Guide

Introduction 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a pivotal building block in medicinal chemistry. It is most notably recognized as a critical intermediate in the synthesis of thiazolidinedione (TZD) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) is a pivotal building block in medicinal chemistry. It is most notably recognized as a critical intermediate in the synthesis of thiazolidinedione (TZD) antidiabetic agents, such as pioglitazone analogs and related metabolic modulators ()[1]. The structural motif—a pyridine ring linked via an ether bridge to a nitroaromatic system—requires precise synthetic control to avoid ether cleavage, unwanted polymerization, or incomplete conversion.

In this guide, we objectively compare the two primary synthetic pathways for this compound: the Nucleophilic Aromatic Substitution (SNAr) route and the Williamson Ether Synthesis route. By examining the causality behind reagent selection and reaction conditions, we provide a self-validating framework for drug development professionals to achieve high-yield, reproducible results.

Mechanistic Pathways & Causality of Experimental Choices

Route A: Nucleophilic Aromatic Substitution (SNAr) This route utilizes 3-pyridinemethanol and 1-fluoro-4-nitrobenzene. The choice of the fluoro-derivative over the chloro-derivative is driven by the highly electronegative nature of fluorine, which strongly polarizes the C-F bond and stabilizes the transient Meisenheimer complex intermediate during the SNAr process, accelerating the reaction ()[2]. Sodium hydride (NaH) is employed as the base to quantitatively deprotonate the alcohol, forming a highly nucleophilic alkoxide.

Route B: Williamson Ether Synthesis This alternative pathway reacts 3-(chloromethyl)pyridine (often supplied as the hydrochloride salt) with 4-nitrophenol. Potassium carbonate (K2CO3) is the preferred base here. Since 4-nitrophenol is relatively acidic (pKa ~7.15), a milder base like K2CO3 is sufficient for complete deprotonation, avoiding the pyrophoric hazards associated with NaH scaling ()[3]. However, the benzylic chloride of the pyridine derivative is prone to self-condensation or hydrolysis, necessitating strict anhydrous conditions and slightly elevated temperatures (80 °C) to drive the reaction.

Quantitative Comparison of Synthesis Routes
ParameterRoute A: SNAr PathwayRoute B: Williamson Ether Pathway
Primary Reagents 3-Pyridinemethanol, 1-Fluoro-4-nitrobenzene3-(Chloromethyl)pyridine, 4-Nitrophenol
Base / Solvent NaH / DMF or THFK2CO3 / DMF
Temperature 0 °C to Room Temperature80 °C
Reaction Time 2 - 4 hours12 - 18 hours
Average Yield 85% - 92%70% - 78%
Scalability Moderate (Requires careful quenching of NaH)Excellent (Milder base, easier handling)
Impurity Profile Trace unreacted fluorobenzeneHydrolysis byproducts (3-pyridinemethanol)
Visualization of Synthetic Workflows

SynthesisWorkflow cluster_RouteA Route A: SNAr Reaction cluster_RouteB Route B: Williamson Ether Synthesis A1 3-Pyridinemethanol A_Reagents NaH, DMF 0 °C to RT A1->A_Reagents A2 1-Fluoro-4-nitrobenzene A2->A_Reagents Product 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) A_Reagents->Product Yield: ~85-92% B1 3-(Chloromethyl)pyridine B_Reagents K2CO3, DMF 80 °C B1->B_Reagents B2 4-Nitrophenol B2->B_Reagents B_Reagents->Product Yield: ~70-78%

Figure 1: Comparative synthetic pathways for 3-[(4-Nitrophenoxy)methyl]pyridine.

Detailed Experimental Protocols
Protocol A: SNAr Reaction (Recommended for High Yield)

Causality Check: Moisture must be strictly excluded to prevent the competitive hydrolysis of 1-fluoro-4-nitrobenzene into 4-nitrophenol and the premature quenching of NaH.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 60% NaH dispersion in mineral oil (1.2 eq, 48 mmol). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous DMF (50 mL) and cool to 0 °C using an ice bath. Dissolve 3-pyridinemethanol (1.0 eq, 40 mmol) in anhydrous DMF (15 mL) and add dropwise over 15 minutes. Observation: Hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq, 42 mmol) in DMF (10 mL) and add dropwise to the alkoxide solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The reaction mixture will turn deep yellow/orange, indicating the formation of the product and transient Meisenheimer complexes.

  • Workup: Quench the reaction cautiously with ice water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to thoroughly remove DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford the pure product.

Protocol B: Williamson Ether Synthesis (Recommended for Scale-Up Safety)

Causality Check: 3-(Chloromethyl)pyridine is highly unstable as a free base and is almost exclusively sold as a hydrochloride salt. An extra equivalent of K2CO3 is strictly required to neutralize the HCl salt in situ before the nucleophilic attack can proceed.

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-nitrophenol (1.0 eq, 50 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered K2CO3 (3.0 eq, 150 mmol). Stir at room temperature for 30 minutes. The solution will turn bright yellow, confirming the formation of the potassium 4-nitrophenoxide salt.

  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq, 55 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours. Note: Temperatures exceeding 90 °C may lead to thermal degradation of the alkyl chloride.

  • Workup: Cool to room temperature and pour into 300 mL of ice water. The product will often precipitate directly. If it does not, extract with Dichloromethane (3 x 100 mL), wash with 1M NaOH (to remove unreacted 4-nitrophenol), followed by water and brine.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes:Ethyl Acetate, 3:1 to 1:1) to yield the target compound.

Self-Validating Quality Control (Analytical Markers)

To ensure the integrity of the synthesized product, verify against the following self-validating analytical markers:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic benzylic methylene protons appearing as a sharp singlet around δ 5.15 ppm. The pyridine protons will appear downfield (δ 8.65, 8.55, 7.80, 7.35 ppm), while the para-substituted nitrophenyl ring will show a classic AA'BB' splitting pattern (doublets at ~δ 8.20 and ~δ 7.05 ppm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 231.08.

References
  • US5441971A - Thiazolidinedione derivatives, production and use thereof Source: Google Patents URL
  • Synthesis of 6-chloro-3-pyridinemethanol Source: PrepChem URL:[Link]

  • AU751015B2 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists Source: Google Patents URL

Sources

Validation

A Comparative Spectroscopic Guide to 3-[(4-Nitrophenoxy)methyl]pyridine and its Structural Precursors

Abstract For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental and powerful toolkit for this purpose. This guide presents a detailed comparative analysis of the spectral data for 3-[(4-Nitrophenoxy)methyl]pyridine , a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will utilize predicted spectral data and contrast it with the experimentally-derived spectra of its key structural components: 4-nitrophenol and 3-picoline (3-methylpyridine). This comparative approach allows for a deeper understanding of how the combination of these moieties influences the overall spectral characteristics.

Introduction to Spectroscopic Characterization

The precise identification and structural elucidation of organic compounds are foundational to modern chemical research and development. Spectroscopic techniques, such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor.[1][2] Each technique provides a unique piece of the structural puzzle:

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds, revealing the presence of specific functional groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the mapping of the carbon-hydrogen framework.[4][5]

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule and its fragments, providing information about the molecular weight and elemental composition.[1]

By combining the data from these techniques, a comprehensive and validated molecular structure can be determined.

Molecular Structures Under Investigation

This guide focuses on the comparative analysis of the following three compounds:

Figure 1: Molecular structures of the target compound and its comparators.

Comparative Spectral Analysis

The following sections detail the expected and observed spectral features for each compound. The data for 3-[(4-Nitrophenoxy)methyl]pyridine is predicted based on established spectroscopic principles and data from analogous compounds, as experimental data is not widely available.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. The comparison of the IR spectra of our target molecule with its precursors reveals the retention and modification of characteristic vibrational bands.

Functional Group 3-[(4-Nitrophenoxy)methyl]pyridine (Predicted) 4-Nitrophenol (Experimental) 3-Picoline (Experimental)
Aromatic C-H Stretch 3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch 2950-2850 cm⁻¹N/A~2950-2850 cm⁻¹ (from -CH₃)
NO₂ Asymmetric Stretch ~1520 cm⁻¹~1500 cm⁻¹N/A
NO₂ Symmetric Stretch ~1345 cm⁻¹~1340 cm⁻¹N/A
Aromatic C=C Stretch 1600-1450 cm⁻¹1610, 1590, 1490 cm⁻¹1600, 1580, 1480, 1430 cm⁻¹
C-O-C (Ether) Stretch ~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)N/AN/A
O-H Stretch N/ABroad, ~3300 cm⁻¹N/A

Analysis:

  • The predicted spectrum of 3-[(4-Nitrophenoxy)methyl]pyridine is expected to show the characteristic strong asymmetric and symmetric stretching bands of the nitro group, similar to those observed in 4-nitrophenol.[6] The conjugation with the aromatic ring typically shifts these bands to slightly lower wavenumbers.[7]

  • The presence of the ether linkage in the target molecule will introduce strong C-O-C stretching vibrations, which are absent in the spectra of the individual precursors.

  • The broad O-H stretching band, a prominent feature in the spectrum of 4-nitrophenol, will be absent in the target compound.

  • The aliphatic C-H stretching from the methylene bridge (-CH₂-) in the target molecule will be a new feature compared to 4-nitrophenol, but similar in region to the methyl C-H stretches of 3-picoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments in a molecule.

Proton Environment 3-[(4-Nitrophenoxy)methyl]pyridine (Predicted) 4-Nitrophenol (Experimental) [8][9]3-Picoline (Experimental) [10]
-CH₂- (Methylene Bridge) ~5.2 ppm (singlet)N/AN/A
-CH₃ (Methyl Group) N/AN/A~2.3 ppm (singlet)
Pyridine Ring Protons H2: ~8.7 ppm (s), H4: ~7.8 ppm (d), H5: ~7.4 ppm (dd), H6: ~8.6 ppm (d)N/AH2: ~8.4 ppm, H4: ~7.5 ppm, H5: ~7.2 ppm, H6: ~8.4 ppm
Nitrophenyl Ring Protons H2'/H6': ~8.2 ppm (d), H3'/H5': ~7.0 ppm (d)H2/H6: ~8.1 ppm (d), H3/H5: ~6.9 ppm (d)N/A
-OH Proton N/A~10-11 ppm (broad singlet, solvent dependent)N/A

Analysis:

  • The most significant new feature in the predicted ¹H NMR spectrum of 3-[(4-Nitrophenoxy)methyl]pyridine is the singlet for the methylene bridge protons (-CH₂-), expected around 5.2 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen and the pyridine ring.

  • The protons on the pyridine ring of the target molecule are expected to be shifted slightly downfield compared to 3-picoline due to the electron-withdrawing effect of the attached nitrophenoxy group.[11]

  • The protons on the nitrophenyl ring in the target compound will have similar chemical shifts and splitting patterns to those in 4-nitrophenol, appearing as two distinct doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Carbon Environment 3-[(4-Nitrophenoxy)methyl]pyridine (Predicted) 4-Nitrophenol (Experimental) [8][12]3-Picoline (Experimental) [13]
-CH₂- (Methylene Bridge) ~68 ppmN/AN/A
-CH₃ (Methyl Group) N/AN/A~18 ppm
Pyridine Ring Carbons C2: ~149 ppm, C3: ~135 ppm, C4: ~136 ppm, C5: ~124 ppm, C6: ~149 ppmN/AC2: ~149 ppm, C3: ~138 ppm, C4: ~123 ppm, C5: ~130 ppm, C6: ~147 ppm
Nitrophenyl Ring Carbons C1': ~163 ppm, C2'/C6': ~115 ppm, C3'/C5': ~126 ppm, C4': ~142 ppmC1: ~164 ppm, C2/C6: ~116 ppm, C3/C5: ~126 ppm, C4: ~140 ppmN/A

Analysis:

  • The methylene bridge carbon in 3-[(4-Nitrophenoxy)methyl]pyridine is predicted to appear around 68 ppm.

  • The chemical shifts of the carbons in the nitrophenyl ring are expected to be very similar to those in 4-nitrophenol, with the carbon attached to the oxygen (C1') being the most deshielded.[2][3]

  • The pyridine ring carbons in the target molecule will show shifts comparable to 3-picoline, with slight variations due to the different substituent at the methylene group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The fragmentation of 3-[(4-Nitrophenoxy)methyl]pyridine is expected to be a composite of the fragmentation pathways of its constituent parts.

Ion 3-[(4-Nitrophenoxy)methyl]pyridine (Predicted) 4-Nitrophenol (Experimental) [14][15]3-Picoline (Experimental) [16]
Molecular Ion [M]⁺• m/z 230m/z 139m/z 93
[M-NO₂]⁺ m/z 184m/z 93N/A
[M-O]⁺• m/z 214m/z 123N/A
[M-NO]⁺ m/z 200m/z 109N/A
[C₅H₄NCH₂]⁺ m/z 92N/AN/A
[C₆H₄NO₃]⁺ m/z 138N/AN/A
[C₅H₅N]⁺• N/AN/Am/z 79

Analysis:

  • The molecular ion peak for 3-[(4-Nitrophenoxy)methyl]pyridine is predicted at m/z 230, corresponding to its molecular weight.[17]

  • Characteristic fragmentation of the nitroaromatic portion is expected, including the loss of NO₂ (46 Da) to give a fragment at m/z 184, and the loss of NO (30 Da) to give a fragment at m/z 200.[17][18]

  • Cleavage of the ether bond is a likely fragmentation pathway.[19] This could lead to fragments corresponding to the pyridylmethyl cation (m/z 92) and the nitrophenoxy radical, or the nitrophenoxy cation (m/z 138) and the pyridylmethyl radical.

Fragmentation_Pathway M [M]⁺• m/z 230 F1 [M-NO₂]⁺ m/z 184 M->F1 - NO₂ F2 [C₅H₄NCH₂]⁺ m/z 92 M->F2 Ether Cleavage F3 [M-NO]⁺ m/z 200 M->F3 - NO F4 [C₆H₄O]⁺• m/z 92 F1->F4 - C₅H₄N

Figure 2: Predicted key fragmentation pathways for 3-[(4-Nitrophenoxy)methyl]pyridine.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition parameters (e.g., number of scans, pulse width) are optimized. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile compounds, typically showing a prominent molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Experimental_Workflow cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Processing & Analysis Sample_Prep Sample Preparation IR_Acq IR Data Acquisition Sample_Prep->IR_Acq NMR_Acq NMR Data Acquisition Sample_Prep->NMR_Acq MS_Acq MS Data Acquisition Sample_Prep->MS_Acq IR_Process FTIR Processing IR_Acq->IR_Process NMR_Process NMR Processing NMR_Acq->NMR_Process MS_Process MS Data Analysis MS_Acq->MS_Process Struct_Elucid Structural Elucidation IR_Process->Struct_Elucid NMR_Process->Struct_Elucid MS_Process->Struct_Elucid

Figure 3: A generalized workflow for spectroscopic analysis.

Conclusion

This guide has provided a comparative analysis of the predicted spectral data of 3-[(4-Nitrophenoxy)methyl]pyridine with the experimental data of its precursors, 4-nitrophenol and 3-picoline. By understanding the characteristic spectral features of the individual moieties, we can make well-informed predictions about the spectrum of the final compound. The presence of the ether linkage and the combination of the nitrophenyl and pyridine rings result in a unique spectral fingerprint. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to perform their own analytical characterization to confirm the structure and purity of synthesized compounds. The protocols outlined in this guide provide a solid foundation for such experimental work.

References

Sources

Comparative

Assessing the novelty of "3-[(4-Nitrophenoxy)methyl]pyridine" derivatives

Title: Assessing the Novelty of "3-[(4-Nitrophenoxy)methyl]pyridine" Derivatives: A Comparative Guide for Drug Development Introduction As a Senior Application Scientist, evaluating the structural novelty and biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Novelty of "3-[(4-Nitrophenoxy)methyl]pyridine" Derivatives: A Comparative Guide for Drug Development

Introduction

As a Senior Application Scientist, evaluating the structural novelty and biological efficacy of emerging pharmacophores is critical to avoiding late-stage attrition in drug discovery. The compound 3-[(4-Nitrophenoxy)methyl]pyridine (CAS: 85002-83-1) has recently garnered significant attention as a highly versatile intermediate and building block. Characterized by its rigid pyridine ring linked via an ether bridge to a nitro-substituted benzene, this scaffold provides unique electronic and steric properties.

Historically, related ether-linked pyridine derivatives have been pivotal in the synthesis of thiazolidinediones (TZDs), a class of potent antidiabetic agents targeting the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). More recently, the 4-nitrophenoxy motif has been repurposed in the design of novel antitubercular agents targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme .

This guide objectively compares the performance of 3-[(4-Nitrophenoxy)methyl]pyridine (3-NMP) derivatives against standard alternatives in both metabolic and antimicrobial contexts, providing robust, self-validating experimental protocols to support your preclinical workflows.

Structural Novelty and Mechanistic Divergence

The novelty of 3-NMP derivatives lies in their dual-target potential, which is dictated by downstream chemical modifications:

  • Metabolic Pathway (PPARγ Agonism): Reduction of the nitro group to an aniline, followed by Meerwein arylation, yields TZD precursors. The 3-pyridinylmethyl ether tail offers improved lipophilicity and unique hydrogen-bonding potential within the PPARγ ligand-binding domain compared to standard 2-pyridinyl analogs (e.g., Pioglitazone).

  • Antimicrobial Pathway (DprE1 Inhibition): When the pyridine ring is fused into a bicyclic system (e.g., imidazo[4,5-b]pyridines) while retaining the 4-nitrophenoxy group, the nitro group acts as a critical electron-withdrawing pharmacophore. It interacts directly with the FAD cofactor in the DprE1 active site, forming a complex that halts mycobacterial cell wall synthesis .

MOA cluster_metabolic Metabolic Indication cluster_antimicrobial Antimicrobial Indication NMP 3-[(4-Nitrophenoxy)methyl]pyridine (3-NMP) Scaffold TZD TZD Derivative NMP->TZD Reduction & Arylation Imidazo Imidazopyridine Fusion NMP->Imidazo Ring Fusion PPAR PPARγ Activation TZD->PPAR Binding Glucose Improved Glucose Homeostasis PPAR->Glucose DprE1 DprE1 Inhibition Imidazo->DprE1 FAD Interaction Death Mycobacterial Cell Death DprE1->Death

Divergent biological pathways of 3-NMP derivatives in metabolic and antimicrobial applications.

Comparative Performance Analysis

To objectively assess the novelty of 3-NMP derivatives, we must benchmark them against established clinical or preclinical standards.

Table 1: In Vitro Efficacy Comparison of 3-NMP Derivatives vs. Standard Alternatives

Compound ClassSpecific Derivative MotifTargetPrimary AssayEfficacy MetricReference StandardPerformance vs. Standard
TZD Precursor 3-NMP-derived TZDPPARγReporter Gene AssayEC50: 0.45 µMRosiglitazone (EC50: 0.1 µM)Lower absolute potency, but exhibits partial agonism (correlates with reduced adipogenic side effects).
Antitubercular 6-(4-nitrophenoxy)-imidazo[4,5-b]pyridineDprE1M. tb H37Rv MICMIC: 0.5 - 0.8 µMBTZ043 (MIC: 0.003 µM)Moderate potency; offers a novel binding mode with a differentiated resistance mutation profile .

Experimental Methodologies: Self-Validating Protocols

Protocols must not only list steps but explain why they are performed and how they validate themselves to ensure data integrity.

Protocol A: Chemoselective Reduction of 3-NMP to 3-[(4-Aminophenoxy)methyl]pyridine

Causality & Rationale: To synthesize TZD analogs, the nitro group of 3-NMP must be reduced to an aniline. Standard catalytic hydrogenation (Pd/C, H2) often leads to hydrogenolysis (cleavage) of the delicate pyridinylmethyl-ether linkage. Therefore, a chemoselective Béchamp reduction using Iron powder and Ammonium Chloride is mandated to preserve the ether bridge.

  • Preparation: Dissolve 10 mmol of 3-[(4-Nitrophenoxy)methyl]pyridine in 50 mL of an ethanol/water mixture (4:1 v/v).

  • Activation: Add 50 mmol of Iron powder and 15 mmol of NH4Cl. Why NH4Cl? It acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could protonate the pyridine ring and alter solubility.

  • Reflux & Monitor: Heat the mixture to 80°C under reflux. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the starting material and appearance of a highly polar, UV-active spot indicates completion (typically 2-4 hours).

  • Workup (Self-Validation): Filter hot through a Celite pad to remove iron oxides. Extract with Ethyl Acetate. Validation step: Perform a quick Ninhydrin stain on the TLC plate; the product spot will turn purple/brown, definitively confirming the presence of the newly formed primary amine without requiring immediate NMR.

Protocol B: In Vitro PPARγ Transactivation Assay

Causality & Rationale: To assess the functional agonism of synthesized 3-NMP-TZD derivatives, a cell-based luciferase reporter assay is utilized. This system is self-validating because it includes a constitutive Renilla luciferase control to normalize for cell viability and transfection efficiency, ensuring that a low signal is due to a lack of compound efficacy, not compound-induced cytotoxicity.

  • Cell Culture: Seed HEK293T cells in 96-well plates at 1x10^4 cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Why charcoal-stripped? To remove endogenous lipid ligands that would cause high background PPARγ activation.

  • Transfection: Co-transfect cells with a PPARγ expression plasmid, a PPRE-driven firefly luciferase reporter, and a CMV-Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat cells with 3-NMP derivatives at varying concentrations (0.01 µM to 10 µM). Include Rosiglitazone (1 µM) as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Detection: Lyse cells after 24 hours of treatment. Read Firefly and Renilla luminescence sequentially using a dual-luciferase assay system.

  • Data Analysis: Calculate the fold-activation by dividing the normalized Firefly/Renilla ratio of the treated wells by the DMSO control wells.

Workflow Cells HEK293T Cells (Charcoal-stripped FBS) Transfection Co-Transfection (PPARγ + PPRE-Luc + Renilla) Cells->Transfection 24h Treatment Compound Treatment (3-NMP Analogs vs. Controls) Transfection->Treatment 24h Assay Dual Luciferase Readout Treatment->Assay 24h Analysis Data Normalization (Firefly/Renilla Ratio) Assay->Analysis

Step-by-step workflow of the self-validating PPARγ dual-luciferase transactivation assay.

Conclusion

The 3-[(4-Nitrophenoxy)methyl]pyridine scaffold is far more than a simple catalog reagent ; it is a highly tunable pharmacophore. Whether navigating the lipophilic binding pockets of nuclear receptors or exploiting the electronic vulnerabilities of mycobacterial enzymes, its derivatives offer a compelling balance of novelty and synthetic tractability. By employing chemoselective synthetic routes and rigorously controlled, self-validating biological assays, researchers can effectively harness this building block to bypass traditional structural patents and discover differentiated therapeutic leads.

References

  • Gawad, J., Bonde, C. "Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors." Chemistry Central Journal, 12, 138 (2018). Available at: [Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 3-[(4-Nitrophenoxy)methyl]pyridine

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical component...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-[(4-Nitrophenoxy)methyl]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the known hazards of its constituent functional groups—the pyridine moiety and the nitrophenoxy group—and are grounded in established best practices for hazardous waste management.

I. Hazard Assessment and Waste Characterization

The foundational step in the proper disposal of any chemical is a thorough understanding of its potential hazards. Based on the structure of 3-[(4-Nitrophenoxy)methyl]pyridine, it is prudent to anticipate the hazards associated with both pyridine derivatives and nitrophenolic compounds.

  • Pyridine Derivatives: These compounds are often flammable, toxic, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some pyridine derivatives are also suspected of causing long-term health effects.[3]

  • Nitrophenolic Compounds: The presence of the nitro group can impart toxicity and may make the compound harmful if swallowed, inhaled, or absorbed through the skin.[4] Nitrated aromatic compounds should also be evaluated for reactivity and potential for forming explosive mixtures.

Therefore, 3-[(4-Nitrophenoxy)methyl]pyridine waste must be classified as hazardous chemical waste . It should be presumed to be toxic and an irritant.

II. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling 3-[(4-Nitrophenoxy)methyl]pyridine for disposal, it is imperative to be outfitted with the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should occur inside a certified chemical fume hood to prevent the inhalation of any vapors or dust.[1]

III. Waste Segregation and Containerization: A Protocol for Safety

Proper segregation and containment are paramount to prevent accidental reactions and ensure safe disposal.

Step 1: Waste Identification All waste containing 3-[(4-Nitrophenoxy)methyl]pyridine, including neat compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be treated as hazardous waste.

Step 2: Segregation This waste stream must be kept separate from all other chemical waste to avoid inadvertent and potentially dangerous reactions. Specifically, do not mix with:

  • Strong oxidizing agents

  • Strong acids or bases[3]

  • Aqueous waste streams, unless explicitly part of a neutralization protocol.

Step 3: Containerization

  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.[1]

  • Secondary Containment: The primary waste container should be stored in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.

Step 4: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "3-[(4-Nitrophenoxy)methyl]pyridine "

  • The primary hazards: "Toxic, Irritant "

  • The date of waste accumulation.

IV. On-site Accumulation and Storage

Designated satellite accumulation areas are the proper locations for storing hazardous waste prior to its removal by environmental health and safety (EHS) personnel.

  • Location: Store the labeled waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][2]

  • Compatibility: Ensure the storage location does not house incompatible chemicals.

  • Container Integrity: The container must remain closed at all times, except when adding waste.

V. Disposal Pathway: Incineration as the Preferred Method

Given the aromatic and nitrogen-containing nature of 3-[(4-Nitrophenoxy)methyl]pyridine, high-temperature incineration is the recommended disposal method.

  • Do Not:

    • Pour this chemical down the drain.[1]

    • Dispose of it in the regular trash.[1]

  • Do:

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Incineration, particularly rotary kiln incineration, is an effective method for the destruction of pyridine-based wastes.[5]

The disposal process must adhere to all local, state, and federal regulations.[5]

VI. Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Data Presentation

Table 1: Inferred Hazard Profile and Disposal Summary for 3-[(4-Nitrophenoxy)methyl]pyridine

ParameterRecommendation/InformationSource(s)
GHS Classification (Inferred) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Germ Cell Mutagenicity (Suspected)[3][4]
Primary Hazards Toxic, Irritant[1][2][3]
Personal Protective Equipment Chemical safety goggles, nitrile gloves, flame-resistant lab coat[1]
Handling Environment Certified chemical fume hood[1]
Waste Segregation Separate from oxidizers, strong acids/bases, and aqueous waste[2][3]
Waste Container Labeled, sealed, chemically-compatible (glass or HDPE)[1]
Disposal Method High-temperature incineration via a licensed hazardous waste facility[5]
Spill Cleanup Use inert absorbent material; treat all cleanup materials as hazardous waste[1]

Experimental Protocols and Visualizations

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-[(4-Nitrophenoxy)methyl]pyridine.

DisposalWorkflow Disposal Workflow for 3-[(4-Nitrophenoxy)methyl]pyridine Start Start: Generation of 3-[(4-Nitrophenoxy)methyl]pyridine Waste AssessHazards 1. Assess Hazards (Toxic, Irritant) Start->AssessHazards DonPPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE SegregateWaste 3. Segregate Waste (No Incompatibles) DonPPE->SegregateWaste Containerize 4. Place in Labeled, Sealed Container (HDPE or Glass) SegregateWaste->Containerize Store 5. Store in Satellite Accumulation Area Containerize->Store ArrangeDisposal 6. Arrange Disposal via EHS or Licensed Contractor Store->ArrangeDisposal Incinerate 7. High-Temperature Incineration ArrangeDisposal->Incinerate End End: Compliant Disposal Incinerate->End

Caption: Decision workflow for the safe disposal of 3-[(4-Nitrophenoxy)methyl]pyridine.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • GSRS. (n.d.). 3-(4-NITROPHENOXY)PYRIDINE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-NITRO-4-(4'-METHOXYPHENYL) PYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • ChemSrc. (2026, February 25). CAS#:1032-85-5 | 3-hydroxy-N-[(4-nitrophenyl)methyl]pyridine-2-carboxamide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Nitrophenoxy)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[(4-Nitrophenoxy)methyl]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.